molecular formula C11H16N2O3S B1420237 4-Methyl-2-(piperazine-1-sulfonyl)phenol CAS No. 1193387-51-7

4-Methyl-2-(piperazine-1-sulfonyl)phenol

Cat. No.: B1420237
CAS No.: 1193387-51-7
M. Wt: 256.32 g/mol
InChI Key: VCSVHRIIJXZSQR-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperazine-1-sulfonyl)phenol is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-2-piperazin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(14)11(8-9)17(15,16)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSVHRIIJXZSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Methyl-2-(piperazine-1-sulfonyl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from readily available starting materials, with a focus on the rationale behind the selection of reagents and reaction conditions. The characterization section establishes a framework for structural verification and purity assessment using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical procedural guide and a foundation for further investigation of this and related molecular scaffolds.

Introduction and Rationale

The integration of a piperazine moiety into a sulfonamide scaffold attached to a phenolic ring system creates a molecule of significant interest for pharmaceutical research. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability[1]. Sulfonamides are a class of compounds with a broad spectrum of biological activities[2]. The phenolic hydroxyl group, in turn, can participate in key hydrogen bonding interactions with biological targets. The specific compound, this compound (CAS No. 1193387-51-7), combines these features, making it a valuable building block for the synthesis of novel therapeutic agents[3][4].

This guide outlines a logical and robust synthetic pathway, emphasizing the strategic use of protecting groups to ensure regioselectivity and high yields. The subsequent analytical characterization provides the necessary tools for unambiguous structural confirmation and quality control of the synthesized compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence, as illustrated below. This pathway is designed for efficiency and control, utilizing common laboratory reagents and techniques.

Molecule_Structure mol    

Sources

A Strategic Guide to the In Vitro Evaluation of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with hybrid scaffolds represents a fertile ground for identifying new therapeutic agents. The compound 4-Methyl-2-(piperazine-1-sulfonyl)phenol is a compelling molecule, integrating three distinct pharmacophores: a phenol ring, a piperazine core, and a sulfonyl linker. Each of these moieties has a rich history in medicinal chemistry. Phenolic compounds are ubiquitous in pharmaceuticals, often contributing to antioxidant properties and receptor interactions[1][2]. The piperazine ring is a privileged structure, found in a vast array of drugs targeting central nervous system disorders, cancer, and infectious diseases, valued for its ability to improve pharmacokinetic properties[3]. The sulfonyl group is a potent hydrogen bond acceptor and a stable, electron-withdrawing moiety, critical to the function of numerous enzyme inhibitors and other therapeutic agents[4][5][6].

The convergence of these three motifs in a single structure suggests a potential for multifaceted biological activity. However, without empirical data, its therapeutic promise remains speculative. This guide, therefore, outlines a comprehensive, tiered strategy for the systematic in vitro evaluation of this compound. Moving beyond a simple list of protocols, this document provides the causal reasoning behind experimental choices, establishing a logical framework for elucidating the compound's biological profile, from broad-based initial screening to more focused, mechanism-of-action studies. Our objective is to provide researchers and drug development professionals with a self-validating workflow to thoroughly characterize this and similar novel chemical entities.

Section 1: Foundational Characterization and Compound Management

Before commencing any biological evaluation, the integrity of the test compound must be rigorously established. This foundational step is critical for the trustworthiness and reproducibility of all subsequent data.

1.1 Physicochemical Properties

A summary of the known properties of this compound is essential for experimental design, including calculating molar concentrations and understanding potential solubility challenges.

PropertyValueSource(s)
CAS Number 1193387-51-7[7][8]
Molecular Formula C₁₁H₁₆N₂O₃S[7][8]
Molecular Weight 256.32 g/mol [7][8]
Purity (Typical) ≥95% - 98%[7][8]
Storage Temperature 2-8°C[8]

1.2 Quality Control Protocol: Ensuring Compound Integrity

  • Step 1: Identity Confirmation: Utilize Mass Spectrometry (MS) to confirm the molecular weight (256.32 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

  • Step 2: Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity level of >95% is considered standard for initial biological screening.

  • Step 3: Solubility Determination:

    • Rationale: Compound precipitation in assays is a common source of artifacts[9]. Determining solubility in relevant solvents (e.g., DMSO) and aqueous buffers (e.g., PBS, cell culture media) is crucial.

    • Method: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions into the final aqueous buffer to be used in biological assays. Visually inspect for precipitation and, if necessary, use nephelometry for a quantitative assessment. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced toxicity[9].

Section 2: Tier 1 - Broad-Spectrum Biological Profiling

The initial screening tier is designed to cast a wide net, identifying any significant biological activity or liability at a high level. This stage prioritizes robust, high-throughput assays to quickly ascertain the compound's general cytotoxic and antimicrobial potential, which are common activities for piperazine and sulfonamide-containing molecules[5][10].

Experimental Workflow: Tier 1 Screening

G cluster_QC 1. Compound Management cluster_Tier1 2. Tier 1 Screening cluster_Output 3. Initial Data Output QC Purity & Identity Check (HPLC, NMR, MS) Sol Solubility & Stability Assessment QC->Sol Cytotox Protocol 2.1: Cytotoxicity Assay (MTT) vs. Normal & Cancer Cell Lines Sol->Cytotox Antimicrobial Protocol 2.2: Antimicrobial Assay (MIC) vs. Gram+/Gram- Bacteria & Fungi Sol->Antimicrobial IC50 IC50 Values (Cytotoxicity) Cytotox->IC50 MIC MIC Values (Antimicrobial Activity) Antimicrobial->MIC

Caption: Tier 1 workflow for initial in vitro evaluation.

2.1 Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

  • Rationale: This assay provides a quantitative measure of the compound's effect on cell viability and proliferation. By screening against both a non-cancerous cell line (e.g., human fibroblasts) and a panel of cancer cell lines (e.g., MCF-7, A549), we can establish a preliminary therapeutic index—the ratio of toxicity to normal cells versus cancer cells[9][10].

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours[9].

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin)[10].

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

2.2 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Rationale: The sulfonamide moiety is the basis of sulfa drugs, and many piperazine derivatives exhibit antimicrobial properties[3][5]. This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth[10].

  • Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL[10].

    • Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)[10].

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound with no visible turbidity[10].

Section 3: Tier 2 - Hypothesis-Driven Mechanistic Assays

Results from Tier 1 will guide the selection of more specific, target-oriented assays in Tier 2. The chemical structure of this compound suggests several plausible mechanisms of action that warrant investigation.

Hypothesized Target Pathways

G cluster_targets Potential Biological Targets Compound This compound Enzymes Enzyme Inhibition Tyrosinase Cholinesterases Urease Carbonic Anhydrase Compound->Enzymes Inflammation Anti-Inflammatory Pathways COX-2 Expression Cytokine Release (TNF-α, IL-6) Compound->Inflammation Cancer Cancer Signaling PI3K/Akt/mTOR Pathway Apoptosis Induction Compound->Cancer

Caption: Plausible biological targets based on the compound's pharmacophores.

3.1 Hypothesis A: Enzyme Inhibition

  • Rationale: Sulfonamides are classic enzyme inhibitors, often targeting metalloenzymes due to the coordinating ability of the sulfonyl group[4]. Furthermore, various piperazine derivatives have demonstrated potent inhibitory activity against enzymes like tyrosinase, acetylcholinesterase (AChE), and urease[11][12][13].

  • Proposed Protocol: Tyrosinase Inhibition Assay

    • Objective: To determine if the compound can inhibit tyrosinase, a key enzyme in melanin synthesis, which is a target for treating hyperpigmentation disorders[11].

    • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), and test compound. Kojic acid is used as a positive control.

    • Procedure: a. In a 96-well plate, add phosphate buffer, tyrosinase enzyme solution, and varying concentrations of the test compound (dissolved in DMSO, final concentration ≤1%). b. Pre-incubate the mixture for 10 minutes at room temperature. c. Initiate the reaction by adding the L-DOPA substrate. d. Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the uninhibited control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive)[11].

3.2 Hypothesis B: Anti-inflammatory Activity

  • Rationale: Many phenolic compounds exhibit anti-inflammatory properties, and specific piperazine derivatives have been shown to modulate inflammatory responses, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 and the downregulation of enzymes like COX-2[1][14].

  • Proposed Assay: LPS-Induced Cytokine Release in Macrophages

    • Cell Line: RAW 264.7 murine macrophages.

    • Procedure: a. Culture RAW 264.7 cells and treat them with non-toxic concentrations of the test compound (determined from the Tier 1 MTT assay) for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. After 24 hours of incubation, collect the cell culture supernatant.

    • Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. A significant reduction in cytokine levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity[14].

3.3 Hypothesis C: Anticancer Signaling Pathway Modulation

  • Rationale: Should the compound show selective cytotoxicity towards cancer cells in Tier 1, further investigation into its mechanism is warranted. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, and arylpiperazines have been developed as inhibitors of this pathway[10].

  • Proposed Assay: Western Blot Analysis of PI3K/Akt Pathway

    • Procedure: a. Treat a sensitive cancer cell line (e.g., MCF-7) with the IC₅₀ concentration of the compound for various time points. b. Lyse the cells and quantify the total protein concentration. c. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

    • Analysis: A decrease in the ratio of phosphorylated (active) proteins to total proteins would suggest that the compound inhibits the PI3K/Akt/mTOR signaling pathway.

Section 4: Data Summary and Interpretation

The ultimate goal of this in vitro cascade is to generate a comprehensive data package that enables informed decision-making. Quantitative data should be summarized clearly to facilitate comparison and prioritization.

Table 2: Hypothetical In Vitro Data Summary for this compound

Assay TypeTarget / Cell LineEndpointResult (Example)Interpretation
Cytotoxicity Human FibroblastsIC₅₀> 100 µMLow toxicity to normal cells.
MCF-7 (Breast Cancer)IC₅₀5.2 µMPotent and selective activity against this cell line.
Antimicrobial S. aureusMIC> 128 µg/mLNo significant antibacterial activity observed.
Enzyme Inhibition TyrosinaseIC₅₀15.7 µMModerate inhibitory activity.
AcetylcholinesteraseIC₅₀89.4 µMWeak inhibitory activity.
Anti-inflammatory LPS-stimulated RAW 264.7IC₅₀8.1 µMPotent inhibition of TNF-α release.

Interpretation and Next Steps:

Based on the hypothetical data above, this compound emerges as a promising lead for anticancer and anti-inflammatory applications, with a favorable selectivity profile over normal cells. The moderate tyrosinase activity could be a secondary finding of interest. The next logical steps would be to expand the cancer cell line panel, conduct more detailed mechanistic studies on the PI3K/Akt and inflammatory signaling pathways, and initiate early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties.

References

  • BenchChem. (2025).
  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
  • PubMed Central (PMC). (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
  • National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • BenchChem. (2025).
  • BLDpharm. (n.d.). 1193387-51-7|this compound.
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  • PubMed Central (PMC). (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review.
  • ResearchGate. (2025).
  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • PubMed Central (PMC). (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • PubMed. (n.d.).

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Aryl Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the aryl piperazine moiety stands as a quintessential "privileged scaffold," a structural framework that demonstrates a remarkable promiscuity for binding to a diverse array of biological targets.[1][2] When coupled with a sulfonamide group, this scaffold gives rise to the aryl piperazine sulfonamides, a class of compounds that has yielded a rich harvest of therapeutic agents and chemical probes. Their therapeutic potential spans a wide spectrum of neurological and metabolic disorders, including but not limited to antipsychotic, anticonvulsant, and antidiabetic activities.[3][4][5]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aryl piperazine sulfonamides. Moving beyond a mere cataloging of compounds and their activities, we will delve into the causal relationships between specific structural modifications and their impact on biological function. We will examine how subtle changes to the aryl ring, the piperazine core, and the sulfonamide functional group can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

I. The Core Scaffold: Understanding the Fundamentals

The archetypal structure of an aryl piperazine sulfonamide consists of three key components:

  • The Aryl Group (Ar): Typically a phenyl or heteroaryl ring, this portion of the molecule is crucial for establishing interactions with the target protein. Substituents on this ring play a pivotal role in modulating affinity and selectivity.

  • The Piperazine Ring: This six-membered heterocycle acts as a central linker. Its conformation and the nature of its substituents can influence the overall topology of the molecule and its interactions with the binding pocket.

  • The Sulfonamide Moiety (-SO₂NR¹R²): This functional group is a key hydrogen bond donor and acceptor, often involved in critical interactions with polar residues in the active site of the target protein. The substituents on the nitrogen atom (R¹ and R²) offer significant opportunities for SAR exploration.

The interplay of these three components dictates the overall pharmacological profile of the molecule. The following sections will dissect the SAR of this scaffold in the context of its major biological targets.

II. Navigating the Serotonergic Landscape: 5-HT Receptor Ligands

Aryl piperazine sulfonamides have been extensively investigated as ligands for various serotonin (5-HT) receptor subtypes, particularly the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₆ receptors.[3][6][7][8] These receptors are implicated in a range of neuropsychiatric disorders, including anxiety, depression, and schizophrenia.[8]

Key SAR Insights for 5-HT Receptor Affinity:
  • Aryl Group Substitutions:

    • 2-Methoxyphenyl Group: The presence of a methoxy group at the ortho position of the phenyl ring is a well-established feature for high affinity at 5-HT₁ₐ receptors.[9] This is a hallmark of many "long-chain arylpiperazine" 5-HT₁ₐ ligands.

    • Halogen Substituents: Halogen atoms, such as fluorine and chlorine, on the aryl ring can influence both affinity and selectivity. For instance, 2,3-dichlorophenyl substitution has been shown to favor affinity for 5-HT₁ₐ and D₂ receptors.[6]

    • Naphthyl Group: Replacing the phenyl ring with a naphthalene ring has been shown to enhance affinity for both 5-HT₂C and 5-HT₆ receptors.[3]

  • Piperazine Core and Linker:

    • The piperazine ring is generally unsubstituted in high-affinity 5-HT ligands.

    • The nature and length of the linker between the piperazine and the sulfonamide moiety can be critical. Alkyl chains of varying lengths are commonly employed.

  • Sulfonamide Moiety:

    • The substituents on the sulfonamide nitrogen can significantly impact affinity and functional activity (agonist vs. antagonist).

    • For example, in a series of (piperazin-1-yl-phenyl)-arylsulfonamides, an isopropyl group on the sulfonamide nitrogen of a naphthalene-2-sulfonamide derivative resulted in high affinity for both 5-HT₂C and 5-HT₆ receptors.[3]

The following diagram illustrates the key structural features influencing the affinity of aryl piperazine sulfonamides for serotonin receptors.

SAR_5HT_receptors cluster_aryl Aryl Group (Ar) cluster_piperazine Piperazine Core cluster_sulfonamide Sulfonamide Moiety Aryl Aryl Ring (Phenyl, Naphthyl, etc.) Piperazine Piperazine Ring Aryl->Piperazine Linkage Ortho_Sub Ortho-substituent (e.g., -OCH3 for 5-HT1A affinity) Ortho_Sub->Aryl Halogen_Sub Halogenation (e.g., 2,3-dichloro for 5-HT1A/D2) Halogen_Sub->Aryl Sulfonamide Sulfonamide (-SO2NR1R2) Piperazine->Sulfonamide Linkage R_group R1/R2 Substituents (e.g., Isopropyl for 5-HT2C/6) R_group->Sulfonamide

Caption: Key structural determinants for 5-HT receptor affinity.

III. Modulating Adrenergic and Dopaminergic Systems

Aryl piperazine sulfonamides also exhibit significant activity at α-adrenergic and dopamine receptors, making them relevant for conditions like benign prostatic hyperplasia (BPH), hypertension, and psychosis.[10][11][12][13]

SAR for α₁-Adrenergic Receptor Antagonism:
  • Aryl Group: 2-Alkoxyphenylpiperazine moieties are frequently associated with high affinity for α₁-adrenoceptors.[14]

  • Terminal Group: The nature of the group attached to the sulfonamide can be varied to optimize affinity and selectivity. For instance, incorporating heterocyclic rings has led to potent and selective α₁ₐ-AR antagonists.[10]

SAR for Dopamine D₂/D₃ Receptor Ligands:
  • Aryl Group: Similar to 5-HT receptors, substitutions on the aryl ring are critical. 2-Methoxyphenyl and 2,3-dichlorophenyl groups are common in D₂/D₃ receptor ligands.[6][15]

  • Conformational Restriction: Introducing conformational constraints, such as replacing a flexible alkyl linker with an interphenylene spacer, can influence affinity and selectivity between D₂ and D₃ receptors.[15]

  • Sulfonamide vs. Carboxamide: The replacement of a carboxamide linker with a sulfonamide group can alter the binding mode and affinity for dopamine receptors.[6] Molecular modeling studies have shown that sulfonamides can form different interactions with conserved receptor residues compared to their carboxamide counterparts.[6]

The following table summarizes the binding affinities of selected aryl piperazine sulfonamides at various receptors.

Compound IDAryl GroupR¹ (Sulfonamide)R² (Sulfonamide)TargetAffinity (Ki or IC₅₀, nM)Reference
6b Naphthalen-2-ylIsopropyl3-(4-methyl-piperazin-1-yl)-phenyl5-HT₂C4[3]
5-HT₆3[3]
Sigma Ligand 3-Iodobenzyl-4-Benzylpiperidineσ₁0.96[16]
σ₂91.8[16]

IV. Expanding Therapeutic Horizons: Anticonvulsant and Other Activities

The versatility of the aryl piperazine sulfonamide scaffold extends beyond aminergic GPCRs. Researchers have explored their potential as anticonvulsant agents and inhibitors of enzymes like BACE1 and DPP-IV.[4][17][18]

Anticonvulsant Activity:
  • The combination of an arylpiperazine moiety with a hydantoin ring, a known anticonvulsant pharmacophore, has yielded compounds with promising activity.[4]

  • The linker between the arylpiperazine and the hydantoin ring, whether it's an alkyl or a sulfonylalkyl chain, influences the anticonvulsant profile.[4]

Enzyme Inhibition:
  • BACE1 Inhibitors: Piperazine sulfonamides have been designed as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[17]

  • DPP-IV Inhibitors: This scaffold has also been explored for the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[18]

V. Synthesis and Experimental Protocols

The synthesis of aryl piperazine sulfonamides typically involves the reaction of a substituted arylpiperazine with an appropriate arylsulfonyl chloride. The following is a general, step-by-step protocol for the synthesis of a model aryl piperazine sulfonamide.

Protocol 1: General Synthesis of an Aryl Piperazine Sulfonamide

Objective: To synthesize an N-aryl-N'-(arylsulfonyl)piperazine derivative.

Materials:

  • 1-(Aryl)piperazine

  • Arylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(aryl)piperazine (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of the arylsulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture. The addition is often done dropwise at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure aryl piperazine sulfonamide.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Arylpiperazine 1-(Aryl)piperazine Reaction Reaction Mixture (Stirring at RT) Arylpiperazine->Reaction SulfonylChloride Arylsulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Aryl Piperazine Sulfonamide Purification->Product

Caption: General synthetic workflow for aryl piperazine sulfonamides.

VI. Conclusion and Future Directions

The aryl piperazine sulfonamide scaffold continues to be a fertile ground for drug discovery. The wealth of SAR data available provides a solid foundation for the rational design of new ligands with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

  • Multi-target-directed ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway.

  • Exploring new therapeutic areas: Investigating the potential of this scaffold in areas such as oncology and infectious diseases.[19][20]

  • Advanced computational modeling: Utilizing more sophisticated in silico methods to predict binding affinities and guide synthetic efforts.

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. PubMed. [Link]

  • Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. PubMed. [Link]

  • The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. PubMed. [Link]

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The Piperazine Scaffold: A Cornerstone in Modern Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Mechanisms of Action for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Status of the Piperazine Ring

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast array of clinically successful drugs.[3][4] Its prevalence is not coincidental but rather a testament to its unique and highly tunable physicochemical properties. The piperazine moiety offers an exceptional balance of aqueous solubility, basicity, and conformational flexibility, which medicinal chemists leverage to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[2][5] Its synthetic tractability further cements its role as a versatile building block in the design of novel therapeutic agents targeting a wide range of enzymes.[5][6] This guide provides an in-depth exploration of the diverse mechanisms through which piperazine-based compounds exert their inhibitory effects on enzymes, offering a technical resource for researchers and scientists in the field of drug development.

Core Mechanisms of Enzyme Inhibition by Piperazine-Based Compounds

Piperazine-based inhibitors employ the full spectrum of inhibitory mechanisms to modulate enzyme activity. The specific mode of action is dictated by the overall molecular structure of the inhibitor, the nature of the substituents on the piperazine ring, and the topology of the target enzyme's active or allosteric sites.

Competitive Inhibition: Intercepting the Active Site

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This mode of inhibition is often characterized by a structural mimicry of the substrate. Piperazine-containing molecules can be adept competitive inhibitors, with the piperazine core acting as a central scaffold to position pharmacophoric groups that interact with the active site residues.

A prime example can be found in inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Certain piperazine-based benzimidazole derivatives have been identified as potent urease inhibitors.[7][8] Molecular docking studies have revealed that these compounds occupy the active site of the urease enzyme, with the piperazine ring contributing to the correct orientation and binding affinity required to block substrate access.[7][8] The inhibitory potency of these compounds, as measured by their IC50 values, has been shown to be significantly lower than that of the standard inhibitor, thiourea, highlighting the effectiveness of the piperazine scaffold in this context.[8]

Non-Competitive and Mixed Inhibition: Action Beyond the Active Site

Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. Piperazine derivatives have been successfully developed as non-competitive inhibitors for various enzyme targets.

For instance, a series of small molecules featuring a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold have been identified as potent, non-competitive, and time-dependent inhibitors of inflammatory caspases (caspase-1, -4, and -5).[9] These enzymes are critical mediators of the inflammatory response, making them attractive therapeutic targets. The non-competitive nature of these inhibitors suggests that they bind to an allosteric site, leading to a modulation of the enzyme's activity.[9]

Allosteric Inhibition: A Subtle Art of Regulation

Allosteric inhibition is a specific type of non-competitive inhibition where the inhibitor's binding to a remote site causes a conformational change that is transmitted to the active site, thereby reducing its activity. This mechanism offers the potential for greater selectivity compared to active-site-directed inhibitors.

A notable example is the discovery of 2,6-dimethylpiperazines as allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), a potential target in certain cancers.[10][11] High-throughput screening identified a piperazine-containing compound as a promising hit. Subsequent structure-activity relationship (SAR) studies and structure-based drug design led to the development of a potent allosteric inhibitor with an IC50 value in the nanomolar range.[10][11] The binding of this piperazine derivative to an allosteric pocket induces a conformational change that obstructs ATP binding in the catalytic domain, thereby inhibiting enzyme function.[11]

Covalent Inhibition: The Irreversible Bond

Covalent inhibitors form a stable, covalent bond with a reactive residue in the enzyme, often within the active site, leading to irreversible inhibition. This mechanism can provide a prolonged duration of action that is independent of the inhibitor's pharmacokinetic profile.[12][13] The piperazine scaffold has been incorporated into covalent inhibitors, where it serves to correctly position a reactive "warhead" for interaction with the target enzyme.

A compelling case is the development of piperazine aryl ureas as covalent inhibitors of fatty acid amide hydrolase (FAAH), a promising target for the treatment of pain and inflammation.[14] Computational analysis has shown that the FAAH active site induces a distortion in the amide bond of the piperazine-based inhibitor, which facilitates the formation of a covalent adduct with a catalytic serine residue (Ser241).[14] This enzyme-induced activation of the inhibitor is a key factor in its covalent mechanism of action.[12][14]

Visualizing the Mechanisms and Experimental Workflow

To better understand these complex interactions, diagrams are indispensable tools for researchers.

Diagram 1: Modes of Enzyme Inhibition by Piperazine-Based Inhibitors

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive/Allosteric Inhibition cluster_covalent Covalent Inhibition Enzyme_C Enzyme Active Site Inhibitor_C Piperazine Inhibitor Inhibitor_C->Enzyme_C:f1 Binds to Active Site Substrate_C Substrate Substrate_C->Enzyme_C:f1 Blocked Enzyme_NC Enzyme Active Site Allosteric Site Enzyme_NC_Bound Enzyme (Altered) Inactive Site Enzyme_NC->Enzyme_NC_Bound Conformational Change Inhibitor_NC Piperazine Inhibitor Inhibitor_NC->Enzyme_NC:f2 Binds to Allosteric Site Substrate_NC Substrate Substrate_NC->Enzyme_NC_Bound:f1 Binding Ineffective Enzyme_COV Enzyme Active Site (Nucleophile) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Adduct Irreversibly Blocked Site Enzyme_COV->Enzyme_Inhibitor_Complex Covalent Bond Formation Inhibitor_COV Piperazine Inhibitor (with warhead) Inhibitor_COV->Enzyme_COV:f1 Workflow Start Hypothesis: Piperazine compound inhibits Target Enzyme HTS High-Throughput Screening (HTS) Identify initial hits Start->HTS IC50 IC50 Determination Quantify inhibitory potency HTS->IC50 Kinetics Enzyme Kinetics Assays (Michaelis-Menten, Lineweaver-Burk) IC50->Kinetics Mechanism Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Kinetics->Mechanism Biophysical Biophysical Binding Assays (ITC, SPR) Confirm direct binding and thermodynamics Mechanism->Biophysical Structural Structural Biology (X-ray Crystallography, Cryo-EM) Visualize binding mode Mechanism->Structural Computational Computational Modeling (Molecular Docking) Predict binding interactions Mechanism->Computational Lead_Opt Lead Optimization (SAR Studies) Biophysical->Lead_Opt Structural->Lead_Opt Computational->Lead_Opt

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols for Mechanistic Elucidation

A rigorous and systematic experimental approach is crucial for elucidating the mechanism of action of any enzyme inhibitor. The following protocols represent standard methodologies in the field.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.

Objective: To determine the concentration of a piperazine-based inhibitor required to reduce the activity of the target enzyme by 50%.

Methodology:

  • Prepare Reagents:

    • Target enzyme solution at a fixed concentration.

    • Substrate solution at a concentration typically equal to its Michaelis constant (Km) for robust results.

    • Serial dilutions of the piperazine-based inhibitor in an appropriate buffer.

    • Assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the enzyme, assay buffer, and varying concentrations of the inhibitor.

    • Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached.

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence). The initial reaction rate (V₀) is determined from the linear phase of the reaction progress curve. [15]5. Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetics for Mechanism of Action Determination

Steady-state enzyme kinetics are employed to differentiate between competitive, non-competitive, and other modes of reversible inhibition. [15][16] Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme in the presence and absence of a piperazine-based inhibitor.

Methodology:

  • Prepare Reagents:

    • As in the IC50 determination protocol, but with a range of substrate concentrations.

    • The inhibitor is used at a fixed concentration (e.g., at or near its IC50 value).

  • Assay Setup:

    • Set up two sets of reactions: one without the inhibitor and one with the fixed concentration of the inhibitor.

    • For each set, vary the substrate concentration over a wide range (e.g., 0.1x to 10x the expected Km).

  • Measure Initial Velocities:

    • For each substrate concentration, measure the initial reaction rate (V₀).

  • Data Analysis:

    • Plot V₀ versus substrate concentration ([S]) for both sets of data (Michaelis-Menten plot).

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or use non-linear regression to fit the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of the inhibitor.

    • Interpretation:

      • Competitive Inhibition: Km increases, Vmax remains unchanged. [15] * Non-competitive Inhibition: Km remains unchanged, Vmax decreases. [15] * Mixed Inhibition: Both Km and Vmax change. [15] * Uncompetitive Inhibition: Both Km and Vmax decrease proportionally. [15]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [17][18] Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a piperazine-based inhibitor and its target enzyme.

Methodology:

  • Sample Preparation:

    • Prepare the purified target enzyme in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare the piperazine-based inhibitor in the same buffer and load it into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Acquisition:

    • The instrument records a series of heat spikes corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH). Entropy (ΔS) can then be calculated.

Quantitative Data Summary

The efficacy of piperazine-based inhibitors is quantified by various parameters, with IC50 and Ki values being the most common.

Inhibitor ClassTarget EnzymeExample CompoundIC50 / KiMechanism of ActionReference
Piperazine-BenzimidazoleUreaseCompound 9LIC50 = 0.15 µMCompetitive[8]
2,6-DimethylpiperazineCPS1H3B-616 (25)IC50 = 66 nMAllosteric[10][11]
Piperazine Aryl UreaFAAHPF-750 / JNJ1661010PotentCovalent[14]
Pyrimidine ScaffoldInflammatory CaspasesCK-1-41Low nM KiNon-competitive[9]
Piperazine-basedMitochondrial Complex I-Nanomolar levels-[19]

Conclusion: The Enduring Versatility of the Piperazine Scaffold

The piperazine scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable versatility in targeting a diverse array of enzymes through multiple mechanisms of action. [1][3]From competitive and allosteric inhibition to the formation of irreversible covalent adducts, piperazine-based compounds offer a rich chemical space for the development of novel therapeutics. A thorough understanding of these mechanisms, underpinned by rigorous experimental characterization using techniques such as enzyme kinetics, biophysical assays, and structural biology, is paramount for the successful translation of these promising molecules into clinically effective drugs. As our understanding of enzyme structure and function deepens, the privileged piperazine scaffold will undoubtedly continue to play a pivotal role in the design of the next generation of selective and potent enzyme inhibitors.

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A Senior Application Scientist's Guide to the Discovery of Novel Bioactive Piperazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as one of the most prominent of these "privileged structures".[1][2] It is the third most common nitrogen heterocycle found in drug discovery, forming the core of blockbuster drugs like the anticancer agent Imatinib (Gleevec) and the erectile dysfunction treatment Sildenafil (Viagra).[3]

The prevalence of the piperazine moiety is not coincidental; it imparts a highly desirable combination of physicochemical properties to a drug candidate. The two nitrogen atoms can act as hydrogen bond donors or acceptors, tuning interactions with biological targets while simultaneously improving properties like water solubility and bioavailability.[2][3] These characteristics often lead to an enhanced pharmacokinetic profile, a critical factor in the journey from a laboratory compound to a clinical therapeutic.[2][4][5] This guide provides an in-depth technical overview of the modern strategies employed to discover and develop novel, bioactive molecules built upon this versatile scaffold. We will explore advanced synthetic methodologies, robust screening paradigms, and the iterative logic of hit-to-lead optimization, providing field-proven insights for researchers and drug development professionals.

Part 1: The Modern Synthetic Toolkit for Piperazine Scaffolds

The therapeutic potential of piperazine is vast, but for decades, its structural diversity was largely confined to substitutions at its two nitrogen atoms.[3] While effective, this N-functionalization approach only scratches the surface of the chemical space accessible to the piperazine core. The modern imperative is to decorate the carbon backbone of the ring, unlocking novel three-dimensional structures and biological activities.

Beyond Traditional Synthesis: The Dawn of C-H Functionalization

Recent years have seen significant breakthroughs in the C–H functionalization of the piperazine ring, allowing for the direct attachment of substituents to the carbon atoms.[3] This is a paradigm shift from multi-step classical methods. Photoredox catalysis, in particular, has emerged as a powerful tool. Using light-activated catalysts, chemists can generate reactive radical intermediates under mild conditions, enabling the formation of previously challenging carbon-carbon and carbon-heteroatom bonds.[3] This allows for the creation of C2-substituted piperazines from a variety of starting materials, dramatically expanding the structural variety of compound libraries.[3]

Experimental Protocol: Photoredox-Catalyzed C-H Arylation of N-Boc-Piperazine

This protocol is a representative example based on modern C-H functionalization methods described in the literature.[3] It provides a self-validating system for generating novel C-substituted piperazines.

Objective: To synthesize a C2-arylated piperazine derivative via a photoredox-catalyzed reaction.

Materials:

  • N-Boc-piperazine

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Iridium-based photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source (450 nm)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Purification system (e.g., column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine N-Boc-piperazine (1.2 equivalents), the aryl bromide (1.0 equivalent), the iridium photocatalyst (1-2 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a reactant concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous magnetic stirring. A small fan should be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis at regular intervals until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to isolate the desired C2-arylated piperazine.

  • Validation: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Part 2: From Library to "Hit" - High-Throughput Screening (HTS) Strategies

Once a diverse library of novel piperazine-containing molecules is synthesized, the next critical phase is to identify compounds that exhibit a desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid evaluation of thousands of compounds in an automated fashion.[6][7]

Designing a Robust Screening Cascade

A successful screening campaign is not a single experiment but a multi-step cascade designed to filter a large library down to a small number of high-quality "hits." The process begins with a primary screen designed for speed and throughput, followed by more complex assays to confirm activity and eliminate false positives.[8]

  • Primary Assays: These are typically biochemical assays (e.g., enzyme inhibition) or simplified cell-based assays that generate a clear, measurable signal.[8][9] The goal is to quickly identify any compound that interacts with the target.

  • Hit Confirmation: Compounds that are active in the primary screen ("primary hits") are re-tested under the same conditions to ensure the result is reproducible.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC50 or EC50). This step is crucial for ranking compounds and understanding their strength of effect.

  • Secondary & Orthogonal Assays: These are often cell-based or phenotypic assays that measure the compound's effect in a more biologically relevant context.[6] Using a different assay format helps to eliminate compounds that interfere with the primary assay technology (e.g., fluorescent compounds in a fluorescence-based assay).

HTS_Workflow cluster_0 High-Throughput Screening (HTS) Cascade Compound_Library Diverse Piperazine Library (>10,000 Compounds) Primary_Screen Primary Screen (e.g., Biochemical Assay, Single Concentration) Compound_Library->Primary_Screen  ~1-5% Hit Rate Hit_Confirmation Hit Confirmation (Re-test active compounds) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (Determine IC50/EC50) Hit_Confirmation->Dose_Response  Confirmed Hits Validated_Hits Validated Hits (Potent & Confirmed) Dose_Response->Validated_Hits

Fig 1. A typical workflow for a High-Throughput Screening (HTS) campaign.
Example Target Pathway: Kinase Signaling

Piperazine derivatives are known to target a wide variety of protein classes, including kinases.[6] Kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.

Kinase_Pathway Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Cell_Response Cell Proliferation & Survival Transcription_Factor->Cell_Response Inhibitor Piperazine Inhibitor Inhibitor->Kinase2  Inhibits

Fig 2. Hypothetical kinase signaling pathway targeted by a piperazine inhibitor.
Experimental Protocol: Kinase Inhibition Biochemical Assay

Objective: To determine the in vitro inhibitory activity of piperazine compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • Piperazine compound library dissolved in DMSO

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each piperazine compound from the library (in DMSO) into the 384-well assay plates. Include positive control wells (known inhibitor) and negative control wells (DMSO only).

  • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except for the "no enzyme" controls.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP, also diluted in assay buffer, to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection Step 1: Add the first detection reagent (ADP-Glo™ Reagent) to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection Step 2: Add the second detection reagent (Kinase Detection Reagent) to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are declared primary hits.

Part 3: The Path from "Hit" to "Lead" - Structure-Activity Relationship (SAR) Optimization

A "hit" from an HTS campaign is merely a starting point.[7] It may have modest potency, poor selectivity, or undesirable physical properties. The goal of the hit-to-lead phase is to systematically modify the chemical structure of the hit to improve these characteristics. This iterative process is known as establishing a Structure-Activity Relationship (SAR).[4][10]

The Iterative Cycle of Medicinal Chemistry

SAR exploration is a cyclical process of design, synthesis, and testing. Chemists analyze the initial hit data to form hypotheses about which parts of the molecule are essential for activity (the "pharmacophore") and which can be modified. New analogs are then designed and synthesized to test these hypotheses. The biological data from these new analogs feeds back into the cycle, refining the team's understanding and guiding the next round of design.

SAR_Cycle Design Design Analogs (Formulate Hypothesis) Synthesize Chemical Synthesis (Create New Molecules) Design->Synthesize Test Biological Testing (e.g., IC50 Assay) Synthesize->Test Analyze Analyze Data (Refine SAR Model) Test->Analyze Analyze->Design  New Hypothesis

Fig 3. The iterative cycle of Structure-Activity Relationship (SAR) optimization.
SAR Strategies for Piperazine Scaffolds

For piperazine-containing hits, SAR exploration typically involves modifying several key positions:

  • N1-Substituent: This position is often used to interact with hydrophobic pockets in the target protein or to modulate the basicity (pKa) of the nitrogen, which affects solubility and cell permeability.

  • N4-Substituent: Similar to N1, this provides another vector for exploring interactions with the target.

  • C2/C3/C5/C6-Substituents: As enabled by modern synthesis, decorating the carbon backbone can introduce new chiral centers, provide vectors into novel binding pockets, and lock the conformation of the ring, which can significantly improve potency and selectivity.[11]

Data Presentation: Hypothetical SAR Table

The results of SAR studies are best summarized in a table. This allows for a clear comparison of how changes in chemical structure affect biological activity.

Table 1: Hypothetical SAR for Piperazine-Based Kinase Inhibitors

Compound IDR¹ Substituent (at N1)R² Substituent (at C2)Kinase B IC50 (µM)
Hit-001 PhenylH15.2
SAR-002 4-FluorophenylH8.5
SAR-003 3-ChlorophenylH5.1
SAR-004 4-MethoxyphenylH22.4
SAR-005 3-ChlorophenylMethyl1.8
SAR-006 3-ChlorophenylPhenyl0.45

Causality Insights: The data in Table 1 suggests that electron-withdrawing groups on the N1-phenyl ring (like Fluoro and Chloro) are beneficial for potency (SAR-002, SAR-003) compared to the unsubstituted parent (Hit-001) or an electron-donating group (SAR-004).[12] Crucially, the introduction of a substituent at the C2 position, particularly a bulky phenyl group (SAR-006), leads to a significant enhancement in activity, validating the C-H functionalization strategy.

Part 4: Preclinical Profiling - Assessing Drug-Like Properties

A potent molecule is not necessarily a good drug. It must also possess a suitable pharmacological and toxicological profile.[13] Early assessment of properties like Absorption, Distribution, Metabolism, and Excretion (ADME) is critical to avoid late-stage failures in drug development.

Pharmacology and Toxicology

While the piperazine core itself is generally well-tolerated, its derivatives can exhibit a wide range of pharmacological effects.[14] Depending on the substituents, they can act as stimulants on the central nervous system by modulating dopaminergic, noradrenergic, and serotoninergic pathways.[13] Early toxicological assessment is therefore essential. Cytotoxicity assays (testing for cell death), cardiotoxicity panels (e.g., hERG channel assays), and hepatotoxicity screens (testing for liver cell damage) are standard practice.[14][15]

Metabolic Stability

The primary route of metabolism for many piperazine-containing drugs is via cytochrome P450 (CYP) enzymes in the liver.[13] In vitro assays using human liver microsomes are used to assess a compound's metabolic stability. A compound that is metabolized too quickly will have a short half-life in the body, requiring frequent dosing. Conversely, a compound that strongly inhibits CYP enzymes can cause dangerous drug-drug interactions. The goal is to find a molecule with a balanced metabolic profile.

Conclusion and Future Perspectives

The discovery of new bioactive piperazine-containing molecules is a dynamic and evolving field. The journey from initial concept to a viable drug candidate is a multi-parameter optimization problem requiring a deep integration of synthetic chemistry, biological screening, and pharmacological profiling. The historical reliance on N-functionalization has given way to more sophisticated strategies like C-H functionalization, which continue to unlock novel chemical space and generate compounds with improved potency and unique biological activities.[3] As our understanding of disease biology deepens, the "privileged" piperazine scaffold, with its tunable properties and synthetic tractability, is certain to remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Piperazine-2-thione Libraries. Benchchem.
  • De Cillia, C. & Sibi, M. P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Nagani, A. F. et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. Available at: [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

  • Fiorito, F. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Zhang, R. H. et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Unknown Author. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Jadhav, H. R. et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Henderson, B. J. et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. Available at: [Link]

  • Faizan, M. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Nowak, J. et al. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. Available at: [Link]

  • Faizan, M. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

  • Unknown Author. (2023). A Profound Insight into the Structural Modification of Natural Bioactive Compounds Containing Piperazine Moiety: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Szałaj, N. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Kumar, A. et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. Available at: [Link]

  • Franchini, S. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Nuvisan. Compound screening. Nuvisan. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

Sources

Whitepaper: A Strategic Approach to the Preliminary Pharmacological Profiling of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological profiling of the novel chemical entity, 4-Methyl-2-(piperazine-1-sulfonyl)phenol. As a molecule incorporating both a phenol moiety and a piperazine-1-sulfonamide group, it presents a unique opportunity for interacting with multiple biological targets. This document provides a rationale-driven, tiered approach, beginning with broad primary screening and progressing to more focused secondary and initial safety assays. We detail robust, step-by-step protocols for target-based and phenotypic screening, including enzyme inhibition assays, receptor binding studies, and cell-based functional assessments. The causality behind experimental choices is explained, emphasizing a workflow designed to efficiently identify primary biological activity, elucidate potential mechanisms of action, and flag potential liabilities early in the drug discovery process. All methodologies are grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule

The compound this compound is a synthetic molecule characterized by two key pharmacophores:

  • The Sulfonamide Group (-SO₂N<): This is a privileged scaffold in medicinal chemistry, most famously associated with carbonic anhydrase (CA) inhibitors. The presence of this group immediately suggests that CA enzymes should be a primary target class for investigation.

  • The Phenol Group (-OH attached to a benzene ring): Phenolic compounds are known for a wide range of biological activities, including antioxidant properties and interaction with nuclear receptors or cyclooxygenase (COX) enzymes.

The strategic challenge and opportunity lie in understanding the interplay between these groups. Our profiling strategy is therefore designed not as a random screen, but as a logical, hypothesis-driven investigation based on these structural alerts.

The following diagram illustrates the proposed high-level workflow for profiling this compound, designed to maximize data output while conserving resources in the early discovery phase.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Initial Safety & Liability cluster_3 Decision Gate A Compound Acquisition & QC (Purity, Identity) B Primary Target Screening: Carbonic Anhydrase Panel (I-XIV) A->B Hypothesis-Driven C Broad Phenotypic Screening: Cell Viability & Proliferation Assays A->C Unbiased D IC50 Determination for Active CA Isoforms B->D Hit Confirmation F Secondary Target Panel (COX-1/COX-2, Nuclear Receptors) C->F Deconvolution E Enzyme Kinetics (Mechanism of Inhibition) D->E MoA Study G hERG Channel Patch Clamp Assay D->G Safety Profiling E->G Safety Profiling F->G Safety Profiling H CYP450 Inhibition Panel F->H I Ames Test (Mutagenicity) F->I J Go / No-Go Decision G->J H->J I->J G cluster_0 Interpret Plot cluster_1 Conclusion A Perform CA Assay at Varying [Substrate] and Fixed [Inhibitor] B Generate Lineweaver-Burk Plot (1/V vs 1/[S]) A->B C Lines Intersect on Y-axis B->C D Lines Intersect on X-axis B->D E Lines are Parallel B->E F Competitive Inhibition C->F Vmax Unchanged Km Increases G Uncompetitive Inhibition D->G Vmax Decreases Km Decreases H Non-competitive Inhibition E->H Vmax Decreases Km Unchanged

Caption: Decision tree for determining enzyme inhibition mechanism via Lineweaver-Burk analysis.

Experimental Protocol:

  • Select the most potently inhibited CA isoform (e.g., CA-IX from the hypothetical data).

  • Set up the stopped-flow assay as described in Section 2.1.

  • Measure the initial reaction velocity at several different concentrations of CO₂ substrate, both in the absence and presence of a fixed concentration of the inhibitor (e.g., at its IC₅₀ value).

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot.

  • Analyze the plot to determine the mechanism as outlined in the diagram above.

Phase 3: Preliminary Safety & Liability Assessment

Early assessment of potential safety liabilities is paramount to avoid costly failures in later development stages. This phase focuses on common, high-priority off-targets and liabilities.

hERG Channel Inhibition Assay

Rationale: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Regulatory agencies mandate hERG screening for nearly all new chemical entities intended for systemic use.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line: Use a stable HEK293 cell line overexpressing the hERG channel.

  • Procedure:

    • Cells are captured on a planar patch-clamp chip (e.g., on a QPatch or Patchliner system).

    • A whole-cell patch configuration is established.

    • A specific voltage protocol is applied to elicit characteristic hERG currents (a large "tail" current upon repolarization).

    • After establishing a stable baseline, the test compound is perfused over the cells at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The effect on the hERG tail current is measured, and an IC₅₀ is calculated if significant inhibition is observed.

    • A known hERG blocker (e.g., Cisapride) is used as a positive control.

Cytochrome P450 (CYP) Inhibition Panel

Rationale: The CYP450 enzyme superfamily is responsible for the metabolism of most clinical drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs). Screening against the major isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a standard in vitro safety assessment.

Experimental Protocol: Fluorogenic Substrate Assay

  • System: Use human liver microsomes (HLMs) as the source of CYP enzymes and a panel of isoform-specific fluorogenic substrates (e.g., Vivid® substrates).

  • Procedure:

    • In a 96-well plate, combine HLMs, a NADPH regenerating system, and the test compound at various concentrations.

    • Pre-incubate to allow the compound to interact with the enzymes.

    • Initiate the reaction by adding the specific fluorogenic substrate for the CYP isoform being tested.

    • Monitor the increase in fluorescence over time as the substrate is metabolized.

    • Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control.

    • Calculate an IC₅₀ value for each isoform that shows significant inhibition.

Hypothetical Data Presentation:

CYP IsoformIC₅₀ (µM)Risk Assessment
CYP3A4> 50Low Risk
CYP2D68.5Moderate Risk
CYP2C9> 50Low Risk
CYP2C1922.1Low-to-Moderate Risk
CYP1A2> 50Low Risk

This hypothetical data indicates a potential DDI liability via inhibition of CYP2D6, which would require further investigation.

Conclusion and Next Steps

This guide has presented a logical and efficient workflow for the initial pharmacological characterization of this compound. Based on the data generated (real or hypothetical), a "Go / No-Go" decision can be made.

  • A "Go" decision would be supported by potent, selective activity against a therapeutically relevant target (e.g., CA-IX), a confirmed mechanism of action, and a clean safety profile (e.g., hERG IC₅₀ >30 µM, CYP IC₅₀s >10 µM).

  • A "No-Go" decision might be triggered by a lack of significant primary activity, poor potency, or a major safety flag (e.g., potent hERG inhibition).

Successful completion of this preliminary profile provides the critical data needed to justify the investment in further lead optimization, in vivo efficacy studies, and more comprehensive ADME/Tox profiling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Phenol Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of structural isomers presents a significant challenge in pharmaceutical analysis due to their identical mass and often similar physicochemical properties. This is particularly true for phenol sulfonamide isomers, where positional differences of functional groups on the aromatic rings can significantly impact biological activity and impurity profiles. This application note presents a systematic approach to developing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method for the separation of critical phenol sulfonamide isomers. We explore the rationale behind stationary phase selection, mobile phase optimization with a focus on pH control, and final method parameters. The resulting method provides baseline resolution, excellent peak shape, and is suitable for quality control and drug development environments.

Introduction

Phenol sulfonamides are a class of compounds featuring both a phenolic hydroxyl group and a sulfonamide moiety. These functional groups are common in a wide range of pharmaceuticals, including diuretics, antibiotics, and anti-inflammatory agents. During the synthesis of these active pharmaceutical ingredients (APIs), the formation of positional isomers is a common occurrence. Positional isomers, which differ in the location of substituents on a molecule's framework (e.g., ortho, meta, para substitutions), can have distinct pharmacological and toxicological profiles.[1] Therefore, their accurate detection and quantification are critical for ensuring drug safety and efficacy.

The primary analytical challenge lies in the subtle structural differences between these isomers, which often result in very similar retention behavior under standard reversed-phase HPLC conditions.[2] This guide provides a detailed walkthrough of a logical, science-driven method development strategy to overcome these challenges.

Background and Theoretical Considerations

Analyte Properties: The Role of pKa

Phenol sulfonamide molecules possess at least two ionizable functional groups: the acidic phenolic hydroxyl group and the weakly acidic sulfonamide group.

  • Phenolic Group (-OH): The pKa of a typical phenol is around 10.

  • Sulfonamide Group (-SO₂NH-): The acidity of the sulfonamide proton can vary widely based on the substituent attached to the nitrogen, with pKa values ranging from approximately 6 to 11.[3][4]

The ionization state of these groups, dictated by the mobile phase pH, is a powerful tool for manipulating chromatographic selectivity. At a pH below the pKa of a functional group, it will be in its neutral, protonated form, leading to increased hydrophobicity and longer retention in reversed-phase HPLC. Conversely, at a pH above the pKa, the group will be in its ionized, deprotonated form, increasing its polarity and causing earlier elution. By carefully controlling the mobile phase pH, we can exploit the subtle differences in the pKa values of the isomers to achieve separation.[5][6]

Chromatographic Selectivity

To resolve closely related isomers, the chromatographic system (stationary and mobile phase) must offer unique interaction mechanisms beyond simple hydrophobicity. For aromatic compounds like phenol sulfonamides, π-π interactions are particularly valuable.[2] Stationary phases containing phenyl groups can interact with the electron-rich aromatic rings of the analytes, providing a different selectivity mechanism compared to traditional alkyl (C18, C8) phases.[2][7]

Method Development Strategy

Our strategy is a multi-step, logical process designed to efficiently screen and optimize key chromatographic parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Problem: Separate Phenol Sulfonamide Isomers B Column Screening: - C18 (Hydrophobicity) - Phenyl-Hexyl (π-π) - Biphenyl (Enhanced π-π) A->B C Mobile Phase Screening: - Acetonitrile vs. Methanol - Acidic vs. Neutral pH B->C D Select Best Column & Organic Modifier C->D Evaluate Selectivity & Peak Shape E Fine-Tune pH: Test 0.2 pH unit increments around optimal pKa range D->E F Optimize Gradient: Adjust slope and duration to maximize resolution E->F G Temperature Study: Evaluate 25°C, 30°C, 35°C to improve efficiency F->G H Confirm Wavelength (Use PDA Detector) G->H Lock Parameters I Verify System Suitability: Resolution, Tailing, Precision H->I J Final Method Protocol I->J SeparationMechanism cluster_StationaryPhase Phenyl-Hexyl Stationary Phase cluster_Analytes Phenol Sulfonamide Isomers sp Silica Particle Hexyl Linker Phenyl Ring ortho Ortho Isomer ortho->sp:f2 π-π Interaction (Strongest) ortho->sp:f1 Hydrophobic Interaction meta Meta Isomer meta->sp:f2 π-π Interaction (Intermediate) meta->sp:f1 Hydrophobic Interaction para Para Isomer para->sp:f2 π-π Interaction (Weakest) para->sp:f1 Hydrophobic Interaction

Caption: Interactions Driving Isomer Separation.

The Phenyl-Hexyl column was superior to the C18 column, confirming the importance of π-π interactions for this separation. The slight differences in the dipole moment and electron density of the aromatic rings among the ortho, meta, and para isomers allowed for differential interaction with the phenyl stationary phase, which was the key to achieving resolution.

The choice of pH 3.0 was critical. At this pH, the phenolic hydroxyl groups are fully protonated, maximizing hydrophobicity. However, this acidic environment also minimizes unwanted secondary interactions between the basic sites on the analytes and residual acidic silanols on the silica surface, leading to improved peak symmetry. [5]

System Suitability

The method was evaluated for system suitability to ensure its performance.

ParameterOrtho PeakMeta PeakPara PeakAcceptance Criteria
Retention Time (min) 9.810.511.1RSD ≤ 1.0%
Resolution (USP) -2.82.5≥ 2.0
Tailing Factor (USP) 1.11.21.1≤ 1.5
Theoretical Plates 125001310012800≥ 5000

All system suitability parameters were well within the accepted limits, demonstrating the robustness and reliability of the method.

Conclusion

A highly selective and robust reversed-phase HPLC method has been developed for the separation of challenging phenol sulfonamide positional isomers. The strategic selection of a Phenyl-Hexyl stationary phase to leverage π-π interactions, combined with careful optimization of mobile phase pH to control analyte ionization, was essential for achieving baseline resolution. This method is fit for purpose and can be readily implemented in quality control laboratories for the routine analysis of API purity and stability.

References

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Dugo, P., et al. (2011). Recent developments in the HPLC separation of phenolic compounds.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides.
  • Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation.
  • Sandra, P., & Vanhoenacker, G. (2011). Improving HPLC Separation of Polyphenols.
  • Guan, Y., et al. (2004).
  • Plescia, C., et al. (2008). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM.
  • Kim, M., et al. (2005). pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. Journal of Colloid and Interface Science.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • O'Donovan, D. H., et al. (2021). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. (n.d.). Separation of Phenol, 2-amino-4,6-dimethyl- on Newcrom R1 HPLC column.
  • Microsolv Technology Corporation. (n.d.). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote.
  • Andrade, P. B., et al. (2004).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta.
  • ResearchGate. (2022). pK Values Reported of Sulfonamides in Water.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • ResearchGate. (2023). The pK a values of the sulfonamides studied.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Şanli, N., et al. (2011). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society.
  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2025). Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers.
  • Urbanová, J., et al. (2016). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. American Journal of Analytical Chemistry.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
  • Sapińska, D., & Adamek, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.

Sources

Application Notes & Protocols: Structural Elucidation of Piperazine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] Its structural complexity, arising from conformational flexibility and potential for diverse substitution patterns, necessitates robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of piperazine derivatives in solution. This guide provides a comprehensive overview, from fundamental principles to advanced 2D NMR protocols, empowering researchers to confidently determine the constitution, configuration, and conformation of these important molecules.

The Unique NMR Signature of the Piperazine Ring

The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. Its structural analysis by NMR is often complicated by several factors that researchers must understand to interpret spectra correctly.

  • Conformational Dynamics: Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric strain. However, it can undergo ring inversion, interconverting between two chair forms.[1][3] The rate of this inversion is temperature-dependent. At room temperature, this process can be fast on the NMR timescale, leading to averaged, and sometimes broad, signals. At lower temperatures, the inversion slows, and distinct signals for axial and equatorial protons may be observed.[1][2]

  • Amide Bond Rotation: When one or both nitrogen atoms are acylated (a common modification in drug candidates), an additional conformational issue arises: restricted rotation around the C-N amide bond due to its partial double-bond character.[1][4] This can lead to the presence of two distinct rotational conformers (rotamers) in solution, each giving rise to a separate set of NMR signals, further complicating the spectra.[1][2][4] The energy barrier for this rotation can often be higher than that of the ring inversion.[1][3]

  • Influence of Substituents: The electronic nature and steric bulk of substituents on the nitrogen and carbon atoms significantly influence the chemical shifts of the ring protons and carbons, as well as the energy barriers for conformational exchange.[1][3]

A Systematic Approach to Structural Elucidation

A logical, stepwise approach is crucial for efficiently elucidating the structure of a piperazine derivative. The combination of 1D and 2D NMR experiments provides a self-validating system where connectivity information from one experiment confirms another.[5][6]

G cluster_1D 1D NMR Analysis cluster_2D_Connectivity 2D NMR: Connectivity cluster_2D_Stereochem 2D NMR: Stereochemistry H1 ¹H NMR C13 ¹³C NMR & DEPT H1->C13 Proton Count, Multiplicity, Integration COSY COSY C13->COSY HSQC HSQC COSY->HSQC H-H Connectivity HMBC HMBC HSQC->HMBC Direct H-C Connectivity NOESY NOESY / ROESY HMBC->NOESY Long-Range H-C Connectivity Final Final Structure (Constitution, Configuration, Conformation) NOESY->Final Through-Space Proximity

Caption: Strategic workflow for piperazine derivative structural elucidation.

Core NMR Experiments and Data Interpretation

1D NMR: The Foundational Scans

¹H NMR Spectroscopy: This is the starting point for any analysis.[7]

  • Chemical Shifts: Protons on the piperazine ring typically resonate between 2.5 and 4.0 ppm . Protons on carbons adjacent to an acylated nitrogen are deshielded and appear further downfield (e.g., 3.5-3.9 ppm) compared to those next to an alkylated or unsubstituted nitrogen.[8][9]

  • Integration: The relative integrals of the signals confirm the number of protons in each unique chemical environment.[7]

  • Coupling Constants (J-coupling): Vicinal coupling between geminal protons (²J) and adjacent axial-axial (³Jaa), axial-equatorial (³Jae), and equatorial-equatorial (³Jee) protons provides invaluable conformational information. Large ³Jaa couplings (~10-13 Hz) are characteristic of a rigid chair conformation.

¹³C NMR and DEPT:

  • Chemical Shifts: Piperazine carbons typically appear in the 40-60 ppm region of the spectrum.[8][10] Similar to protons, carbons adjacent to electron-withdrawing groups (like carbonyls) are shifted downfield.[8]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are essential for distinguishing between CH₃, CH₂, CH, and quaternary carbons. In a DEPT-135 spectrum, CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive.

Typical Chemical Shift Ranges for Piperazine Core
Nucleus ¹H Chemical Shift (ppm)
-CH₂- (unsubstituted/alkylated N)2.5 - 3.2
-CH₂- (acylated N)3.5 - 3.9
-CH₂- (N-aryl substituted)3.0 - 3.5

Note: These are approximate ranges and can vary significantly based on solvent and the specific nature of substituents.

2D NMR: Assembling the Molecular Puzzle

COSY (COrrelation SpectroscopY):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²J or ³J).[11]

  • Interpretation: A cross-peak between two proton signals indicates that they are spin-coupled. For a piperazine ring, this experiment clearly shows the connectivity between geminal protons on the same carbon and vicinal protons on adjacent carbons, helping to trace the -CH₂-CH₂- fragments of the ring.[2][4]

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which proton is directly attached to which carbon.[11]

  • Interpretation: An HSQC spectrum shows a correlation peak for every carbon atom that has one or more protons directly bonded to it.[12] This experiment is the definitive way to assign the proton and carbon signals of each CH, CH₂, and CH₃ group in the molecule.[2]

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J).[11]

  • Interpretation: This is arguably the most critical experiment for piecing together the entire molecular framework. It connects molecular fragments by showing correlations between protons and carbons that are not directly bonded.[13] Key HMBC correlations for a piperazine derivative include:

    • From a substituent's protons to the piperazine ring carbons or nitrogens (if ¹⁵N HMBC is used).

    • From the piperazine protons to the carbons of the N-substituents (e.g., the carbonyl carbon of an acyl group).

    • Across the piperazine nitrogen atoms, linking one side of the ring to a substituent on the other nitrogen.

Caption: Key COSY and HMBC correlations for structure assembly.

Advanced NMR for Stereochemistry: NOESY/ROESY

When the piperazine ring is substituted, stereoisomers (cis/trans or diastereomers) are possible. NOESY and ROESY experiments are essential for determining the relative stereochemistry.

  • Purpose: These experiments detect protons that are close to each other in space (< 5 Å), irrespective of through-bond connectivity.[14][15] This is based on the Nuclear Overhauser Effect (NOE).

  • NOESY vs. ROESY: The choice depends on the molecular weight of the compound. For small molecules (MW < 600 Da), NOESY is standard. For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero, making detection difficult; in these cases, ROESY is the preferred experiment as its signal is always positive.[15][16]

  • Interpretation: A cross-peak between two protons indicates they are spatially proximate. For a substituted piperazine in a chair conformation, strong NOEs between two substituents would indicate they are both in axial positions on the same face of the ring (a cis relationship). Conversely, the absence of such a correlation would suggest a trans relationship.[17]

Standard Operating Protocols

These protocols provide a starting point and should be adapted based on the specific compound, available instrument, and desired resolution.[5][6]

Protocol 1: Sample Preparation
  • Mass: Weigh 5-10 mg of the purified piperazine derivative.

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for polar piperazine salts.[4]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not provide a suitable reference signal.[18]

Protocol 2: 1D ¹H Spectrum Acquisition
  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-3 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans, adjusted based on sample concentration.

  • Processing: Apply an exponential window function (line broadening ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift to the solvent residual peak or TMS.[19]

Protocol 3: 2D gCOSY Acquisition
  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker).

  • Parameters:

    • Spectral Width (SW): Set identical to the ¹H spectrum in both dimensions (F2 and F1).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

  • Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.

Protocol 4: 2D gHSQC Acquisition
  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker).

  • Parameters:

    • F2 (¹H) SW: Set identical to the ¹H spectrum.

    • F1 (¹³C) SW: Set to cover the expected carbon range (e.g., 0-180 ppm).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Number of Increments (F1): 256.

    • Number of Scans (NS): 2-8 per increment.

  • Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine in F1) and Fourier transform.

Protocol 5: 2D gHMBC Acquisition
  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker).

  • Parameters:

    • F2 (¹H) and F1 (¹³C) SW: Set as for the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJ(CH)): This is a critical parameter. A value of 8 Hz is a robust starting point, as it effectively samples correlations from couplings in the 3-10 Hz range.[11]

    • Number of Increments (F1): 256-400.

    • Number of Scans (NS): 8-16 per increment.

  • Processing: Apply a sine-squared window function and Fourier transform.

Protocol 6: 2D NOESY/ROESY Acquisition
  • Pulse Program: Standard NOESY or ROESY sequence (e.g., 'noesygpph' or 'roesygpph' on Bruker).

  • Parameters:

    • Spectral Width (SW): Set identical to the ¹H spectrum in both dimensions.

    • Mixing Time (D8/p15): This is the crucial parameter for NOE buildup. A typical starting point for small molecules is 500-800 ms . This may require optimization.[16]

    • Number of Increments (F1): 256-400.

    • Number of Scans (NS): 8-16 per increment.

  • Processing: Apply a sine-squared window function and Fourier transform.

Conclusion

The structural elucidation of piperazine derivatives is a multifaceted challenge that can be met with a systematic and logical application of modern NMR spectroscopy. By combining foundational 1D experiments with a suite of 2D techniques—COSY for H-H connectivity, HSQC for direct H-C assignment, HMBC for assembling the molecular skeleton, and NOESY/ROESY for stereochemical insights—researchers can achieve complete and unambiguous structural assignment. The protocols and principles outlined in this guide provide a robust framework for tackling these important molecules in any drug discovery and development pipeline.

References

  • Wawer, I. & Jamroz, M. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41379. Available from: [Link]

  • Hollerton, J. C., Richards, S. A. (n.d.). Essential Practical NMR for Organic Chemistry. U.S. Department of Commerce. Available from: [Link]

  • Hollerton, J. C., Richards, S. A. (2023). Essential Practical NMR for Organic Chemistry, 2nd Edition. Wiley. Available from: [Link]

  • Wawer, I. & Jamroz, M. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Wawer, I. & Jamroz, M. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Wawer, I. & Jamroz, M. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. SciSpace. Available from: [Link]

  • Kniess, T., Laube, M., & Steinbach, J. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(19), 3436. Available from: [Link]

  • Wawer, I. & Jamroz, M. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. DergiPark. Available from: [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. ResearchGate. Available from: [Link]

  • Richards, S. A., & Hollerton, J. C. (2011). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • ResearchGate. (n.d.). 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Available from: [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. Available from: [Link]

  • Laube, M., Kniess, T., & Steinbach, J. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2558–2569. Available from: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 31-38. Available from: [Link]

  • Bruker. (n.d.). NMR Spectroscopy: Data Acquisition. Available from: [Link]

  • National Science Foundation. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. Available from: [Link]

  • Organic Spectroscopy International. (2014). NOESY and ROESY. Available from: [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Available from: [Link]

  • Nature Communications. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Supplementary Information. Available from: [Link]

  • University of Wisconsin-Madison Chemistry NMR Facility. (2018). NOESY and ROESY. Available from: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. Available from: [Link]

  • National Institutes of Health. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Available from: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]

  • Parlak, C., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. Available from: [Link]

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  • University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules. Available from: [Link]

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Application Note: Elucidating the Fragmentation Pathways of 4-Methyl-2-(piperazine-1-sulfonyl)phenol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation of 4-Methyl-2-(piperazine-1-sulfonyl)phenol, a molecule incorporating aryl sulfonamide, piperazine, and phenol moieties. A comprehensive analysis of its probable fragmentation patterns under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is presented, grounded in the established fragmentation behaviors of its constituent functional groups. This document outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the characterization of this compound and similar structures, offering insights valuable for metabolite identification, impurity profiling, and pharmacokinetic studies in drug discovery and development.

Introduction: The Structural Rationale

This compound is a compound of interest due to its combination of pharmacologically relevant functional groups. The aryl sulfonamide core is a well-known scaffold in medicinal chemistry.[1] The piperazine ring is a common feature in many bioactive molecules, influencing their solubility, basicity, and receptor-binding properties.[2][3] The phenolic group can participate in hydrogen bonding and metabolic transformations. Understanding the gas-phase fragmentation behavior of this molecule is crucial for its unambiguous identification and quantification in complex biological matrices.

This guide moves beyond a simple recitation of methods. It delves into the "why" behind the fragmentation, providing a logical framework for predicting the dissociation of related compounds. By dissecting the molecule into its core components—the sulfonamide linkage, the piperazine heterocycle, and the substituted phenol ring—we can anticipate the most likely cleavage points and rearrangement reactions under collision-induced dissociation (CID).

Predicted Fragmentation Pathways

Under positive mode electrospray ionization, this compound is expected to readily form a protonated molecule, [M+H]⁺. The primary sites of protonation are the nitrogen atoms of the piperazine ring due to their higher basicity. The subsequent fragmentation of this precursor ion will be dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Several key fragmentation pathways are proposed, stemming from the inherent chemical properties of the sulfonamide, piperazine, and phenolic moieties.

  • Sulfonamide Bond Cleavage: The bond between the sulfur atom and the piperazine nitrogen (S-N) and the bond between the sulfur atom and the aryl ring (Aryl-S) are susceptible to cleavage.[4] This can lead to the formation of characteristic ions corresponding to the piperazine and the substituted phenol portions of the molecule. A rearrangement leading to the neutral loss of sulfur dioxide (SO₂) is also a well-documented fragmentation pathway for aromatic sulfonamides.[4][5]

  • Piperazine Ring Fragmentation: The saturated piperazine ring can undergo ring-opening followed by cleavage of the C-N bonds.[2] This typically results in a series of smaller fragment ions with specific mass-to-charge ratios.

  • Phenolic Moiety Fragmentation: While the aromatic ring itself is stable, fragmentation can be initiated by the loss of small neutral molecules such as carbon monoxide (CO).[6][7]

The interplay of these fragmentation routes will produce a characteristic MS/MS spectrum. Below is a graphical representation of the predicted major fragmentation pathways.

fragmentation_pathway cluster_main Predicted Fragmentation of this compound cluster_path1 Sulfonamide Cleavage cluster_path2 Piperazine Ring Fragmentation Precursor [M+H]⁺ This compound Frag1A Piperazinyl Cation Precursor->Frag1A S-N Cleavage Frag1B 4-Methyl-2-sulfonic acid phenol radical cation Precursor->Frag1B Aryl-S Cleavage Frag1C Loss of SO₂ Precursor->Frag1C Rearrangement Frag2A Ring Opening Precursor->Frag2A Initiation Frag2B Characteristic Piperazine Fragments (e.g., m/z 70, 56) Frag2A->Frag2B C-N Cleavages

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

Sample Preparation
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard at a concentration of 1 µg/mL in 50:50 (v/v) acetonitrile:water.

Liquid Chromatography Conditions
ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS1 Scan Range m/z 100-500
MS/MS Activation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragments

The experimental workflow is summarized in the diagram below.

experimental_workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) LC Liquid Chromatography (C18 Reverse Phase) SamplePrep->LC Injection MS Mass Spectrometry (Positive ESI) LC->MS Elution DataAnalysis Data Analysis (Fragmentation Pattern Elucidation) MS->DataAnalysis Spectral Data

Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.

Data Interpretation and Expected Fragment Ions

Based on the fragmentation principles discussed, the following table summarizes the expected key fragment ions for this compound (Exact Mass: 272.0933).

m/z (calculated) Proposed Structure/Formation
273.1011[M+H]⁺: Protonated parent molecule
187.0589[M+H - C₄H₉N₂]⁺: Cleavage of the S-N bond with loss of piperazine
171.0276[M+H - SO₂ - C₂H₅N]⁺: Loss of SO₂ and subsequent piperazine ring fragmentation
107.0497[C₇H₇O]⁺: 4-Methylphenol cation
87.0917[C₄H₁₁N₂]⁺: Protonated piperazine
70.0651[C₄H₈N]⁺: Characteristic fragment from piperazine ring cleavage
56.0495[C₃H₆N]⁺: Characteristic fragment from piperazine ring cleavage

Conclusion

The structural elucidation of novel compounds and their metabolites is a cornerstone of modern drug development. This application note provides a predictive framework and a practical experimental protocol for the mass spectrometric analysis of this compound. By understanding the fundamental fragmentation patterns of its constituent chemical moieties, researchers can confidently identify this molecule and its analogs in complex samples, accelerating research and development efforts. The principles outlined herein are broadly applicable to the characterization of other multi-functional small molecules.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

  • ACS Omega. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • PubMed Central. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

  • Aayushi International Interdisciplinary Research Journal. (2021). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols.
  • ResearchGate. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Retrieved from [Link]

  • Hindawi. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Aryl Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aryl Piperazine Sulfonamide Scaffold

The aryl piperazine sulfonamide motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds.[1][2] Molecules incorporating this structure have demonstrated remarkable efficacy across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3][4][5] For instance, derivatives of this class have been developed as potent HIV-1 protease inhibitors and as ligands for serotonin and dopamine receptors, highlighting their versatility and therapeutic potential.[3][4][6] The sulfonamide group often acts as a key hydrogen bond acceptor, interacting with biological targets, while the aryl piperazine fragment can be tailored to modulate properties such as solubility, receptor affinity, and pharmacokinetic profiles.[2][3]

This guide provides a comprehensive overview of the synthetic protocol for aryl piperazine sulfonamides, focusing on the prevalent and reliable method of reacting aryl sulfonyl chlorides with piperazine derivatives. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, and discuss critical experimental variables and troubleshooting strategies to ensure successful synthesis.

Core Synthetic Strategy: Mechanism and Rationale

The formation of an aryl piperazine sulfonamide is fundamentally a nucleophilic substitution reaction.[7] The key transformation involves the coupling of an electrophilic aryl sulfonyl chloride with a nucleophilic piperazine amine.

Mechanism:

  • Nucleophilic Attack: The secondary amine of the piperazine ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, collapsing the intermediate and forming the stable sulfonamide S-N bond.

  • Proton Transfer: The resulting ammonium salt is deprotonated by a base to yield the final, neutral sulfonamide product and a hydrochloride salt byproduct.

The presence of a base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. Common strategies include using an excess of the piperazine reactant itself or employing a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine.[8][9]

Visualizing the Synthetic Workflow

The following diagram outlines the general laboratory workflow for the synthesis, purification, and analysis of aryl piperazine sulfonamides.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purify Purification & Analysis prep1 Dissolve Piperazine & Base in Solvent prep2 Cool to 0°C (Ice Bath) prep1->prep2 prep3 Add Aryl Sulfonyl Chloride prep2->prep3 react1 Stir at 0°C prep3->react1 react2 Warm to Room Temp & Stir react1->react2 workup1 Quench Reaction (e.g., aq. NaHCO3) react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry & Concentrate workup2->workup3 purify1 Purify Crude Product (e.g., Column Chromatography) workup3->purify1 purify2 Characterize Final Product (NMR, LC-MS) purify1->purify2 end end purify2->end Pure Product

Caption: General workflow for aryl piperazine sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Specific quantities and reaction times should be optimized based on the specific substrates used.

Materials & Reagents
  • Reactants: Aryl sulfonyl chloride (1.0 eq), Piperazine derivative (1.2-2.5 eq)

  • Base (if needed): Triethylamine (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile[8][10]

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Washing Solution: Brine (saturated aqueous NaCl)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate eluents (e.g., Hexane/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Dropping funnel (optional, for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add the piperazine derivative (1.2 eq) and dissolve it in anhydrous DCM. If not using excess piperazine, add triethylamine (1.5 eq). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.

  • Addition of Sulfonyl Chloride: Add the aryl sulfonyl chloride (1.0 eq) to the cooled solution. The addition can be done in one portion for small-scale reactions or dropwise via a dropping funnel for larger scales to control the initial exotherm.[8]

  • Reaction Progression: Stir the reaction mixture at 0°C for 30-60 minutes.[8] Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours. Monitor the reaction's progress by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and quench by washing with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove the hydrochloride salt.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[10] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure and assess the purity of the final product using analytical techniques such as NMR and LC-MS.[11]

Data Presentation: Reaction Parameter Overview

The choice of reagents and conditions can be adapted for various substrates. The following table summarizes typical parameters.

ParameterTypical ChoiceRationale / Notes
Piperazine Stoichiometry 1.2 - 2.5 equivalentsA slight excess drives the reaction. A larger excess ( >2 eq) can serve as both reactant and base.
Solvent Dichloromethane (DCM), AcetonitrileDCM is a common choice for its inertness and ease of removal. Acetonitrile is also effective.[8][10]
Base Excess Piperazine, Triethylamine (TEA), PyridineTEA is a non-nucleophilic base that avoids competing reactions and simplifies purification.
Temperature 0°C to Room TemperatureInitial cooling manages the exothermic reaction, followed by stirring at ambient temperature for completion.[8]
Reaction Time 2 - 16 hoursVaries depending on the reactivity of the specific aryl sulfonyl chloride and piperazine used.
Purification Method Silica Gel Chromatography, RecrystallizationChromatography is versatile for most products.[10] Recrystallization is effective for highly crystalline solids.[12]

Expert Insights: Troubleshooting and Key Considerations

  • Controlling Selectivity with Unsubstituted Piperazine: Piperazine has two secondary amine groups. To prevent the formation of an undesired bis-sulfonated byproduct, two strategies are effective:

    • Stoichiometric Control: Use a large excess of piperazine to favor mono-substitution statistically. However, this complicates purification.

    • Use of Protecting Groups: Start with a mono-protected piperazine, such as N-Boc-piperazine.[13] After the sulfonamide formation, the Boc group can be easily removed under acidic conditions (e.g., with TFA) to yield the desired product.[3] This is the most robust method for ensuring mono-sulfonylation.

  • Reagent Purity and Handling: Aryl sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react. Always use anhydrous solvents and handle sulfonyl chlorides in a dry environment.

  • Purification Challenges: The primary challenge is often the removal of excess piperazine or the triethylammonium hydrochloride salt. The aqueous work-up is designed to remove these polar impurities. If the product is also highly polar, careful selection of chromatography conditions is essential for achieving good separation.[14]

Visualizing the Core Reaction

The diagram below illustrates the fundamental chemical transformation.

Reaction cluster_reactants cluster_products R1 Aryl Sulfonyl Chloride P1 Aryl Piperazine Sulfonamide R1->P1 + Aryl Piperazine (Base, Solvent) P2 HCl R2 Aryl Piperazine

Caption: Core reaction for aryl piperazine sulfonamide synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood.

  • Reagent Hazards:

    • Aryl Sulfonyl Chlorides: Are corrosive and lachrymatory (tear-inducing). Avoid inhalation of dust or vapors and prevent skin contact.

    • Organic Solvents (DCM, Acetonitrile): Are volatile and flammable. Ensure there are no ignition sources nearby.

    • Bases (Triethylamine): Are corrosive and have strong odors. Handle with care.

References

  • Sulfonamide purification process - US2777844A.
  • Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Center for Biotechnology Information (NIH). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. PubMed. [Link]

  • Research | Willis Group. University of Oxford. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

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Application Notes and Protocols for the Use of 4-Methyl-2-(piperazine-1-sulfonyl)phenol (NU9056) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Methyl-2-(piperazine-1-sulfonyl)phenol (NU9056) in Cellular Research

This compound, more commonly known as NU9056, has emerged as a potent and selective small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2][3] KAT5/Tip60 is a crucial enzyme involved in a myriad of cellular processes, including the regulation of gene expression, DNA damage response, and cell cycle control.[4][5] Dysregulation of Tip60 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it an attractive therapeutic target.[4][6]

NU9056 exerts its biological effects by specifically inhibiting the histone acetyltransferase (HAT) activity of Tip60.[1] This inhibition leads to a cascade of downstream cellular events, including the suppression of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of key signaling pathways.[7][8] These characteristics position NU9056 as a valuable chemical probe for investigating the biological roles of Tip60 and as a potential lead compound in drug discovery programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NU9056 in a variety of cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the confident assessment of NU9056's cellular effects.

Mechanism of Action: Targeting the Tip60 Acetyltransferase

NU9056's primary mechanism of action is the selective inhibition of the enzymatic activity of KAT5/Tip60.[1] Tip60 is a member of the MYST family of histone acetyltransferases and is responsible for transferring acetyl groups from acetyl-CoA to the lysine residues of histone and non-histone proteins.[6] This acetylation is a key post-translational modification that influences chromatin structure and the function of numerous proteins involved in cellular signaling.[5]

By inhibiting Tip60, NU9056 disrupts these critical acetylation events. A key consequence of Tip60 inhibition is the suppression of the DNA damage response (DDR).[8][9] Tip60-mediated acetylation is required for the activation of the ATM kinase, a central player in the repair of DNA double-strand breaks.[4][10] Pre-treatment with NU9056 has been shown to inhibit the phosphorylation of ATM in response to ionizing radiation.[3][8] This disruption of the DDR can sensitize cancer cells to DNA-damaging agents.

Furthermore, NU9056 treatment has been demonstrated to induce apoptosis in various cancer cell lines, including prostate and extranodal NK/T cell lymphoma.[7][8] This is achieved through the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and caspase-3.[1][8]

The signaling pathway affected by NU9056 is illustrated in the diagram below:

NU9056_Mechanism NU9056 This compound (NU9056) Tip60 KAT5/Tip60 (Histone Acetyltransferase) NU9056->Tip60 Inhibits Apoptosis Apoptosis Induction (Caspase-3/9 Activation) NU9056->Apoptosis Induces Proliferation Cell Proliferation Inhibition NU9056->Proliferation Inhibits Acetylation Protein Acetylation Tip60->Acetylation Catalyzes Histones Histones (e.g., H4K16, H3K14, H4K8) & Non-Histone Proteins Chromatin Chromatin Remodeling & Gene Expression Acetylation->Chromatin DDR DNA Damage Response (e.g., ATM activation) Acetylation->DDR Chromatin->Proliferation Regulates DDR->Proliferation Maintains Genomic Stability

Mechanism of NU9056 action.

Experimental Protocols

Compound Handling and Preparation

Proper handling and preparation of NU9056 are critical for obtaining reliable and reproducible experimental results.

Key Compound Information:

PropertyValueSource
Alternative Name NU9056[1]
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol [11]
Solubility ≥ 125 mg/mL in DMSO
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[4]

Protocol for Stock Solution Preparation:

  • Reconstitution: Prepare a high-concentration stock solution of NU9056 in sterile, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.56 mg of NU9056 in 1 mL of DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]

Preparation of Working Solutions:

For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Cell Proliferation and Viability Assays

Assessing the effect of NU9056 on cell proliferation is a fundamental first step in characterizing its cellular activity. The Sulforhodamine B (SRB) and Cell Counting Kit-8 (CCK-8) assays are robust and widely used methods for this purpose.

A. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins, providing an estimation of cell biomass.[7][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of NU9056 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48, 72, or 96 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[13]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.[7]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Solubilization: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7]

B. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric assay that measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.[2][5]

Protocol:

  • Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at a density of 5,000-10,000 cells/well and pre-incubate for 24 hours.[14]

  • Compound Treatment: Add various concentrations of NU9056 to the wells and incubate for the desired period.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4][14]

  • Incubation: Incubate the plate for 1-4 hours in the incubator.[4][14]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][14]

Experimental Workflow for Proliferation Assays:

Proliferation_Workflow cluster_SRB SRB Assay cluster_CCK8 CCK-8 Assay s1 Seed Cells s2 Treat with NU9056 s1->s2 s3 Fix with TCA s2->s3 s4 Stain with SRB s3->s4 s5 Solubilize Dye s4->s5 s6 Read Absorbance (510 nm) s5->s6 c1 Seed Cells c2 Treat with NU9056 c1->c2 c3 Add CCK-8 Reagent c2->c3 c4 Incubate c3->c4 c5 Read Absorbance (450 nm) c4->c5

Workflow for cell proliferation assays.

Apoptosis Assays

To investigate the apoptotic effects of NU9056, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and caspase activity assays are recommended.

A. Annexin V/PI Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6][17]

Protocol:

  • Cell Treatment: Treat cells with NU9056 at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

B. Caspase-3/9 Activity Assay

This fluorometric or colorimetric assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.[17][18]

Protocol:

  • Cell Lysis: Lyse the NU9056-treated and control cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.[1][19]

  • Assay Reaction: Incubate the cell lysate with a caspase-3 or caspase-9 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).[17][20]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase activity.

Western Blot Analysis of Histone Acetylation

Western blotting is a powerful technique to directly assess the on-target effect of NU9056 by measuring changes in the acetylation levels of specific histone lysine residues.[15][21]

Protocol:

  • Cell Lysis:

    • Wash NU9056-treated and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[22]

    • Sonicate the lysate to shear genomic DNA and ensure complete protein extraction.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[3][8]

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a high-percentage (e.g., 15%) polyacrylamide gel to resolve the low molecular weight histones.[9][21]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.[9][21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)

CETSA™ is a powerful method to confirm the direct binding of NU9056 to its target, Tip60, within the cellular environment. The principle is that ligand binding can alter the thermal stability of the target protein.[18][24]

Protocol:

  • Cell Treatment: Treat intact cells with NU9056 or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble Tip60 remaining at each temperature by Western blotting or other detection methods. An increase in the melting temperature of Tip60 in the presence of NU9056 indicates target engagement.[18][25]

DNA Damage Response Assay (γH2AX Immunofluorescence)

To assess the impact of NU9056 on the DNA damage response, immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks, can be performed.[11][26]

Protocol:

  • Cell Treatment and Damage Induction: Pre-treat cells with NU9056 before inducing DNA damage (e.g., with ionizing radiation or a chemotherapeutic agent).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.[11][27]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).[11]

  • Antibody Staining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[27][28]

  • Microscopy and Analysis: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number and/or persistence of γH2AX foci in NU9056-treated cells indicates an impaired DNA damage response.[26]

Data Interpretation and Troubleshooting

  • Cell Proliferation Assays: A dose-dependent decrease in absorbance indicates that NU9056 inhibits cell proliferation. Calculate the GI₅₀ (concentration for 50% growth inhibition) to quantify the compound's potency.

  • Apoptosis Assays: An increase in the Annexin V-positive/PI-negative cell population suggests that NU9056 induces early apoptosis. Increased caspase activity further confirms the induction of apoptosis.

  • Western Blotting: A decrease in the signal for acetylated histones in NU9056-treated cells compared to the control, with no change in the total histone loading control, confirms on-target activity.

  • Troubleshooting:

    • Compound Precipitation: If NU9056 precipitates in the culture medium, prepare fresh dilutions and ensure the final DMSO concentration is low.

    • High Background in Assays: Ensure proper washing steps and optimize antibody concentrations for Western blotting and immunofluorescence.

    • Variability in Results: Maintain consistent cell culture conditions, seeding densities, and treatment times. Use single-use aliquots of NU9056 to avoid degradation.

Conclusion

This compound (NU9056) is a valuable tool for studying the cellular functions of the KAT5/Tip60 acetyltransferase. The detailed protocols provided in these application notes offer a robust framework for investigating the effects of NU9056 on cell proliferation, apoptosis, and histone acetylation. By following these guidelines, researchers can confidently generate high-quality, reproducible data to advance our understanding of Tip60 biology and its role in disease.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]

  • O'Neill, E., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • QIAGEN. (n.d.). Quantifying proteins using the Bradford method. Retrieved from [Link]

  • Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]

  • Zhang, X., et al. (2022). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, 3(2), 101347. Retrieved from [Link]

  • Meder, L., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56617. Retrieved from [Link]

  • Ucallmlabs. (2025). How to Perform CCK8 Assay in 96-Well Plate for Cell Proliferation Analysis?. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(1), e4288. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56617. Retrieved from [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56617. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-248. Retrieved from [Link]

  • O'Neill, E., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Prince, H. M., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Leukemia & Lymphoma, 50(6), 961-972. Retrieved from [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Retrieved from [Link]

  • DiBona, V. L., et al. (2018). Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. Journal of Visualized Experiments, (141), 58685. Retrieved from [Link]

  • Bio-protocol. (2012). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]

  • News-Medical.Net. (2019). Phosphatase and Protease Inhibitor Cocktails. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3144-3156. Retrieved from [Link]

  • ResearchGate. (2013). Protease/phosphatase inhibitor cocktail, which is the best?. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Protocols.io. (2017). CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate. Retrieved from [Link]

  • Du, J., et al. (2002). Regulation of caspase-3 activity by insulin in skeletal muscle cells involves both PI3-kinase and MEK-1/2. Journal of Cellular Biochemistry, 87(3), 328-337. Retrieved from [Link]

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Application Notes: Piperazine Sulfonamides in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperazine Sulfonamides in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important target classes in modern drug discovery.[2] Kinase inhibitors have emerged as a successful therapeutic modality, with numerous approved drugs. Within the vast chemical space of potential inhibitors, scaffolds containing the piperazine sulfonamide moiety have proven to be a particularly fruitful area of exploration.

The piperazine ring is a common feature in many approved drugs due to its favorable physicochemical properties and synthetic tractability.[3] When combined with a sulfonamide group, it creates a versatile scaffold capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases, making these compounds effective ATP-competitive inhibitors.[4][5] Prominent examples include inhibitors targeting critical cell cycle regulators like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4][6][7]

This guide provides an in-depth overview of the application of piperazine sulfonamides in kinase inhibitor screening, detailing the underlying mechanisms, providing robust screening protocols, and offering insights into data interpretation.

Part 1: Scientific Principles and Rationale

Mechanism of Action: ATP Competition

The majority of piperazine sulfonamide-based kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the kinase's active site.[2] The ATP binding pocket is highly conserved across the kinome, but subtle differences can be exploited to achieve inhibitor selectivity.[2][8]

  • Causality: The sulfonamide group is an excellent hydrogen bond donor and acceptor, often interacting with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP. The piperazine group, often positively charged at physiological pH, can form interactions with acidic residues in the solvent-exposed region of the active site.[3] The specific substitutions on the piperazine and the aryl group of the sulfonamide are then varied to explore other pockets within the active site to enhance potency and selectivity.[4] Understanding this binding mode is critical for designing effective screening campaigns and interpreting structure-activity relationship (SAR) data.

The Importance of Assay Choice

Selecting the right assay is paramount for a successful screening campaign. The choice depends on the specific goals, such as high-throughput screening (HTS) for hit identification versus detailed characterization of lead compounds.[9]

  • Biochemical vs. Cellular Assays: Biochemical assays, which use purified recombinant kinase, are essential for determining direct inhibitory activity and mechanism (e.g., IC50, Ki).[8] Cellular assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit the kinase in a physiological context.[4]

  • Common Assay Formats:

    • Radiometric Assays: Considered a gold standard, these directly measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate. They are sensitive and provide a direct measure of activity.[1][8]

    • Fluorescence/Luminescence-Based Assays: These formats, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), Fluorescence Polarization (FP), and luminescence-based ATP depletion assays, are amenable to HTS.[9][10] For example, an ATP depletion assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[9]

Part 2: Experimental Design and Protocols

A robust screening protocol is a self-validating system. This requires meticulous planning and the inclusion of appropriate controls to ensure data quality and reproducibility.

General Workflow for Kinase Inhibitor Screening

The overall process for screening a library of piperazine sulfonamides against a target kinase follows a logical progression from initial hit identification to lead characterization.

G cluster_0 Preparation cluster_1 Primary Screen (HTS) cluster_2 Hit Confirmation & Potency cluster_3 Mechanism of Action A Compound Library (Piperazine Sulfonamides) in DMSO C Single-Concentration Screening (e.g., 10 µM) A->C B Reagent Preparation (Kinase, Substrate, ATP) B->C D Hit Identification (% Inhibition > Threshold) C->D Data Analysis E Dose-Response Assay (IC50 Determination) D->E Confirmed Hits F Orthogonal Assay (Confirms Mechanism) E->F Potent Hits G ATP Competition Assay (Confirms Binding Mode) F->G Validated Hits

Caption: High-level workflow for kinase inhibitor screening.

Protocol: ATP Competition Assay for a Target Kinase

This protocol is designed to determine if a hit compound inhibits the kinase in an ATP-competitive manner. The hallmark of an ATP-competitive inhibitor is that its apparent IC50 value increases as the concentration of ATP in the assay increases.[2]

Principle: The assay measures the IC50 of the test compound at various concentrations of ATP, typically spanning from below to well above the Michaelis constant (Km) for ATP of the specific kinase.[1][2]

Materials:

  • Purified, active target kinase (e.g., Aurora A, CDK2).

  • Specific peptide substrate for the kinase.

  • Piperazine sulfonamide test compound, dissolved in 100% DMSO.[1]

  • Staurosporine or a known potent inhibitor for the target kinase (positive control).

  • Adenosine 5'-triphosphate (ATP).

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • White, opaque 96- or 384-well plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the piperazine sulfonamide compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate wells. Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).

  • ATP Preparation: Prepare a set of ATP solutions at different concentrations (e.g., 5 concentrations centered around the known Km value for the kinase).[1]

  • Kinase Reaction:

    • For each ATP concentration, prepare a master mix containing the kinase and its peptide substrate in the appropriate assay buffer.

    • Add the kinase/substrate mix to the wells containing the plated compounds.

    • Allow a brief pre-incubation (e.g., 15 minutes at room temperature) to allow the compound to bind to the kinase.[1]

    • Initiate the kinase reaction by adding the corresponding ATP solution to each set of wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., by adding the ADP-Glo™ reagent to measure ATP depletion).

  • Data Analysis:

    • For each ATP concentration, plot the percentage of kinase inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Plot the resulting IC50 values against the ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.[2]

Self-Validation Check (Assay Quality): For each plate, calculate the Z'-factor using the positive and negative controls.

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

Part 3: Data Interpretation and Case Study

Interpreting Screening Data

The primary screen identifies "hits," but the subsequent dose-response and selectivity profiling are crucial.

Compound IDScaffoldTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
PS-001 Piperazine-Sulfonamide151,500>10,000100
PS-002 Piperazine-Sulfonamide2504508001.8
PS-003 Piperazine-Sulfonamide8955,00011.9
Staurosporine (Control)52100.4
  • Potency: Compound PS-003 is the most potent inhibitor of the target kinase (IC50 = 8 nM).

  • Selectivity: Compound PS-001 demonstrates the best selectivity profile, with a 100-fold higher potency for the target kinase compared to Off-Target Kinase 1.[8] In contrast, the promiscuous inhibitor Staurosporine and compound PS-002 show poor selectivity. High selectivity is critical for minimizing off-target effects and potential toxicity.

Case Study: Targeting the Cell Cycle with a CDK Inhibitor

Many piperazine-based compounds have been developed as inhibitors of CDKs, which are master regulators of the cell cycle.[3][11] A hit compound, such as PS-003 from the table above, would be investigated for its effect on cell cycle progression.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 CDK46 Cyclin D CDK4/6 CDK46->G1 CDK2 Cyclin E CDK2 CDK2->S CDK1 Cyclin B CDK1 CDK1->M Inhibitor Piperazine Sulfonamide Inhibitor (PS-003) Inhibitor->CDK2

Caption: Inhibition of CDK2 by a piperazine sulfonamide blocks G1/S transition.

Experimental Validation: A researcher would treat cancer cells with compound PS-003 and perform flow cytometry analysis of DNA content. The expected result, consistent with CDK2 inhibition, would be an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase.[11][12][13] This cellular effect validates the biochemical screening data and confirms the compound's mechanism of action.

Conclusion

The piperazine sulfonamide scaffold represents a privileged structure in the design of kinase inhibitors. Its favorable properties and ability to effectively target the ATP-binding site make it a valuable starting point for drug discovery campaigns. By employing robust, self-validating screening protocols and a logical progression from biochemical potency to cellular mechanism, researchers can efficiently identify and characterize novel kinase inhibitors with therapeutic potential. The insights gained from ATP competition assays and cell cycle analysis are critical steps in validating these compounds as viable drug candidates.

References

  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. University of Dundee. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Bavetsias, V., Large, J. M., Faisal, A., Myers, S. M., Faisal, W., McHardy, T., ... & Workman, P. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(21), 8454-8467. Available at: [Link]

  • ProQinase GmbH. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement), 4186-4186. Available at: [Link]

  • Gala, F. A., Li, H., Lall, M. S., Ralph, J. M., Golec, J. M., Jones, C. D., ... & Faitg, T. H. (2006). Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. Molecular Cancer Therapeutics, 5(7), 1764-1772. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Green, O., Gilon, C., & Hoffman, A. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. Available at: [Link]

  • Chopra, A., Kompella, S. N., Kennair, L. E., Stevens, R., & Altieri, D. C. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 289(5), 2943-2955. Available at: [Link]

  • Sbardella, G., & Castellano, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5432. Available at: [Link]

  • Hsieh, C. M., Lee, C. Y., Lee, Y. C., Lin, C. C., Chang, C. P., Chen, Y. A., ... & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7414-7433. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine?. Patsnap Synapse. Retrieved from [Link]

  • Averett, D. R. (2014). Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells Through Checkpoint kinase-1 Activation. Journal of Cellular Biochemistry, 115(5), 923-936. Available at: [Link]

  • ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. Retrieved from [Link]

  • Wang, Z., Li, Y., Wang, Y., Li, Y., & Liu, Y. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry, 227, 113908. Available at: [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Woodhead, S. J. (2009). Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. Journal of Medicinal Chemistry, 52(1), 31-40. Available at: [Link]

  • Fischer, P. M. (2004). Drugging Cell Cycle Kinases in Cancer Therapy. Current Medicinal Chemistry-Anti-Cancer Agents, 4(4), 289-304. Available at: [Link]

  • Eldehna, W. M., Maklad, R. M., Almahli, H., & Elkerdawy, A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1353. Available at: [Link]

  • Kruschel, D., El-Gazzar, R., Abdel-Ghaffar, A. R., & El-Damasy, D. A. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. ChemMedChem. Available at: [Link]

  • ResearchGate. (2010). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Retrieved from [Link]

  • Liu, Y., Li, J., Li, J., & Zhang, L. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3290-3293. Available at: [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(11), 2841. Available at: [Link]

  • Uslu, B., Ozdemir, A., Turkan, F., & Reis, R. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 187-199. Available at: [Link]

  • Nasser, S. A., & El-Sayed, M. A. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 416-429. Available at: [Link]

  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, M., Berta, D., ... & Vianello, P. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1802-1815. Available at: [Link]

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Application Note: Development of Analytical Standards for Sulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and qualification of analytical standards for sulfonylpiperazine compounds. As a critical component in numerous active pharmaceutical ingredients (APIs), the precise characterization of these compounds and their related impurities is paramount for ensuring drug safety, efficacy, and regulatory compliance. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind protocol design, integrating principles from international regulatory guidelines to establish a robust, self-validating system for standard development. We present detailed methodologies for structural elucidation, purity assessment, and analytical method validation, supported by practical protocols and data visualization to guide researchers and drug development professionals.

Introduction: The Critical Role of Analytical Standards

Sulfonylpiperazine moieties are prevalent structural motifs in modern pharmaceuticals, contributing to the therapeutic effects of drugs across various classes, including antipsychotics and agents for erectile dysfunction.[1] The development of any new drug substance requires the establishment of highly characterized reference standards.[2] These standards are the cornerstone of analytical testing, serving as the benchmark against which the identity, strength, purity, and quality of all subsequent batches of the API and drug product are measured.[3]

An inadequately characterized standard can lead to profound analytical errors, potentially masking impurities, yielding inaccurate potency measurements, and ultimately compromising patient safety. Therefore, the goal of this process is not merely to produce a pure substance, but to generate a well-understood analytical standard whose properties are rigorously documented. This process is guided by a science and risk-based approach as detailed in the International Council for Harmonisation (ICH) guidelines.[4]

The Foundation: Reference Standard Qualification

The qualification of a reference standard is a holistic process designed to confirm its structure and determine its purity with a high degree of confidence.[5] This is not a single experiment but a suite of orthogonal analytical techniques. A candidate batch of the sulfonylpiperazine compound, often requiring further purification beyond the typical manufacturing process, forms the starting point.[6]

Structural Elucidation: Confirming Chemical Identity

Before a compound can be used as a standard, its chemical structure must be unequivocally confirmed. This is a foundational requirement, as all subsequent data relies on the certainty of this identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation of organic molecules, NMR provides definitive information about the atomic framework.[7][8] A full suite of experiments is typically required:

    • ¹H NMR: Confirms the number and environment of protons.

    • ¹³C NMR & DEPT: Identifies all unique carbon atoms and their type (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.[9] These experiments are crucial for distinguishing between positional isomers, a common challenge with substituted aromatic rings in sulfonylpiperazine compounds.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, lending further confidence to the proposed structure.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the key functional groups present in the molecule.[12] For a sulfonylpiperazine, characteristic absorption bands for the sulfonyl (S=O), amine (N-H, if present), and aromatic ring (C=C) groups would be expected, providing a unique spectral fingerprint.[13][14]

Purity Determination and Impurity Characterization

A reference standard must be of the highest possible purity, and any remaining impurities must be identified and quantified.[6] The "purity" value assigned to the standard is a critical parameter used to correct assay results of drug substance batches.

The workflow for qualifying a reference standard is a systematic process.

G cluster_0 Reference Standard Qualification Workflow cluster_1 Techniques A Candidate Material Selection (High Purity Batch) B Structural Elucidation A->B C Purity & Impurity Profiling B->C B_tech NMR (1H, 13C, 2D) MS (High Resolution) FTIR B->B_tech D Characterization of Impurities (>0.1%) C->D Impurity threshold met E Assignment of Purity Value C->E All impurities identified C_tech HPLC/UPLC (Purity, Area %) GC (Residual Solvents) ICP-MS (Inorganic Impurities) Karl Fischer (Water Content) C->C_tech D->E F Certificate of Analysis (CoA) Generation E->F G Stability Testing & Re-qualification F->G

Caption: Workflow for Reference Standard Qualification.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a universal detector like a Diode Array Detector (DAD) is the primary tool for assessing the purity of the main component and detecting organic impurities.[15] The principle of "peak purity" analysis using a DAD is crucial to ensure a chromatographic peak does not conceal co-eluting impurities.

Other Impurities:

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents from the synthesis process.[1][16]

  • Water Content: Karl Fischer titration is the definitive method for determining water content.

  • Inorganic Impurities: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to test for elemental impurities.[17]

  • Structural Impurities: Any organic impurity present above the identification threshold (typically >0.10%) must be structurally characterized.[11] This often requires isolation followed by spectroscopic analysis (MS, NMR), similar to the main component.[18]

Analytical Method Development & Validation

Once a reference standard is qualified, it is used to develop and validate analytical methods for routine quality control. The development process should be systematic, aiming to create a method that is fit for its intended purpose, a concept formalized in the Analytical Target Profile (ATP).[4][19]

Choosing the Right Technique

The selection of an analytical technique is driven by the physicochemical properties of the sulfonylpiperazine compound and the specific requirements of the analysis (e.g., assay, impurity detection, etc.).

TechniquePrimary UseAdvantagesConsiderations & Rationale
UPLC-UV Assay, Impurity QuantificationRobust, widely available, excellent quantitation.The piperazine moiety itself lacks a strong UV chromophore.[20] The presence of the sulfonyl and an aromatic ring often provides sufficient absorbance. For trace analysis, derivatization with an agent like NBD-Cl may be necessary to enhance sensitivity.[15][21]
LC-MS/MS Impurity Identification, Trace QuantificationUnmatched sensitivity and specificity, provides structural information.Gold standard for identifying unknown impurities and for quantifying analytes at very low levels without derivatization.[22][23][24]
GC-MS Volatile Impurities, Starting MaterialsExcellent for volatile and thermally stable compounds.Primarily used for analyzing starting materials like piperazine itself or for residual solvent analysis.[10][25] Not suitable for the non-volatile sulfonylpiperazine API.
Method Validation Protocol (ICH Q2(R2))

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[26] The process involves a series of experiments to evaluate the performance characteristics of the method.

G cluster_0 Analytical Method Validation Workflow (ICH Q2) cluster_1 Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Val Formal Validation Protocol Dev->Val Life Lifecycle Management & Continuous Monitoring Val->Life Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability, Intermediate) Val->Prec Range Range Val->Range LoQ LOQ / LOD Val->LoQ Rob Robustness Val->Rob

Caption: ICH Q2(R2) Method Validation Lifecycle.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[26] This is demonstrated by spiking the drug substance with known impurities and showing they are well-separated from the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards across a range.

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[26]

  • Accuracy: The closeness of test results to the true value. Determined by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Quantitation (LOQ) / Limit of Detection (LOD): The lowest amount of analyte that can be reliably quantified/detected. Crucial for impurity methods.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.[19]

Detailed Experimental Protocols

Protocol 1: Qualification of a Sulfonylpiperazine Reference Standard
  • Material: Select a high-purity batch of the sulfonylpiperazine compound.

  • Structural Confirmation:

    • NMR: Dissolve ~10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. Analyze the data to confirm every atom's position and the overall connectivity matches the expected structure.[27]

    • MS: Prepare a dilute solution (~1 µg/mL) and analyze via ESI-HRMS to obtain the accurate mass and confirm the elemental formula.

    • FTIR: Analyze a small amount of solid material using an ATR-FTIR spectrometer to obtain the characteristic infrared spectrum.[28]

  • Chromatographic Purity (UPLC-UV):

    • Instrumentation: UPLC system with PDA detector.

    • Column: A suitable reversed-phase column (e.g., C18, 1.8 µm).

    • Mobile Phase: Optimized gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Analysis: Prepare the standard at a concentration of ~1 mg/mL. Inject and analyze. Integrate all peaks. The area percent of the main peak provides the initial chromatographic purity.

  • Content of Volatiles & Water:

    • Residual Solvents: Analyze by headspace GC-FID according to USP <467>.

    • Water Content: Determine by Karl Fischer titration according to USP <921>.

  • Purity Assignment (Mass Balance):

    • Calculate the final purity value using the mass balance equation:

      • Purity (%) = (100 - % Water - % Residual Solvents - % Inorganic Impurities) x (Chromatographic Purity % / 100)

  • Documentation: Compile all data into a comprehensive Certificate of Analysis, including spectra, chromatograms, purity value, storage conditions, and an expiry date based on stability data.[2]

Protocol 2: Validation of a UPLC-UV Method for Assay & Impurities
  • Specificity:

    • Prepare a solution of the reference standard.

    • Prepare a mixed solution containing the reference standard and all known related impurities at a relevant concentration (e.g., the reporting limit).

    • Inject both solutions and a blank.

    • Acceptance Criteria: All impurity peaks must be baseline-resolved from the main analyte peak (Resolution > 2.0). No interfering peaks should be present at the retention time of the analyte in the blank.

  • Linearity (Assay):

    • Prepare a series of at least five concentrations of the reference standard, typically from 80% to 120% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (Assay):

    • Prepare a placebo blend and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision (Assay - Repeatability):

    • Prepare six independent assay samples at 100% of the target concentration.

    • Analyze and calculate the assay value for each.

    • Acceptance Criteria: The relative standard deviation (RSD) of the six results must be ≤ 1.0%.

  • LOQ/LOD (Impurities):

    • Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD) by injecting successively more dilute solutions of the impurities.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all conditions.

Conclusion

The development of analytical standards for sulfonylpiperazine compounds is a rigorous, multi-faceted process that underpins the entire quality control strategy for a pharmaceutical product. It requires a deep understanding of the molecule's chemistry, the application of orthogonal analytical techniques, and strict adherence to regulatory guidelines. By following a systematic approach to qualification, method development, and validation, researchers can establish robust and reliable standards. This ensures the generation of high-quality analytical data, which is fundamental to delivering safe and effective medicines to patients.

References

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  • Analytical CHEMISTRY. (n.d.).
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  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • LabCompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Li, Y., et al. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. PubMed. [Link]

  • Zalipsky, J. J., et al. (1978). Characterization of impurities in sulfasalazine. PubMed. [Link]

  • Ghadagepatil, N. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Dev, M., & Mukadam, M. (n.d.). Functional group profiling of medicinal plants using ftir spectroscopy.
  • Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]

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  • A.M.A. El-Aty, et al. (n.d.). Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization. PubMed. [Link]

  • Wang, J., et al. (n.d.). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [Link]

  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS | Request PDF. (2025). ResearchGate. [Link]

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  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

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  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • The synthesis, analysis and characteris
  • Guttroff, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]

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Application Notes & Protocols for In Vivo Studies of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties have rendered it a "privileged scaffold" in the design of a vast array of therapeutic agents targeting a wide spectrum of diseases.[3][4] Piperazine derivatives have demonstrated significant pharmacological activities, including but not limited to, central nervous system (CNS) modulation, antimicrobial, and anticancer effects.[3][5][6] The journey from a promising synthesized piperazine derivative to a viable clinical candidate is a rigorous process, with in vivo studies forming the critical bridge between in vitro potential and real-world therapeutic application.[7]

This guide provides a comprehensive framework for the rational design and execution of in vivo studies for piperazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific logic to empower robust and reproducible preclinical research. We will delve into the essential phases of in vivo evaluation: Pharmacokinetics (PK), Pharmacodynamics (PD), Efficacy, and Toxicology, ensuring that every protocol is a self-validating system grounded in established scientific and regulatory principles.[8][9]

Chapter 1: Foundational In Vivo Characterization: Pharmacokinetics & Bioavailability

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[10] It dictates dosing regimens, therapeutic windows, and potential drug-drug interactions. The piperazine moiety can enhance water solubility, but the overall bioavailability is multifactorial, influenced by the molecule's complete structure.[11][12]

The Causality Behind PK Experimental Choices

The primary goal of an initial in vivo PK study is to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). These metrics are not just numbers; they are descriptors of the drug's behavior in a biological system. For instance, a high clearance rate may necessitate more frequent dosing, while extensive distribution into tissues might suggest a longer duration of action but also potential for accumulation. Co-administration of a piperazine derivative with known inhibitors of efflux transporters like P-glycoprotein (P-gp) can reveal if the compound is a substrate, potentially explaining low oral bioavailability and offering strategies for improvement.[13]

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram outlines the typical workflow for a single-dose pharmacokinetic study in a rodent model, a foundational experiment for any new piperazine derivative.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Formulation Compound Formulation (e.g., in 0.5% CMC) DoseCalc Dose Calculation (mg/kg) Formulation->DoseCalc AnimalPrep Animal Acclimatization & Fasting (e.g., Sprague-Dawley Rats) IV_Admin Intravenous (IV) Dosing (e.g., tail vein) AnimalPrep->IV_Admin PO_Admin Oral (PO) Dosing (e.g., oral gavage) AnimalPrep->PO_Admin DoseCalc->IV_Admin DoseCalc->PO_Admin BloodCollection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Admin->BloodCollection IV Group PO_Admin->BloodCollection PO Group PlasmaPrep Plasma Preparation (Centrifugation) BloodCollection->PlasmaPrep LCMS Bioanalysis (LC-MS/MS) (Quantification of compound) PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PK_Analysis Results Data Interpretation (Cmax, Tmax, AUC, t½, %F) PK_Analysis->Results

Caption: Workflow for a rodent single-dose pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the fundamental pharmacokinetic parameters of a piperazine derivative following intravenous and oral administration.

Materials:

  • Test piperazine derivative

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in water, Saline)

  • Male Sprague-Dawley rats (8-10 weeks old)[14]

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, Pipettes, Freezer (-80°C)

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: House animals under controlled conditions for at least one week prior to the study.

  • Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle. For IV administration, ensure the compound is fully solubilized.

  • Grouping and Dosing:

    • Randomly assign rats to two groups (n=3-5 per group): IV and PO.

    • Fast animals overnight before dosing.

    • Administer the compound at a predetermined dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO). Administer IV via the tail vein and PO via oral gavage.

  • Blood Collection:

    • Collect sparse blood samples (~100-150 µL) from each animal at specified time points post-dose. A typical schedule is: 0 (pre-dose), 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.

    • Use a validated method such as tail vein or saphenous vein sampling.

    • Place samples immediately into EDTA-coated tubes and keep on ice.

  • Plasma Processing:

    • Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C).

    • Carefully aspirate the supernatant (plasma) and transfer to a new, labeled tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of the piperazine derivative in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), t½ (half-life), and CL (clearance).

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Representative Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic data for two piperazine derivatives to illustrate how such data is presented for comparison.

ParameterCompound A (Oral, 10 mg/kg)Compound B (Oral, 10 mg/kg)
Cmax (ng/mL) 850 ± 120250 ± 45
Tmax (h) 1.04.0
AUC₀₋₂₄ (ng*h/mL) 4200 ± 5501800 ± 300
t½ (h) 3.59.0
Bioavailability (%F) 65%25%

Chapter 2: Efficacy and Pharmacodynamics: Demonstrating Therapeutic Potential

Once the pharmacokinetic profile is understood, the next logical step is to determine if the compound engages its intended target in vivo and produces a therapeutic effect. The choice of animal model is critical and must be scientifically justified to mimic the human disease state as closely as possible.[9][15] Given the broad activity of piperazine derivatives, models can range from neuropsychiatric to oncology to infectious diseases.[3][5][16]

CNS-Active Piperazine Derivatives: A Case Study in Antidepressant-like Activity

Many piperazine derivatives modulate neurotransmitter systems, such as serotonin and dopamine pathways, making them candidates for treating psychiatric disorders like depression and anxiety.[17][18][19] The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used rodent behavioral models to screen for potential antidepressant efficacy.[20] The underlying principle is that an effective antidepressant will reduce the duration of immobility, a behavior interpreted as "despair."

Signaling Pathways in CNS Activity

The therapeutic effects of many CNS-active piperazine derivatives are mediated through their interaction with monoaminergic systems. For example, agonism or antagonism at serotonin (5-HT) or dopamine (D2) receptors can trigger downstream signaling cascades that ultimately influence mood and behavior.[17][21]

G PD Piperazine Derivative Receptor 5-HT1A / D2 Receptor PD->Receptor Binds AC Adenylyl Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA Modulates CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF Increases Response Therapeutic Response (e.g., Antidepressant Effect) BDNF->Response

Caption: Simplified signaling pathway for a CNS-active piperazine derivative.

Protocol: Forced Swim Test (FST) in Mice

Objective: To evaluate the potential antidepressant-like activity of a piperazine derivative.

Materials:

  • Test piperazine derivative

  • Positive control (e.g., Imipramine, 20 mg/kg)

  • Vehicle (e.g., Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Transparent cylindrical tanks (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Methodology:

  • Acclimatization and Grouping: Acclimatize mice and house individually for at least 24 hours before the test. Randomly assign to vehicle, positive control, and test compound groups (n=8-10 per group).

  • Dosing: Administer the test compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal, IP) 60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The test session lasts for 6 minutes.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatment groups should score the behavior.

    • The first 2 minutes are considered a habituation period and are not scored.

    • During the final 4 minutes (240 seconds), measure the total duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. A significant reduction in immobility time suggests an antidepressant-like effect.[20]

Chapter 3: Safety and Toxicology: Defining the Therapeutic Window

Preclinical safety evaluation is a non-negotiable component of drug development and is mandated by regulatory agencies like the FDA.[8][22][23] Toxicology studies aim to identify potential adverse effects and establish safe exposure levels.[3] This involves a tiered approach, from acute single-dose studies to repeated-dose sub-chronic or chronic studies.

The Logic of Toxicology Study Design

The design of a toxicology study (duration, species, endpoints) is dictated by the intended clinical use of the drug.[22] For a drug intended for chronic use, long-term toxicity studies are required. Key endpoints include monitoring clinical signs, body weight changes, food and water consumption, and terminal analyses of hematology, clinical chemistry, and histopathology of major organs.[3] These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability.[9][24]

Protocol: Acute Oral Toxicity Study (OECD 423 Guideline)

Objective: To determine the acute toxicity of a piperazine derivative after a single oral dose and to estimate the LD50 (median lethal dose).

Materials:

  • Test piperazine derivative

  • Vehicle

  • Female Wistar rats (nulliparous and non-pregnant)

  • Oral gavage needles, syringes

  • Standard laboratory animal caging

Methodology:

  • Dosing (Step-wise Procedure):

    • This protocol uses a sequential process with 3 animals per step.

    • Start with a dose of 300 mg/kg (this can be adjusted based on any prior information).

    • Administer a single oral dose to one group of 3 fasted female rats.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, such as changes in skin, fur, eyes, motor activity, and behavior. Note any tremors, convulsions, or salivation.

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Decision Points:

    • If 2 or 3 animals die: The test is stopped. The estimated LD50 is in the range of the test dose. Re-test at a lower dose to refine the estimate.

    • If 1 animal dies: Dose another 3 animals at the same level.

    • If 0 animals die: Dose another 3 animals at the next highest dose level (e.g., 2000 mg/kg).

  • Terminal Procedures:

    • At the end of the 14-day observation period, all surviving animals are euthanized.

    • A gross necropsy is performed on all animals (including those that died during the study), and any macroscopic pathological changes are recorded.

Summarizing Toxicological Findings

Clear presentation of toxicological data is essential for risk assessment.

Study TypeSpeciesDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Acute Oral Rat300, 2000No mortality at 300 mg/kg. Mortality in 2/3 animals at 2000 mg/kg.300
14-Day Repeat Dose Dog10, 30, 100Mild elevation in liver enzymes (ALT, AST) at 100 mg/kg. No adverse findings at lower doses.30

NOAEL: No Observed Adverse Effect Level

Conclusion

The in vivo evaluation of piperazine derivatives is a complex but essential process that requires careful planning, precise execution, and thoughtful interpretation. This guide has provided a framework for designing and conducting key in vivo studies, from initial pharmacokinetic characterization to efficacy testing and safety assessment. By grounding experimental protocols in sound scientific principles and adhering to regulatory standards, researchers can effectively translate the promise of a novel piperazine derivative into a potential therapeutic reality.

References

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved January 19, 2026, from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Retrieved January 19, 2026, from [Link]

  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved January 19, 2026, from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Retrieved January 19, 2026, from [Link]

  • YouTube. (2024). Pharmacology of Piperazine. YouTube. Retrieved January 19, 2026, from [Link]

  • PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Retrieved January 19, 2026, from [Link]

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  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Retrieved January 19, 2026, from [Link]

  • FDA. (2018). Step 2: Preclinical Research. FDA. Retrieved January 19, 2026, from [Link]

  • PubMed. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed. Retrieved January 19, 2026, from [Link]

  • Slideshare. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. Retrieved January 19, 2026, from [Link]

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  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Speciality Chemicals. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Speciality Chemicals. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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  • PubMed. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: Modular Synthetic Routes to Functionalized Piperazine-Sulfonyl-Phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine-Sulfonyl-Phenol Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most frequent nitrogen-containing heterocycles in FDA-approved drugs.[1][2] Its prevalence stems from the unique physicochemical properties it imparts; the two nitrogen atoms can be functionalized to modulate target affinity and specificity, while also improving aqueous solubility and oral bioavailability.[3] When combined with an aryl sulfonyl group and a phenolic moiety, the resulting piperazine-sulfonyl-phenol scaffold provides a versatile three-dimensional framework for interacting with a wide range of biological targets, including G-protein coupled receptors and enzymes.[4][5]

This guide provides a detailed exploration of robust and modular synthetic strategies for accessing functionalized piperazine-sulfonyl-phenol analogs. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into common challenges and optimization strategies. Two primary retrosynthetic strategies will be explored, offering flexibility based on the availability of starting materials and the desired functionalization patterns.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target scaffold can be logically dissected through two primary retrosynthetic approaches. The choice between these routes depends on the desired final substitutions and the commercial availability of key intermediates.

  • Strategy A (Linear Approach): This strategy involves the sequential construction of the molecule, typically starting with the formation of the C-N bond between the piperazine and phenol-containing fragments, followed by the installation of the sulfonyl group. This is often the most direct route when a variety of sulfonyl chlorides are to be screened against a common piperazine-phenol core.

  • Strategy B (Convergent Approach): This approach involves the independent synthesis of two key fragments—a piperazinyl-aryl halide and a sulfonylated phenol—which are then coupled in a later step. This can be advantageous for building libraries with diversity at both the piperazine and sulfonyl-phenol positions.

G cluster_disconnect Retrosynthetic Disconnections cluster_A Strategy A: Linear Synthesis cluster_B Strategy B: Convergent Synthesis Target Piperazine-Sulfonyl-Phenol Analog Disconnect1 Disconnect (a) C(aryl)-N Bond S-N Bond Target->Disconnect1 Disconnect2 Disconnect (b) S-O Bond C(aryl)-N Bond Target->Disconnect2 A1 N-Aryl Piperazine-Phenol Disconnect1->A1 B1 Piperazinyl Aryl Halide Disconnect2->B1 A1->Target Sulfonylation A3 Boc-Piperazine A1->A3 Buchwald-Hartwig + Deprotection A4 Functionalized Halo-Phenol A1->A4 Buchwald-Hartwig + Deprotection A2 Aryl Sulfonyl Chloride A2->Target Sulfonylation B1->Target Ullmann or Buchwald Coupling B3 Piperazine B1->B3 B4 Di-halo Aryl B1->B4 B2 Phenol Sulfonate Ester B2->Target Ullmann or Buchwald Coupling B5 Phenol B2->B5 B6 Aryl Sulfonyl Chloride B2->B6

Caption: Retrosynthetic strategies for piperazine-sulfonyl-phenol analogs.

Synthetic Protocols: A Step-by-Step Guide (Strategy A)

This section details the linear synthetic approach, which is highly effective and modular. It involves three key transformations: Palladium-catalyzed N-arylation, Boc-group deprotection, and final sulfonylation.

Step 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, making it ideal for coupling a protected piperazine with a halo-phenol derivative.[6][7] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich or sterically hindered coupling partners.[8] Sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos) are often superior for coupling with less reactive aryl chlorides.[8]

Protocol 1: Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromophenol

  • Materials:

    • 4-Bromophenol (1.0 equiv)

    • N-Boc-piperazine (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • RuPhos (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

    • Standard inert atmosphere glassware (e.g., Schlenk tube)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromophenol, N-Boc-piperazine, and sodium tert-butoxide.

    • Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to protect the active Pd(0) catalyst from oxygen.[8]

    • In a separate vial under inert atmosphere, dissolve Pd₂(dba)₃ and RuPhos in a small amount of anhydrous toluene.

    • Add the anhydrous toluene to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-(4-hydroxyphenyl)-N'-Boc-piperazine.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Dioxane1101292[6]
4-ChloroanisolePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene100895[8][9]
3-Bromo-pyridinePd₂(dba)₃ (1.5)BINAP (3)K₃PO₄Toluene1001685[6]
Step 2: N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in an ethereal or alcoholic solvent.[10][11]

Protocol 2: Boc Deprotection using TFA in DCM

  • Materials:

    • N-(4-hydroxyphenyl)-N'-Boc-piperazine (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected piperazine in anhydrous DCM (at a concentration of ~0.1 M).

    • Add TFA to the solution (typically 20-50% v/v). A larger excess of TFA can help drive the reaction to completion if starting material is persistent.[10]

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

    • Once complete, remove the DCM and excess TFA under reduced pressure.

    • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine, which can often be used in the next step without further purification.

Troubleshooting Note: If your substrate contains other acid-sensitive functional groups, milder conditions such as using formic acid or catalytic amounts of a Lewis acid might be necessary.[12] For substrates prone to side reactions, using HCl in dioxane to precipitate the product as its hydrochloride salt can be an effective purification strategy.[10][11]

Step 3: Sulfonylation of the Piperazine-Phenol

The final step involves the formation of the sulfonamide bond by reacting the free secondary amine of the piperazine with a suitable aryl sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.

Protocol 3: Sulfonylation with Aryl Sulfonyl Chloride

  • Materials:

    • 1-(4-hydroxyphenyl)piperazine (1.0 equiv)

    • Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 equiv)

    • Triethylamine (TEA) or Pyridine (2.0 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 1-(4-hydroxyphenyl)piperazine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., triethylamine) to the solution.

    • Slowly add a solution of the aryl sulfonyl chloride in DCM to the reaction mixture. The slow addition helps to control any exotherm.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to afford the final functionalized piperazine-sulfonyl-phenol analog.[13]

G Start Start: N-Boc-Piperazine + Halo-Phenol Step1 Step 1: Buchwald-Hartwig Amination (Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100°C) Start->Step1 Workup1 Aqueous Workup & Column Chromatography Step1->Workup1 Intermediate1 Intermediate: N-Aryl-N'-Boc-Piperazine Workup1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM, rt) Intermediate1->Step2 Workup2 Acid/Base Workup Step2->Workup2 Intermediate2 Intermediate: N-Aryl-Piperazine Workup2->Intermediate2 Step3 Step 3: Sulfonylation (Ar-SO₂Cl, TEA, DCM, 0°C to rt) Intermediate2->Step3 Workup3 Aqueous Workup & Purification (Chromatography/Recrystallization) Step3->Workup3 End Final Product: Piperazine-Sulfonyl-Phenol Analog Workup3->End

Caption: Experimental workflow for the linear synthesis of target analogs.

References

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Optimizing reaction conditions for N-aryl
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Application Notes and Protocols for N-aryl
  • Development of a Practical Buchwald-Hartwig Amine Aryl
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Synthesis and SAR of (piperazin-1-yl-phenyl)
  • Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers.
  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.
  • The medicinal chemistry of piperazines: A review. PubMed.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Source not specified.
  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis Online.

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Troubleshooting & Optimization

"common side reactions in the synthesis of aryl piperazine sulfonamides"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl piperazine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the sulfonylation of piperazine is consistently low. What are the primary factors I should investigate?

Low yields in sulfonamide synthesis can be attributed to several factors. The most common culprit is the hydrolysis of the arylsulfonyl chloride starting material.[1][2] These reagents are highly reactive and sensitive to moisture, which converts them into the corresponding unreactive sulfonic acid.[1][2] Another frequent issue is the choice of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the piperazine amine and the stability of the reactants.[1]

To troubleshoot, start with these fundamental checks:

  • Reagent Quality: Ensure the piperazine derivative is pure and dry. The arylsulfonyl chloride should be from a fresh bottle or purified before use to remove any sulfonic acid contamination.[2]

  • Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried), and anhydrous solvents are essential to minimize sulfonyl chloride hydrolysis.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[2]

Q2: I'm observing a significant amount of a byproduct with approximately double the mass of my desired product. What is this, and how can I prevent its formation?

This high molecular weight byproduct is almost certainly the N,N'-bis-sulfonylated piperazine. This side reaction occurs when both nitrogen atoms of the piperazine ring react with the arylsulfonyl chloride. It is a prevalent issue when using unprotected piperazine.

The most effective strategy to prevent this is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[3][4] The Boc (tert-butoxycarbonyl) group protects one of the piperazine nitrogens, ensuring that the sulfonylation occurs only at the free secondary amine. The Boc group can then be easily removed under acidic conditions post-synthesis.

Alternatively, if using unprotected piperazine is unavoidable, you can try the following, though they are generally less effective than using a protecting group:

  • Excess Piperazine: Using a significant excess of piperazine (2 to 8 equivalents) can statistically favor mono-sulfonylation.[3][4] However, this will complicate the purification process as you will need to remove the unreacted piperazine.

  • Slow Addition: Slowly adding the arylsulfonyl chloride to the reaction mixture containing the excess piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second reaction.[3]

Q3: In my Buchwald-Hartwig amination to form the N-aryl bond, my aryl halide is consumed, but the yield of the desired N-aryl piperazine is low. What other reaction could be occurring?

A known side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom, converting it to the corresponding arene.[3] This unproductive pathway competes with the desired C-N bond formation.[5]

The mechanism can involve a β-hydride elimination from the amide intermediate, which competes with reductive elimination to form the final product.[5] To minimize this side reaction, careful optimization of the catalyst, ligand, and base is crucial.

Q4: I'm struggling with the purification of my final aryl piperazine sulfonamide. What are the recommended methods?

The purification of aryl piperazine sulfonamides can be challenging due to the basic nature of the free piperazine nitrogen.

  • Recrystallization: This is often the most effective method for purifying solid final products.[1] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[1] Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[1]

  • Column Chromatography: Due to the basicity of the piperazine moiety, tailing is a common issue on silica gel.[6] To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.

    • Use a different stationary phase, such as alumina or a polymer-based reverse-phase column.[6]

  • Purification via Salt Formation: For particularly stubborn purifications, you can convert the basic piperazine product into a salt, such as the diacetate salt. This often results in a crystalline solid that can be easily filtered and washed to remove non-basic impurities. The pure free base can then be regenerated by treatment with a base.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of aryl piperazine sulfonamides, offering potential causes and solutions.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Recommended Solution
Hydrolysis of Arylsulfonyl Chloride The sulfonyl chloride has likely degraded due to moisture, forming the unreactive sulfonic acid.[1][2] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents from a freshly opened bottle or distilled from a suitable drying agent. Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] See Protocol 2 for detailed instructions.
Poor Quality of Starting Materials The piperazine derivative may be impure, or the arylsulfonyl chloride may have degraded over time. Amines can also absorb atmospheric CO₂ to form carbamates.[2] Solution: Verify the purity of your starting materials by NMR or LC-MS. Use a fresh bottle of arylsulfonyl chloride. If necessary, purify the piperazine derivative before use.
Suboptimal Reaction Conditions The base may not be strong enough to deprotonate the piperazine or may be acting as a competing nucleophile. The solvent may not be appropriate for the reaction. Solution: Use a non-nucleophilic organic base like triethylamine or pyridine.[1][7] Dichloromethane or tetrahydrofuran are commonly used solvents.[7] The reaction is often performed at 0 °C to room temperature.[2]
Problem 2: Formation of N,N'-bis-sulfonylated Piperazine
Potential Cause Explanation & Recommended Solution
Use of Unprotected Piperazine Both nitrogen atoms of the piperazine ring are nucleophilic and can react with the arylsulfonyl chloride. Solution: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][4] This ensures selective reaction at the unprotected nitrogen.
Incorrect Stoichiometry Using a 1:1 ratio or an excess of sulfonyl chloride with unprotected piperazine will inevitably lead to the bis-sulfonylated product. Solution: If using unprotected piperazine, use a significant excess of the piperazine (at least 2 equivalents) and add the sulfonyl chloride slowly to the reaction mixture.[3][4]

Visualizing the Synthetic Pathway and Side Reactions

Aryl_Piperazine_Sulfonamide_Synthesis cluster_side Common Side Reactions ArylSO2Cl Aryl Sulfonyl Chloride Reaction Sulfonylation (Base, Solvent) ArylSO2Cl->Reaction Hydrolysis Hydrolysis of ArylSO2Cl ArylSO2Cl->Hydrolysis H₂O BisSulfonylation Bis-Sulfonylation ArylSO2Cl->BisSulfonylation Piperazine Mono-Boc-Piperazine Piperazine->Reaction Product Protected Aryl Piperazine Sulfonamide Reaction->Product Deprotection Deprotection (e.g., TFA) Product->Deprotection FinalProduct Aryl Piperazine Sulfonamide Deprotection->FinalProduct SulfonicAcid Aryl Sulfonic Acid (Inactive) Hydrolysis->SulfonicAcid UnprotectedPiperazine Unprotected Piperazine UnprotectedPiperazine->BisSulfonylation

Caption: Synthetic pathway and common side reactions.

Experimental Protocols

Protocol 1: General Synthesis of an Aryl Piperazine Sulfonamide using Mono-Boc-Piperazine

This protocol describes a general method for the synthesis of an N-Boc-protected aryl piperazine sulfonamide, which can then be deprotected.

Materials:

  • N-Boc-piperazine

  • Arylsulfonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add N-Boc-piperazine (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Add the arylsulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[7]

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

  • Purification (Protected Intermediate): Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Deprotection: Dissolve the purified N-Boc-protected intermediate in DCM and add trifluoroacetic acid (5-10 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid. Dry the organic layer, concentrate, and purify the final product as needed.

Protocol 2: Ensuring Anhydrous Reaction Conditions

This protocol outlines the steps to minimize water content in your reaction, a critical factor for preventing the hydrolysis of sulfonyl chlorides.[1][2]

Procedure:

  • Glassware Preparation: Dry all glassware (flasks, stir bars, dropping funnels, etc.) in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use commercially available anhydrous solvents. Alternatively, distill solvents from appropriate drying agents (e.g., DCM from calcium hydride).

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.

  • Reagent Handling: Handle all reagents, especially the arylsulfonyl chloride and anhydrous solvents, using dry syringes or cannulas.

Protocol 3: Purification of a Basic Aryl Piperazine Sulfonamide by Column Chromatography

This protocol provides a method for purifying basic compounds on silica gel while minimizing peak tailing.[6]

Procedure:

  • Solvent System Preparation: Prepare the eluent (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1% triethylamine by volume.

  • Column Packing: Pack a silica gel column with the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column. This "dry loading" technique often improves resolution.

  • Elution: Elute the column with the triethylamine-modified solvent system, collecting fractions and analyzing them by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure. Note that it may be necessary to remove the triethylamine by co-evaporation with a suitable solvent or by an acidic wash if it interferes with subsequent steps.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Yield of Aryl Piperazine Sulfonamide Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Were Anhydrous Conditions Used? Check_Reagents->Check_Conditions No (Pure) Impure_Reagents Purify/Replace Reagents Check_Reagents->Impure_Reagents Yes (Impure) Check_Byproducts LC-MS shows byproducts? Check_Conditions->Check_Byproducts Yes Not_Anhydrous Implement Anhydrous Technique (Protocol 2) Check_Conditions->Not_Anhydrous No Bis_Sulfonylated Bis-Sulfonylated Byproduct Detected? Check_Byproducts->Bis_Sulfonylated Yes Use_Protecting_Group Use Mono-Protected Piperazine Bis_Sulfonylated->Use_Protecting_Group Yes Hydrodehalogenation Hydrodehalogenated Byproduct Detected? Bis_Sulfonylated->Hydrodehalogenation No Optimize_Stoichiometry Optimize Reaction Stoichiometry Hydrodehalogenation->Optimize_Stoichiometry No Optimize_Catalyst Optimize Catalyst/ Ligand/Base Hydrodehalogenation->Optimize_Catalyst Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.
  • Benchchem. (n.d.). "optimizing reaction conditions for N-arylation of piperazine".
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.

Sources

Technical Support Center: Synthesis of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Methyl-2-(piperazine-1-sulfonyl)phenol (CAS No. 1193387-51-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and answers to frequently asked questions to optimize synthesis and improve final product yield.

Reaction Overview

The synthesis of this compound is typically achieved via a two-step process. The first step involves the chlorosulfonation of p-cresol (4-methylphenol) to generate the key intermediate, 2-(chlorosulfonyl)-4-methylphenol. The second step is the nucleophilic substitution reaction of this sulfonyl chloride with piperazine to form the final product. Each step presents unique challenges that can impact the overall yield and purity.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation cluster_purification Step 3: Purification pCresol p-Cresol SulfonylChloride 2-(Chlorosulfonyl)-4-methylphenol pCresol->SulfonylChloride Reaction under anhydrous conditions ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride CrudeProduct Crude Product Mixture SulfonylChloride->CrudeProduct Nucleophilic Substitution Piperazine Piperazine (Excess) Piperazine->CrudeProduct Base Base (e.g., Triethylamine) Base->CrudeProduct Solvent Anhydrous Solvent (e.g., DCM) Solvent->CrudeProduct Recrystallization Recrystallization or Column Chromatography CrudeProduct->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying causes and concrete solutions.

Question 1: My overall yield is consistently low. What are the most likely causes?

Answer: Low yield is a common problem that can originate from either of the two main synthetic steps. The primary culprits are the hydrolysis of the sulfonyl chloride intermediate and suboptimal conditions during the sulfonamide formation.

  • Cause A: Hydrolysis of 2-(Chlorosulfonyl)-4-methylphenol. Sulfonyl chlorides are highly reactive and extremely sensitive to moisture.[1] Any water present in the reaction vessel, solvents, or reagents will convert the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards the amine.

  • Cause B: Suboptimal Reaction Conditions. The nucleophilicity of piperazine, the choice of base, and the reaction temperature are all critical. An inappropriate base or solvent can hinder the reaction's progress.[1]

  • Cause C: Inefficient Purification. Significant product loss can occur during workup and purification if the chosen method is not optimized for the product's solubility profile.

Solution Workflow:

Troubleshooting_LowYield Start Problem: Low Yield Cause1 Cause: Sulfonyl Chloride Hydrolysis Start->Cause1 Cause2 Cause: Suboptimal Reaction Conditions Start->Cause2 Cause3 Cause: Inefficient Purification Start->Cause3 Solution1 Solution: - Use oven-dried glassware. - Use anhydrous solvents. - Handle sulfonyl chloride under inert atmosphere (N2 or Ar). Cause1->Solution1 Address Moisture Sensitivity Solution2 Solution: - Use excess piperazine (2.5-3 eq). - Use a non-nucleophilic base (e.g., triethylamine). - Optimize temperature (start at 0°C). Cause2->Solution2 Optimize Reaction Parameters Solution3 Solution: - Perform small-scale solubility tests for recrystallization. - Use column chromatography if impurities are persistent. Cause3->Solution3 Refine Purification Strategy

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving one of the most common frustrations in High-Performance Liquid Chromatography (HPLC): peak tailing, specifically when analyzing phenolic compounds. An ideal chromatographic peak is symmetrical, resembling a Gaussian distribution.[1] Peak tailing, an asymmetry where the peak's trailing edge is drawn out, can significantly compromise resolution, accuracy of integration and quantification, and overall method sensitivity.[1][2] This guide provides a structured, in-depth approach to diagnosing and remedying this issue, ensuring the integrity and reliability of your analytical results.

Part 1: Understanding the "Why" - Primary Causes of Peak Tailing with Phenolic Compounds

Before diving into troubleshooting, it's crucial to understand the underlying chemical and physical interactions that lead to peak tailing with phenolic compounds. These analytes possess specific structural features that make them particularly susceptible to asymmetrical peak shapes.

Secondary Interactions with Residual Silanols

The most frequent cause of peak tailing for polar compounds like phenols is secondary interactions with the stationary phase.[2][3] Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, this modification process is never 100% complete, leaving behind unreacted silanol groups (Si-OH) on the silica surface.[1]

Phenolic compounds, with their hydroxyl (-OH) groups, can engage in strong hydrogen bonding with these residual silanols. This creates a secondary, non-hydrophobic retention mechanism.[4][5] Since these silanol sites are not uniformly distributed, some analyte molecules are retained longer than others, resulting in a "tail" on the peak.[1][4] The acidity of these silanol groups means they can become ionized (negatively charged) at moderate pH levels, further strengthening their interaction with analytes.[1][4]

Mobile Phase pH and Analyte Ionization

The pH of the mobile phase is a critical parameter when analyzing ionizable compounds like phenols.[2][6][7] Phenolic compounds are weakly acidic. If the mobile phase pH is close to the pKa of a phenolic analyte, a mixture of both the ionized (phenolate) and non-ionized (phenolic) forms will exist simultaneously.[2][8][9] These two forms have different polarities and, therefore, different retention times on a reversed-phase column. This dual-state existence during elution leads to peak broadening and tailing.[8]

Metal Chelation

Phenolic compounds, particularly those with adjacent hydroxyl groups (catechol-like structures), are effective chelators of metal ions.[10][11] Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing, the column hardware (like frits), or even leach from the HPLC system's stainless-steel components.[1][12] When phenolic analytes chelate with these metal ions, it introduces another strong retention mechanism, causing significant peak tailing.[10][13]

Column Overload

Injecting too much sample mass onto the column can saturate the stationary phase.[2][12][14] When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases is disrupted, leading to a non-linear relationship and resulting in peak asymmetry, often manifesting as peak fronting or tailing.[1][5][14]

Part 2: Systematic Troubleshooting Guide & FAQs

This section is designed as a logical workflow to help you systematically identify and resolve the root cause of peak tailing.

Initial Assessment: Are All Peaks Tailing or Just Some?

Your first diagnostic step is to observe the chromatogram carefully.

  • If all peaks are tailing: This often points to a system-wide or column-wide physical issue. Common culprits include a void at the column inlet, a partially blocked frit, or significant extra-column volume (e.g., excessively long tubing).[15][16]

  • If only specific peaks (especially polar or phenolic compounds) are tailing: This strongly suggests a chemical interaction problem, which is the primary focus of this guide.[16]

FAQ 1: My phenolic compound peaks are tailing. What is the first thing I should check?

Answer: The first and often most impactful parameter to adjust is the mobile phase pH .

Causality: As discussed, the ionization state of phenolic compounds is highly pH-dependent.[6][7] To ensure a single, un-ionized form of the analyte and to suppress the ionization of residual silanol groups on the column, you should adjust the mobile phase pH.[1][4]

Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of your phenolic analyte(s) of interest.

  • Adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte.[17] This ensures the phenolic hydroxyl group remains protonated and the compound is in its neutral, more hydrophobic form.

  • Use a buffer to maintain a stable pH. For low pH work (e.g., pH 2.5-3.5), phosphate or formate buffers are common.

  • Prepare the buffer by adjusting the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[6]

  • Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

ParameterBefore Adjustment (Example)After Adjustment (Recommended)Expected Outcome
Mobile Phase pH5.52.7 (for an analyte with pKa ~4.7)Analyte is fully protonated
Peak Asymmetry (Tf)> 1.51.0 - 1.2Symmetrical peak shape
FAQ 2: I've adjusted the pH, but I still see tailing. What's my next step?

Answer: If pH optimization is insufficient, the next step is to address secondary interactions with silanol groups directly by using a modern, high-purity column or by modifying the mobile phase.

Causality: Even at low pH, some residual silanol groups can still interact with your analytes.[1] Using a column with a less active surface or adding a competitive agent to the mobile phase can mitigate these interactions.

Option A: Column Selection

  • Use a modern, end-capped, high-purity silica column. These columns (often labeled "Type B" silica) have a much lower concentration of accessible silanol groups and trace metals, significantly reducing the potential for secondary interactions.[1] Many manufacturers also offer columns with proprietary surface treatments designed for polar analytes.

  • Consider a different stationary phase. For highly aromatic phenolic compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions, which can sometimes improve peak shape compared to a standard C18.[16][18]

Option B: Mobile Phase Additives (for older columns or persistent issues)

  • Historically, a small amount of a "tail-suppressing" agent like triethylamine (TEA) was added to the mobile phase.[1] TEA is a basic amine that competitively binds to the active silanol sites, effectively shielding them from the analyte. Caution: TEA can be difficult to remove from a column and may affect MS detection.

FAQ 3: Could my sample itself be the problem?

Answer: Absolutely. Issues with sample preparation are a common and often overlooked cause of peak tailing.

Causality: The composition of the sample solvent and the concentration of the analyte can both lead to peak distortion.

Troubleshooting Steps:

  • Check the Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte band to spread prematurely at the column inlet, leading to distorted peaks.[2][5][12]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2][12] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Test for Column Overload: As mentioned, injecting too high a concentration of your analyte can cause tailing.[5][14]

    • Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject it again. If the peak shape improves significantly (becomes more symmetrical) with dilution, you are likely overloading the column.[14] Reduce your sample concentration or injection volume accordingly.

FAQ 4: I've tried everything above, and the tailing persists. What else could it be?

Answer: If you've addressed mobile phase, column chemistry, and sample issues, you may be dealing with metal chelation or a physical problem with your column or system.

Causality: Strong chelation between phenolic compounds and metal ions in the system can cause severe tailing that is not easily solved by pH or silanol blocking.[10] Alternatively, physical degradation of the column can create alternative flow paths, leading to band broadening.

Protocol: Column Cleaning and Passivation

  • Metal Chelation Test: If you suspect metal contamination, you can try adding a chelating agent like EDTA to your mobile phase.[19] This can help "mop up" metal ions in the system. However, a more robust solution is to clean the column and system.

  • Aggressive Column Wash: A contaminated column can be a source of active sites.[12]

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Water (to remove buffers)

      • Isopropanol

      • Dichloromethane

      • Isopropanol

      • Water

      • Finally, your mobile phase

    • Always check your column's user manual for recommended washing procedures and solvent compatibility.

  • Inspect for Voids: A physical void or "channel" in the packed bed at the column inlet will cause all peaks to tail.[4] This can happen from pressure shocks or operating at a pH that is too high, causing the silica to dissolve.[15]

    • Solution: Reversing the column and back-flushing may sometimes help, but often the column will need to be replaced.[4] Using a guard column can help protect the analytical column from particulate contamination and strongly retained matrix components that can cause these issues.[15]

Part 3: Visualizing the Troubleshooting Logic

To aid in your diagnostic process, the following workflow diagram outlines the systematic approach described in this guide.

Troubleshooting_Peak_Tailing start Peak Tailing Observed in Phenolic Analysis q1 Are ALL peaks tailing or only specific peaks? start->q1 all_tail All Peaks Tailing q1->all_tail All specific_tail Specific (Phenolic) Peaks Tailing q1->specific_tail Specific check_system Check for System Issues: - Column Void/Damage - Blocked Frit - Extra-Column Volume all_tail->check_system q2 Is Mobile Phase pH >2 units below analyte pKa? specific_tail->q2 final_steps Advanced Troubleshooting: - Suspect Metal Chelation - Perform Aggressive Column Wash - Replace Column/Guard Column check_system->final_steps adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) Use a buffer. q2->adjust_ph No q3 Is a modern, end-capped, high-purity column being used? q2->q3 Yes solution Peak Shape Improved adjust_ph->solution change_column Switch to a High-Purity, End-Capped Column or consider Phenyl-Hexyl phase. q3->change_column No q4 Is sample dissolved in initial mobile phase? Is concentration too high? q3->q4 Yes change_column->solution prep_sample Re-prepare Sample: - Dissolve in mobile phase - Dilute sample 10x or 100x q4->prep_sample No q5 Persistent Tailing q4->q5 Yes prep_sample->solution q5->final_steps final_steps->solution

Caption: Troubleshooting workflow for peak tailing of phenolic compounds.

This structured approach, moving from the most common and easily solvable issues to more complex ones, will enable you to efficiently diagnose and resolve peak tailing, leading to more robust and reliable HPLC results.

References
  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Hawach. Reasons for Peak Tailing of HPLC Column. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Agilent. HPLC Column and Separation and Separation Troubleshooting. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • National Institutes of Health. Porous Organic Cage-Embedded C10-Modified Silica as HPLC Stationary Phase and Its Multiple Separation Functions. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • National Institutes of Health. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. [Link]

  • AppNote. Phenolic compounds analyzed and separated with normal phase HPLC. [Link]

  • ResearchGate. (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. [Link]

  • National Institutes of Health. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Recent developments in the HPLC separation of phenolic compounds. [Link]

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"resolving overlapping peaks in the NMR spectrum of piperazine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperazine Compound NMR Analysis

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the NMR spectroscopy of piperazine-containing molecules. This guide is structured as a series of troubleshooting questions and answers to directly address the common issue of overlapping and complex signals in the NMR spectra of these compounds.

The Root of the Problem: Why Are Piperazine NMR Spectra So Complex?

Piperazine and its derivatives are conformationally dynamic molecules. At room temperature, two primary molecular motions occur on a timescale that interferes with NMR signal acquisition, leading to broad, poorly resolved, or deceptively simple spectra. Understanding these dynamics is the first step to resolving them.

  • Piperazine Ring Inversion: The six-membered piperazine ring is not static; it rapidly interconverts between two chair conformations. In this process, axial protons become equatorial and vice versa. If the rate of this "ring flip" is comparable to the NMR timescale, the spectrometer observes an average of the two states, resulting in broad peaks.[1][2][3]

  • Restricted Amide Bond Rotation: For N-acylated piperazines (e.g., N-benzoyl derivatives), the partial double-bond character of the amide C-N bond hinders free rotation. This creates distinct rotational isomers (rotamers) that coexist in solution, each giving its own set of NMR signals, thereby doubling the complexity of the spectrum.[1][4][5]

These two phenomena can occur simultaneously, each with its own energy barrier and rate, making the ¹H NMR spectrum a challenging puzzle.[1][2][4]

Piperazine Dynamics cluster_0 Dynamic Process 1: Ring Inversion cluster_1 Dynamic Process 2: Amide Rotation (if acylated) Chair1 Chair Conformation A (Axial/Equatorial Protons) Chair2 Chair Conformation B (Equatorial/Axial Protons) Chair1->Chair2 Fast Exchange ComplexSpectrum Broad or Overlapping NMR Signals Chair2->ComplexSpectrum Causes Peak Broadening Rotamer1 Rotamer 1 Rotamer2 Rotamer 2 Rotamer1->Rotamer2 Slow Exchange Rotamer2->ComplexSpectrum Causes Signal Doubling 2D_NMR_Workflow Start Crowded 1D ¹H Spectrum COSY ¹H-¹H COSY (Correlation Spectroscopy) Start->COSY Which protons are coupled? HSQC ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Start->HSQC Which proton is on which carbon? NOESY ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect) Start->NOESY Which protons are close in space? Result Unambiguous Signal Assignment & Structure Confirmation COSY->Result HSQC->Result NOESY->Result

Caption: A typical 2D NMR workflow to resolve complex 1D spectra.

Key 2D NMR Experiments for Piperazine Compounds:

ExperimentInformation GainedHow It Solves the Problem
¹H-¹H COSY Shows which protons are J-coupled (through 2-3 bonds). [6][7]Connects geminal (on the same carbon) and vicinal (on adjacent carbons) protons within the piperazine ring, establishing the spin system even if the 1D signals overlap. [2][3]
¹H-¹³C HSQC Correlates each proton directly to the carbon it is attached to (one-bond correlation). [6][7]This is the most powerful technique for resolving overlapping ¹H signals. Protons that overlap in the 1D spectrum are often attached to carbons with different ¹³C chemical shifts, so they will appear as separate cross-peaks in the 2D plot. [2][3]
¹H-¹H NOESY/ROESY Identifies protons that are close to each other in 3D space (<5 Å). [6][8]Crucial for definitive stereochemical assignment. For example, it can distinguish an axial proton from an equatorial one by showing a strong spatial correlation to the other axial protons on the same side of the ring.

Experimental Protocol: A Standard 2D NMR Workflow

  • Acquire High-Quality 1D Spectra: Obtain high signal-to-noise ¹H and ¹³C 1D spectra to accurately determine the spectral widths (sw) needed for the 2D experiments.

  • Run ¹H-¹H COSY: This is a relatively quick experiment that will reveal the proton coupling network.

  • Run ¹H-¹³C HSQC: This experiment is essential. It will resolve overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.

  • Run ¹H-¹H NOESY or ROESY: If stereochemistry is important (e.g., confirming chair conformation, assigning substituents as axial/equatorial), this experiment provides through-space correlations to complete the structural picture.

By systematically applying these troubleshooting steps—from simple adjustments in temperature and solvent to the power of 2D NMR—you can successfully resolve the complex spectra of piperazine compounds and gain unambiguous structural insights.

References

  • Baryshnikova, O. K., Williams, T. C., & Sykes, B. D. (2008). Internal pH indicators for biomolecular NMR. Journal of Biomolecular NMR, 41(1), 5–7. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41457–41473. [Link]

  • Steinberg, J., Wodtke, R., Kniess, T., Hennig, C., Mamat, C., & Löser, R. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2490. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4287. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Steinberg, J., et al. (2016). 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • ResearchGate. (2012). 1D 1H NMR spectra of four pH indicators (formate, glycine, piperazine... ). ResearchGate. [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-48. [Link]

  • Béreš, J., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 405, 476-483. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. NeuroQuantology, 20(8), 539-550. [Link]

  • ResearchGate. (2015). Can NMR of piperazin show single picks in aliphatic area? ResearchGate. [Link]

  • ResearchGate. (2025). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [Link]

  • ResearchGate. (2022). Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy. ResearchGate. [Link]

  • Twarog, C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 524-534. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • The Organic Chemistry Tutor. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. 2D NMR FOR THE CHEMIST. University of Wisconsin-Madison. [Link]

  • Reddit. (2024). I ask for help in finding out the reason for the signal shift in n-boc-piperazine. Reddit. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Gauthier, D. A., & Sarakinos, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 657-665. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Sulfonylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Sulfonylpiperazines are a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1][2][3] However, their synthesis is not without challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent challenges encountered during sulfonylpiperazine synthesis in a direct question-and-answer format.

Q1: Why is my yield of sulfonylpiperazine consistently low?

Low yield is the most common complaint, often stemming from a few critical, and sometimes overlooked, factors. The primary culprits are the degradation of the sulfonyl chloride starting material and suboptimal reaction conditions.

Answer:

Several factors can contribute to low yields. Let's break down the most probable causes:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and extremely susceptible to moisture.[4][5] Water contamination, whether from wet glassware, solvents, or atmospheric humidity, will rapidly convert the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid, halting your reaction.[4][6] This is the most frequent cause of reaction failure or low conversion.

    • Solution: Rigorously ensure anhydrous conditions. All glassware must be oven- or flame-dried. Use freshly opened or properly stored anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent moisture ingress.[4]

  • Suboptimal Base or Solvent Choice: The base is not just a proton scavenger; its properties can influence the entire reaction. Similarly, the solvent must not only dissolve reactants but also facilitate the desired reaction pathway.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct without competing with the piperazine nucleophile.[4] The solvent should be inert and capable of dissolving both the piperazine and the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane are common and effective choices.[4][7]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete consumption of the limiting reagent.[8]

    • Solution: To ensure the complete conversion of the valuable sulfonyl chloride, it is often beneficial to use a slight excess of the piperazine nucleophile (e.g., 1.1–1.2 equivalents).[4]

  • Low Reaction Temperature or Insufficient Time: While room temperature is often sufficient, some less reactive sulfonyl chlorides or piperazines may require thermal energy to proceed at a reasonable rate.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If the reaction has stalled, consider gently heating the mixture (e.g., to 40–60 °C).[7] Be aware that excessive heat can promote side reactions or degradation.[8]

Q2: I'm getting a significant amount of the 1,4-di-sulfonylated byproduct. How can I improve mono-selectivity?

This is a classic challenge when using unsubstituted piperazine. Both nitrogen atoms are nucleophilic, and once the first sulfonylation occurs, the second nitrogen can still react, leading to the undesired di-substituted product.[10]

Answer:

Controlling selectivity is key to a successful synthesis and simpler purification. You have two primary strategies:

  • Stoichiometry Control (The "Excess" Method): By using a large excess of piperazine (typically 5-10 equivalents) relative to the sulfonyl chloride, you can statistically favor the reaction of the electrophile with a molecule of unreacted piperazine rather than the mono-substituted product.[2][10] This is often used in large-scale syntheses where piperazine is inexpensive.

    • Causality: The high concentration of unsubstituted piperazine effectively outcompetes the mono-substituted product for the limited amount of sulfonyl chloride.

  • Use of a Mono-Protected Piperazine (The "Protecting Group" Method): This is the most robust and generally preferred laboratory method for ensuring mono-substitution. Using a starting material like N-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, ensures that the reaction can only occur at the free secondary amine.[9][10] The Boc group can then be cleanly removed in a subsequent step, typically with an acid like trifluoroacetic acid (TFA) or HCl.[7][11]

    • Causality: The Boc protecting group renders the nitrogen it's attached to non-nucleophilic, directing the sulfonyl chloride to the only available reaction site.

Q3: My final product is proving difficult to purify. What are the best strategies?

Purification can be complicated by unreacted starting materials, the sulfonic acid byproduct, and di-substituted impurities.

Answer:

A multi-step purification strategy is often necessary.

  • Aqueous Workup: After the reaction is complete, a standard workup is crucial. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 1M HCl (to remove excess amine bases like TEA or unreacted piperazine), saturated sodium bicarbonate solution (to remove any acidic byproducts like sulfonic acid), and finally, brine.[4]

  • Column Chromatography: This is the most powerful method for separating the desired product from closely related impurities.[12] Silica gel is the standard stationary phase. The eluent system must be optimized based on the polarity of your specific sulfonylpiperazine, but mixtures of hexanes/ethyl acetate or DCM/methanol are common starting points.[12]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for achieving high purity, especially after an initial chromatographic separation.[12] Common solvent systems include diisopropyl ether or mixtures of isopropyl alcohol and diisopropyl ether.[12]

Section 2: FAQs on Reaction Parameter Optimization

This section provides proactive guidance on making the best experimental choices from the outset.

Q1: How do I choose the optimal base for my reaction?

The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. The ideal base should be strong enough to scavenge the acid but not nucleophilic enough to react with the sulfonyl chloride.

  • Recommended: Triethylamine (TEA) and pyridine are excellent choices. They are non-nucleophilic and the resulting hydrochloride salts are often easily removed during the aqueous workup.[4][5]

  • Also Used: Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF.[12]

  • Avoid: Strong, nucleophilic bases like NaOH or KOH should be avoided as they can readily hydrolyze the sulfonyl chloride.

Q2: What is the best solvent for sulfonylpiperazine synthesis?

The ideal solvent must be anhydrous and inert to the reactants and reagents. It should fully dissolve the starting materials to ensure a homogeneous reaction mixture.

  • Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, and Dimethylformamide (DMF) are all widely used and effective.[4][7][12]

  • Considerations:

    • DCM is excellent for reactions at or below room temperature and simplifies workup due to its low boiling point.

    • THF and 1,4-Dioxane are good for reactions that may require heating.[7]

    • DMF is a highly polar solvent that can be useful for dissolving less soluble starting materials, but it can be difficult to remove completely.[12]

Q3: When should I use a protected piperazine versus a large excess of unprotected piperazine?

This is a strategic decision based on cost, scale, and the complexity of your synthesis. The following diagram outlines the decision-making process.

G start Goal: Synthesize Mono-Sulfonylpiperazine decision1 Is the sulfonyl chloride valuable/expensive? start->decision1 strategy1 Strategy 1: Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) decision1->strategy1  Yes strategy2 Strategy 2: Use Large Excess of Piperazine (5-10 eq.) decision1->strategy2  No pro1 Pros: - Excellent Selectivity - Simpler Purification - Stoichiometric Control strategy1->pro1 con1 Cons: - Additional Protection/  Deprotection Steps - Higher Reagent Cost strategy1->con1 pro2 Pros: - Fewer Synthetic Steps - Lower Cost if Piperazine is Cheap - Good for Large Scale strategy2->pro2 con2 Cons: - Requires Large Excess - More Complex Purification - Potential for Di-substitution strategy2->con2

Caption: Decision workflow for mono-substitution strategy.

Section 3: Data Tables & Visual Guides

Table 1: Typical Reaction Conditions for Sulfonylpiperazine Synthesis
ParameterCommon Reagents/ConditionsRationale & Key ConsiderationsReferences
Piperazine N-Boc-piperazine or Piperazine (5-10 eq.)N-Boc-piperazine ensures mono-selectivity. Excess piperazine statistically favors mono-substitution.[2][9][10]
Sulfonyl Chloride Aryl or Alkyl Sulfonyl Chloride (1.0 eq.)The limiting reagent. Highly moisture-sensitive.[4][5]
Base Triethylamine (TEA), Pyridine, K₂CO₃ (1.5-2.5 eq.)Non-nucleophilic base to neutralize HCl byproduct without side reactions.[4][12]
Solvent DCM, THF, 1,4-Dioxane, DMF (Anhydrous)Must be inert and anhydrous to prevent hydrolysis of sulfonyl chloride.[4][7][12]
Temperature 0 °C to Room Temp; or 40-75 °COften started at 0 °C during addition, then warmed. Heating may be required for less reactive substrates.[7][11][12]
Atmosphere Nitrogen or ArgonAn inert atmosphere is critical to exclude moisture.[4]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.[4][12]
Troubleshooting Workflow: Diagnosing Low Yield

The following diagram provides a logical path for troubleshooting low-yield reactions.

G start Problem: Low Reaction Yield check1 Check 1: Reagent Quality & Handling start->check1 check2 Check 2: Reaction Conditions start->check2 check3 Check 3: Workup & Purification start->check3 cause1a Is Sulfonyl Chloride Old or Improperly Stored? check1->cause1a Investigate cause1b Are Solvents Truly Anhydrous? check1->cause1b Investigate cause2a Was an Inert Atmosphere Used? check2->cause2a Investigate cause2b Is the Base Appropriate (Non-Nucleophilic)? check2->cause2b Investigate cause2c Is Stoichiometry Correct? check2->cause2c Investigate cause3a Was Product Lost During Aqueous Wash? check3->cause3a Investigate cause3b Is Column Chromatography Optimized? check3->cause3b Investigate solution1 Solution: Use Fresh Sulfonyl Chloride, Ensure Anhydrous Solvents cause1a->solution1 cause1b->solution1 solution2 Solution: Dry Glassware, Use N₂/Ar, Check Base/Stoichiometry cause2a->solution2 cause2b->solution2 cause2c->solution2 solution3 Solution: Analyze Aqueous Layers, Optimize Eluent System cause3a->solution3 cause3b->solution3

Sources

Technical Support Center: Navigating the Challenges in the Purification of Polar Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the unique challenges presented by this class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common hurdles, optimize your purification workflows, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar sulfonamide derivatives?

The purification of polar sulfonamide derivatives is often complicated by a combination of factors stemming from their inherent chemical properties. Key challenges include:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Due to their high polarity, these compounds have weak interactions with nonpolar stationary phases (like C18), often leading to elution in or near the solvent front.[1]

  • Solubility Issues: Sulfonamides can exhibit variable solubility in common chromatography solvents, which can lead to precipitation on the column or poor sample loading.[2][3][4] Their solubility is often pH-dependent.[4]

  • Secondary Interactions and Poor Peak Shape: The acidic nature of the sulfonamide proton and the presence of other polar functional groups can lead to secondary interactions with the stationary phase, resulting in peak tailing or broadening.

  • Co-elution with Polar Impurities: The separation of the target compound from structurally similar polar impurities is a significant hurdle.

  • Compound Instability: Some sulfonamide derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[5]

Q2: My polar sulfonamide is not retained on my C18 column. What are my options?

This is a very common issue. When your compound is too polar for traditional reversed-phase chromatography, consider the following strategies:

  • Use a 100% Aqueous Mobile Phase: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, which drastically reduces retention.[1] Opt for columns specifically designed for stability in 100% aqueous conditions.[1]

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified with polar groups. This enhances their interaction with polar analytes and prevents phase collapse in mobile phases with a high water content.[1]

  • Employ Ion-Pairing Agents: For ionizable sulfonamides, adding an ion-pairing agent to the mobile phase can increase retention.[1][6] However, be mindful that these agents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[1]

  • Explore Alternative Chromatographic Techniques: If your compound is extremely polar, reversed-phase HPLC may not be the most suitable technique. Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are powerful alternatives.[7][8]

Q3: What is HILIC, and how can it help with my polar sulfonamide purification?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is ideal for the separation of highly polar compounds.[7][9][10]

  • Mechanism: In HILIC, a polar stationary phase (like silica or a bonded polar functional group) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[10]

  • Advantages for Polar Sulfonamides: HILIC provides excellent retention for compounds that are poorly retained in reversed-phase chromatography.[9] It also uses mobile phases that are highly volatile, which is advantageous for MS detection and for reducing the time needed for fraction dry-down.[7]

Q4: When should I consider Supercritical Fluid Chromatography (SFC) for my purification?

Supercritical Fluid Chromatography (SFC) is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11] It is particularly well-suited for:

  • Chiral Separations: SFC is a preferred technique for the separation of enantiomers, including chiral sulfonamide derivatives.[11][12][13]

  • High-Throughput Purification: The low viscosity of the mobile phase in SFC allows for faster separations and higher throughput compared to HPLC.[8][14]

  • "Green" Chromatography: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly option.[15]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase and normal-phase HPLC, which can be beneficial for separating complex mixtures.[15]

Any compound that is soluble in methanol or a less polar solvent is generally a good candidate for SFC.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Possible Causes & Solutions

Cause Explanation Recommended Solution
Secondary Interactions The acidic sulfonamide proton or other basic groups on your molecule may be interacting with residual silanols on the silica backbone of the stationary phase.Adjust Mobile Phase pH: Buffer the mobile phase to a pH that suppresses the ionization of your compound. For acidic sulfonamides, a lower pH (e.g., using formic acid) can help.[16] For basic sulfonamides, a higher pH may be necessary (ensure your column is stable at higher pH).Use a High-Purity, End-Capped Column: Modern columns have better shielding of residual silanols.
Column Overload Injecting too much sample can lead to peak distortion.Reduce Sample Concentration/Injection Volume: Dilute your sample or inject a smaller volume.
Inappropriate Mobile Phase The mobile phase composition may not be optimal for your compound.Optimize Solvent Ratio and Strength: Systematically vary the ratio of your organic and aqueous phases.[17] Consider using a different organic modifier (e.g., methanol instead of acetonitrile).[16]
Compound Instability The sulfonamide may be degrading on the column.[5]Use a Deactivated Column: Consider a column with a different stationary phase or one that has been specifically deactivated.[5]
Issue 2: Low Recovery of Sulfonamide from Solid-Phase Extraction (SPE)

Possible Causes & Solutions

Cause Explanation Recommended Solution
Incomplete Elution The elution solvent may not be strong enough to desorb your compound from the SPE sorbent.Increase Elution Solvent Strength: Use a more polar or stronger solvent for elution. For example, if using methanol, try a mixture of methanol with a small amount of ammonia or formic acid to improve the elution of acidic or basic sulfonamides, respectively. A mixture of methanol and acetone has also been shown to be effective.[18]
Breakthrough During Loading The compound may not be retained on the sorbent during sample loading.Optimize Sample pH: Adjust the pH of your sample to ensure your sulfonamide is in a charged state for ion-exchange SPE or a neutral state for reversed-phase SPE.[19] Reduce Flow Rate: A slower flow rate during sample loading can improve retention.
Irreversible Binding Strong, non-specific binding of the sulfonamide to the sorbent.Change Sorbent Type: If using a polymeric sorbent, try a silica-based one, or vice-versa. Consider a mixed-mode sorbent that offers multiple retention mechanisms.[18]
Matrix Effects Components in your sample matrix may be interfering with the binding or elution of your sulfonamide.[19]Perform a Matrix Wash Step: After loading your sample, wash the SPE cartridge with a solvent that is strong enough to remove interfering compounds but weak enough to leave your sulfonamide bound.
Troubleshooting Workflow for Poor Separation

G cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Selection cluster_technique Alternative Techniques start Poor Separation of Polar Sulfonamides mobile_phase Optimize Mobile Phase start->mobile_phase column Change Stationary Phase mobile_phase->column If still poor separation adjust_gradient Adjust Gradient Slope mobile_phase->adjust_gradient change_solvent Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->change_solvent adjust_ph Adjust pH mobile_phase->adjust_ph technique Switch Purification Technique column->technique If still poor separation polar_embedded Polar-Embedded/ End-capped C18 column->polar_embedded phenyl_hexyl Phenyl-Hexyl column->phenyl_hexyl mixed_mode Mixed-Mode column->mixed_mode hilic HILIC technique->hilic sfc SFC technique->sfc

Caption: A decision tree for troubleshooting poor separation of sulfonamides.

Experimental Protocols

Protocol 1: General Method Development for HILIC Purification

This protocol provides a starting point for developing a HILIC method for the purification of a polar sulfonamide derivative.

  • Column Selection:

    • Start with a bare silica or an amide-bonded column. These are common starting points for HILIC.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 50% B

      • 15-18 min: 50% B

      • 18-20 min: 50% to 95% B

      • 20-25 min: 95% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., 95% acetonitrile/5% water). This is crucial to avoid poor peak shape.

  • Injection and Analysis:

    • Inject a small volume of the sample and monitor the chromatogram.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.

    • Selectivity: To change the selectivity, you can try a different buffer (e.g., ammonium formate), adjust the pH, or try a different HILIC stationary phase.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is a general guideline for using SPE to clean up a sample containing a polar sulfonamide prior to HPLC analysis.

  • Sorbent Selection:

    • For many sulfonamides, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is a good starting point as it offers mixed-mode retention.[20]

  • Cartridge Conditioning:

    • Wash the cartridge with 1-2 cartridge volumes of methanol.

    • Equilibrate the cartridge with 1-2 cartridge volumes of water (or your sample loading buffer). Do not let the sorbent go dry.

  • Sample Loading:

    • Dissolve your sample in an appropriate solvent and adjust the pH if necessary for optimal retention.

    • Load the sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds. For example, if your sulfonamide is retained by reversed-phase, you could wash with 5% methanol in water.

  • Elution:

    • Elute the sulfonamide with a strong solvent. This is often 100% methanol or acetonitrile. For better recovery of some sulfonamides, a mixture of methanol and acetone or the addition of a small amount of acid or base to the elution solvent may be necessary.[18]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for your subsequent analysis.

Method Selection Workflow

G start Start: Purify Polar Sulfonamide Derivative is_chiral Is the compound chiral? start->is_chiral is_highly_polar Is it highly polar and poorly retained in RPC? is_chiral->is_highly_polar No sfc Supercritical Fluid Chromatography (SFC) is_chiral->sfc Yes rpc Reversed-Phase Chromatography (with polar-modified column) is_highly_polar->rpc No hilic Hydrophilic Interaction Chromatography (HILIC) is_highly_polar->hilic Yes

Caption: A workflow for selecting the appropriate purification technique.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF - ResearchGate. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Does anyone know how to purifying polar compounds from crude plant extracts? - Reddit. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography - MDPI. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - - Mastelf. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies | Waters. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote - MicroSolv. [Link]

  • Determination of sulfonamides and trimethoprim in spiked water samples by solid-phase extraction and thin-layer chromatography | Request PDF - ResearchGate. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. [Link]

  • Biodegradability properties of sulfonamides in activated sludge - Oxford Academic. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. [Link]

  • Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed. [Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - NIH. [Link]

  • APPLICATION NOTES - HPLC. [Link]

  • Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation - PMC - PubMed Central. [Link]

  • Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed. [Link]

  • e A) Comparison of extraction recoveries of sulfonamides according to... - ResearchGate. [Link]

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Technical Support Center: Enhancing the Solubility of 4-Methyl-2-(piperazine-1-sulfonyl)phenol for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(piperazine-1-sulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in bioassay applications. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Compound Overview

Structure: this compound Molecular Formula: C₁₁H₁₆N₂O₃S Molecular Weight: 256.32 g/mol CAS Number: 1193387-51-7

This compound possesses two key ionizable functional groups that are critical to its solubility profile: a phenolic hydroxyl group (weakly acidic) and a piperazine ring (weakly basic). Understanding the interplay of these groups is fundamental to developing a successful solubilization strategy.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the recommended starting solvent for preparing a high-concentration stock solution?

A1: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for creating a high-concentration stock solution (e.g., 10-100 mM). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules. However, it's crucial to ensure the final concentration of DMSO in your bioassay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q2: I've dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What's happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower. The key is to manage the transition from the organic solvent to the aqueous buffer. Strategies to prevent this are detailed in the troubleshooting section below.

Q3: Can I heat or sonicate the stock solution to aid dissolution?

A3: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve the compound in the initial solvent, such as DMSO. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. Always visually inspect the solution after it returns to room temperature to ensure the compound remains in solution.

Q4: My compound appears dissolved initially, but I see a precipitate after a few hours or days in the incubator. Why?

A4: Delayed precipitation can occur due to several factors:

  • Metabolic pH shifts: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound like this compound.

  • Compound instability: The compound may not be stable in the aqueous environment over long incubation periods.

  • Evaporation: Evaporation of media in the incubator can increase the compound's concentration beyond its solubility limit.

  • Interactions with media components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.

III. Troubleshooting Guide: Compound Precipitation in Aqueous Media

This section provides a systematic approach to troubleshooting and resolving solubility issues when preparing working solutions of this compound in your bioassay medium.

Workflow for Troubleshooting Precipitation

The following diagram outlines a decision-making process to address compound precipitation.

Troubleshooting Precipitation start Start: Compound precipitates in aqueous media check_concentration Is the final working concentration too high? start->check_concentration reduce_concentration Action: Lower the working concentration or perform a solubility test. check_concentration->reduce_concentration Yes check_dilution Is the dilution method causing precipitation? check_concentration->check_dilution No end Resolution: Compound is soluble in bioassay media reduce_concentration->end serial_dilution Action: Perform serial dilutions in pre-warmed media. Add dropwise while vortexing. check_dilution->serial_dilution Yes check_ph Is the media pH optimal for solubility? check_dilution->check_ph No serial_dilution->end adjust_ph Action: Adjust media pH. For this compound, a slightly basic pH may be beneficial. check_ph->adjust_ph Yes use_enhancers Still Precipitating? Consider solubility enhancers. check_ph->use_enhancers No adjust_ph->end cyclodextrin Option 1: Use Cyclodextrins (e.g., HP-β-CD) use_enhancers->cyclodextrin serum Option 2: Increase serum concentration (if applicable) use_enhancers->serum cyclodextrin->end serum->end

Caption: A decision tree for troubleshooting compound precipitation.

In-Depth Troubleshooting Steps

Issue 1: Immediate Precipitation Upon Dilution

  • Causality: The rapid shift in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out" of solution.

  • Solution 1: Optimize Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of media. Instead, perform a serial dilution. For example, make an intermediate dilution of your DMSO stock in pre-warmed (37°C) media and then add this to the final volume. Always add the compound solution dropwise to the media while gently vortexing.

  • Solution 2: Reduce Final Concentration: Your desired working concentration may exceed the compound's aqueous solubility limit. Perform a solubility test (see Protocol 2) to determine the maximum achievable concentration in your specific medium.

Issue 2: Poor Solubility Despite Optimized Dilution

  • Causality: The intrinsic properties of this compound, particularly its ionizable groups, dictate its solubility at a given pH. The sulfonamide group is weakly acidic, and the phenol is also acidic, while the piperazine moiety is basic. The overall solubility will be lowest near the isoelectric point and increase as the pH moves away from it.

  • Solution 1: pH Adjustment: Since the sulfonamide and phenol groups are acidic, increasing the pH of your buffer will deprotonate them, forming a more soluble anionic species. Conversely, lowering the pH will protonate the basic piperazine, forming a more soluble cationic species. Experiment with adjusting the pH of your final medium. For many sulfonamides, a slight increase in pH can significantly improve solubility. However, ensure the final pH is compatible with your cell line or assay components. The solubility of compounds with acidic or basic functional groups is often pH-dependent.

  • Solution 2: Employ Co-solvents: While DMSO is used for the stock, other co-solvents can be part of the final formulation to maintain solubility. Water-miscible solvents like ethanol or polyethylene glycol (PEG) can sometimes be used in small, non-toxic concentrations in the final medium.

  • Solution 3: Use Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture.

    • Serum: If your assay permits, increasing the serum concentration can help. Serum proteins, like albumin, can bind to hydrophobic compounds and keep them in solution.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 2.56 mg of this compound (MW: 256.32 g/mol ).

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Inspect: Visually confirm that no solid particles remain. The solution should be clear.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Aqueous Solubility
  • Prepare Stock: Make a high-concentration stock solution in DMSO (e.g., 100 mM) as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your target bioassay medium (pre-warmed to 37°C). Aim for final concentrations ranging from, for example, 1 µM to 200 µM. Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control (e.g., 0.5%).

  • Incubate: Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2 hours to 24 hours).

  • Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be used for more sensitive detection.

  • Determine Maximum Solubility: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.

V. Data Presentation

Table 1: Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.Simple, cost-effective.The required pH may be outside the viable range for cells or optimal for the assay.
Co-solvents (e.g., Ethanol, PEG) Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.Can significantly increase solubility.May have cytotoxic effects; requires careful validation and vehicle controls.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic compound in its core, presenting a hydrophilic exterior to the aqueous solvent.Generally low toxicity and highly effective.Complexation efficiency varies; may alter the effective free concentration of the compound.
Increased Serum Concentration Serum proteins (e.g., albumin) bind to the compound, increasing its apparent solubility.Biologically relevant; simple to implement if serum is already in the medium.Not suitable for serum-free assays; can affect the free concentration of the compound.

VI. Visualization of Solubility Enhancement Workflow

Technical Support Center: Minimizing Degradation of Phenol Sulfonamides During Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of phenol sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these compounds during analytical workflows. Phenol sulfonamides are notoriously susceptible to degradation, leading to inaccurate quantification, poor reproducibility, and the appearance of unknown peaks. This resource provides in-depth troubleshooting guides, preventative strategies, and validated protocols to ensure the integrity of your analysis.

Understanding the Challenge: Why Do Phenol Sulfonamides Degrade?

The inherent chemical structure of phenol sulfonamides, containing both a phenolic hydroxyl group and a sulfonamide moiety, makes them vulnerable to several degradation pathways. Understanding these mechanisms is the first step toward effective mitigation.

  • Oxidation: The phenol group is easily oxidized, especially under conditions that generate reactive oxygen species. This can occur in the sample matrix, during sample preparation, or even within the high-temperature environment of a mass spectrometer's ion source.[1][2][3][4] Oxidation can lead to the formation of quinone-type structures, resulting in a loss of the parent analyte signal and the appearance of degradation products.[1]

  • Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage, particularly under strongly acidic or alkaline conditions.[5][6] This pathway breaks the molecule apart, leading to a complete loss of the parent compound. The pH of the sample, extraction solvents, and chromatographic mobile phase are critical factors.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade sulfonamides.[5][8] This is a critical consideration during sample collection, storage, and handling.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the analysis of phenol sulfonamides.

Q1: My analyte signal is decreasing over time in the autosampler. What's happening? A: This is likely due to instability in your reconstituted sample. The cause could be pH-driven hydrolysis, oxidation, or photodegradation from ambient lab lighting. The primary recommendation is to use a cooled autosampler (4-10°C), protect samples from light with amber vials, and ensure the pH of your final sample solvent is optimized for stability (typically acidic).

Q2: I'm seeing unexpected peaks in my chromatogram that are not present in my initial standards. Where are they coming from? A: These "ghost peaks" are often degradation products. In-source oxidation in the mass spectrometer is a common cause, especially with high desolvation temperatures.[1] Other possibilities include on-column degradation or reactions occurring in the sample vial. Try reducing the MS source temperature and ensuring your mobile phase is free of potential contaminants.

Q3: My recovery is inconsistent and low after solid-phase extraction (SPE). How can I improve it? A: Low recovery can be due to incomplete elution or degradation on the SPE sorbent. Ensure your elution solvent is strong enough and that the pH is appropriate to ensure the analyte is in the correct charge state for elution. Consider using a gentler extraction technique or a different SPE phase. An application for sulfonamide analysis in water suggests conditioning hydrophilic-lipophilic balanced (HLB) cartridges with methanol and water, adjusting the sample pH to 4-7, and eluting with methanol.[9]

Q4: What is the ideal pH for my mobile phase? A: Generally, a slightly acidic mobile phase (pH 3-5.5) is preferred for sulfonamide analysis by reversed-phase HPLC.[10] This helps to suppress the ionization of the phenolic group and protonate the sulfonamide, leading to better retention and peak shape while minimizing hydrolysis. One study found pH 5.5 to be optimal for separating sulfadiazine sodium and trimethoprim.[10]

In-Depth Troubleshooting Guides

Issue 1: Rapid Signal Loss and Poor Reproducibility

Symptom: You observe a steady decline in the analyte peak area during a sequence run, or results from the same sample prepared on different days are highly variable.

Root Cause Analysis: This points to a stability issue in the prepared samples. The primary culprits are hydrolysis and oxidation, accelerated by temperature and pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for signal loss.

Mitigation Protocol:

  • Temperature Control: Always use a refrigerated autosampler set between 4°C and 10°C to slow down chemical reactions.

  • pH Control: Prepare standards and reconstitute final samples in a slightly acidic diluent (e.g., water:acetonitrile with 0.1% formic acid). Avoid neutral or basic pH, which can accelerate degradation.[11]

  • Light Protection: Use amber glass or amber plastic autosampler vials to prevent photodegradation.[12]

  • Limit Bench Time: Minimize the time samples spend at room temperature before being placed in the autosampler. Prepare samples in smaller batches if necessary.

Issue 2: Appearance of New Peaks and Tailing

Symptom: Your chromatogram shows broad, tailing peaks for the parent analyte and/or the emergence of new, unidentified peaks, particularly at higher m/z values.

Root Cause Analysis: This is often a sign of on-column degradation or, more commonly, in-source oxidation within the mass spectrometer. High source temperatures can oxidize the phenol moiety.[1]

Mitigation Protocol:

  • Optimize MS Source Parameters:

    • Reduce Temperature: Lower the desolvation gas temperature in 50°C increments. Studies on phenolic compounds have shown that high temperatures are a primary source of heat-induced oxidation, leading to the formation of [M]+•, [M-1]+, and [M+15]+ ions.[1]

    • Adjust Gas Flow: Optimize nebulizer and drying gas flows. Insufficient nebulization can lead to larger droplets that require higher temperatures for desolvation, promoting degradation.

  • Mobile Phase Modification:

    • Add Antioxidants: In challenging cases, consider adding a small amount of an antioxidant like ascorbic acid (~10-20 mg/L) to the mobile phase to scavenge free radicals. Note: This may cause ion suppression and should be validated carefully.

  • Column Health: Ensure your analytical column is not contaminated or degraded. A compromised column can provide active sites for analyte degradation. Flush the column and check its performance with a standard mixture.

Preventative Strategies & Best Practices

Proactive measures throughout the analytical workflow are the most effective way to prevent degradation.

Sample Handling and Storage
ParameterRecommendationRationale
Collection Collect samples in amber glass containers.[12]Prevents photodegradation from the outset.
Storage Temp. Store samples at ≤ -20°C (ideally -80°C) for long-term.Drastically slows down all degradation pathways.
pH Adjustment For aqueous samples, consider adjusting the pH to < 4 with a non-interfering acid (e.g., phosphoric acid) immediately after collection.Inhibits pH-dependent hydrolysis and microbial activity.
Headspace Minimize headspace in storage containers.Reduces the amount of available oxygen for oxidative degradation.
Sample Preparation

The goal is to be clean, quick, and gentle.

Recommended Workflow: Solid-Phase Extraction (SPE)

G cluster_prep Sample Preparation Sample 1. Sample pH Adjustment (Adjust to pH 4-7) Condition 2. SPE Cartridge Conditioning (Methanol, then Water) Sample->Condition Load 3. Sample Loading (~5 mL/min) Condition->Load Wash 4. Cartridge Wash (DI Water to remove salts) Load->Wash Elute 5. Analyte Elution (Methanol or Acetonitrile) Wash->Elute Dry 6. Evaporation (N2 stream, <40°C) Elute->Dry Reconstitute 7. Reconstitution (Acidified Mobile Phase A) Dry->Reconstitute Analysis Analysis Reconstitute->Analysis Inject into LC-MS

Caption: General SPE workflow for phenol sulfonamides.

Step-by-Step SPE Protocol (Based on Agilent Bond Elut HLB): [9]

  • Sample Pre-treatment: For a 500 mL water sample, add 0.25 g of Na2EDTA to chelate metal ions that can catalyze oxidation. Adjust the sample pH to between 4 and 7 using diluted HCl.[9]

  • Cartridge Conditioning: Place an SPE cartridge (e.g., Bond Elut HLB, 6 mL, 500 mg) on a vacuum manifold. Condition the cartridge by passing 6 mL of methanol followed by 6 mL of DI water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 6 mL of DI water to remove salts and polar interferences. Dry the cartridge completely under high vacuum for 5-10 minutes.

  • Elution: Place collection tubes in the manifold. Elute the target analytes with two 4 mL aliquots of methanol.

  • Dry-down & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at < 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and filter before analysis.[9]

Chromatographic and MS Conditions

Optimizing your LC-MS parameters is the final line of defense against degradation.

ParameterRecommended SettingRationale
Column C18 or similar reversed-phase (e.g., YMC-Triart C8)[13]Provides good retention and peak shape for these moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidMaintains an acidic pH to ensure stability and good chromatography.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for elution.
Column Temp. 25-40°CBalances efficiency with stability. Avoid excessively high temperatures.[13]
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is a soft ionization technique. Positive mode is common for sulfonamides, but negative mode may work for the phenol moiety.[14]
MS Source Temp. As low as possible while maintaining sensitivity (e.g., start at 350°C and decrease)Minimizes in-source thermal degradation and oxidation.[1]

By implementing these strategies, you can build a robust, self-validating analytical method that ensures the accurate and reproducible quantification of phenol sulfonamides, safeguarding the integrity of your research and development efforts.

References

  • Wu, Y., & Wang, H. (2000). Detection of oxidative species for 4-phenoxyphenol derivatives during the electrospray ionization process. Rapid Communications in Mass Spectrometry, 14(9), 756-764. Available from: [Link]

  • Rojas-Ojeda, P., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Available from: [Link]

  • Kerwin, J. L. (1996). Negative Ion Electrospray Mass Spectrometry of Polyphenols, Catecholamines and Their Oxidation Products. Journal of Mass Spectrometry, 31(12), 1429-39. Available from: [Link]

  • Guyot, S., et al. (2004). Detection of phenolic oxidation products in cider apple juice by high-performance liquid chromatography electrospray ionisation ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(9), 939-43. Available from: [Link]

  • Wang, J., et al. (2020). Photocatalytic Degradation of Sulfonamides in 4-Phenoxyphenol-Modified g-C3N4 Composites: Performance and Mechanism. Chemical Engineering Journal, 421, 127864. Available from: [Link]

  • Lee, J. Y., et al. (2009). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available from: [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. Available from: [Link]

  • ResearchGate. (n.d.). The proposed photocatalytic degradation pathways of sulfonamides. ResearchGate. Available from: [Link]

  • Adamek, E., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences. Available from: [Link]

  • Adamek, E., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available from: [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link]

  • Duke University. (n.d.). OESO Phenol Guideline. Duke Safety. Available from: [Link]

  • Kumar, V., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Hach. (2022). How can phenol samples be preserved? Hach. Available from: [Link]

  • Wang, S., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Environment International, 162, 107153. Available from: [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available from: [Link]

  • Yale University. (n.d.). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available from: [Link]

  • Al-Dgither, S., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 83(4), 605-621. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. Available from: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available from: [Link]

  • Ikonomou, M. G., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Biomedical & Environmental Mass Spectrometry, 20(8), 515-533. Available from: [Link]

  • Stypuła-Trębas, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 486. Available from: [Link]

  • USDA. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service. Available from: [Link]

  • University of California, Berkeley. (n.d.). Phenol. Office of Environment, Health & Safety. Available from: [Link]

  • Kim, H. Y., et al. (2018). Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. Chemosphere, 209, 901-907. Available from: [Link]

  • E3S Web of Conferences. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. Available from: [Link]

  • Alizadeh, R., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment, 735, 139446. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available from: [Link]

Sources

Validation & Comparative

The Ascendant Scaffold: A Comparative Analysis of Piperazine Sulfonamides Versus Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] These inhibitors typically function by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[2] However, the clinical success of first and second-generation kinase inhibitors has been tempered by challenges of off-target effects and the emergence of drug resistance.[3][4] This has fueled a continuous search for novel chemical scaffolds that offer improved selectivity, potency, and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of an emerging class of compounds, piperazine sulfonamides, against well-established kinase inhibitors. We will explore the structural rationale for their design, compare their performance based on available data, and provide detailed experimental protocols for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this versatile scaffold in the next generation of kinase-targeted therapies.

The Piperazine Sulfonamide Scaffold: A Marriage of Favorable Moieties

The piperazine sulfonamide scaffold combines two key chemical moieties that are frequently found in successful kinase inhibitors: the piperazine ring and the sulfonamide group.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure imparts several advantageous properties to a drug candidate.[5] Its basic nature can improve aqueous solubility and oral bioavailability.[6] Furthermore, the piperazine ring can act as a rigid linker to orient other pharmacophoric groups correctly within the kinase active site, and its nitrogen atoms can serve as hydrogen bond acceptors.[5][7] A review of FDA-approved kinase inhibitors reveals the frequent incorporation of the piperazine moiety to optimize pharmacokinetic properties and as a scaffold to arrange key binding groups.[7]

The sulfonamide group (-SO₂NH-) is a key functional group in a wide range of therapeutic agents, including a number of kinase inhibitors.[2][6] The sulfonamide can act as a hydrogen bond donor and acceptor, forming critical interactions with the kinase hinge region or other residues in the ATP-binding pocket.[8][9] Structure-activity relationship (SAR) studies on various sulfonamide-based inhibitors have demonstrated that modifications to this group can significantly impact potency and selectivity.[10][11]

The combination of these two moieties in a single scaffold offers a compelling starting point for the design of novel kinase inhibitors with potentially superior properties.

Structural and Mechanistic Comparison with Known Kinase Inhibitors

To understand the potential advantages of piperazine sulfonamides, it is instructive to compare their structural features and mechanisms of action with well-established kinase inhibitors.

Binding Modes and Structure-Activity Relationship (SAR)

Most kinase inhibitors are classified based on how they interact with the kinase's active and inactive conformations (DFG-in and DFG-out).

  • Type I inhibitors bind to the active "DFG-in" conformation of the kinase. Many classic kinase inhibitors, such as Gefitinib (EGFR inhibitor), fall into this category.

  • Type II inhibitors , like Imatinib (Bcr-Abl inhibitor), bind to the inactive "DFG-out" conformation, often occupying an allosteric pocket adjacent to the ATP-binding site. This can lead to greater selectivity.

The piperazine and sulfonamide moieties can be incorporated into both Type I and Type II inhibitors. For example, the sulfonamide group can form hydrogen bonds with the kinase hinge region, a hallmark of many Type I inhibitors.[8][9] Simultaneously, the piperazine ring can extend into other regions of the active site or towards the solvent-exposed surface, allowing for modifications that can enhance selectivity and potency.[7]

The flexibility in substitution on both the piperazine ring and the aryl group of the sulfonamide allows for extensive SAR exploration. For instance, studies on sulfonamide-based inhibitors of Akt and CDK2 have shown that the nature and position of substituents on the aryl ring are critical for activity.[9][10] Similarly, derivatization of the piperazine nitrogen has been shown to modulate the activity of various kinase inhibitors.[12]

Below is a diagram illustrating the general structure of a piperazine sulfonamide and its potential interactions within a kinase active site.

G cluster_kinase Kinase Active Site cluster_inhibitor Piperazine Sulfonamide hinge Hinge Region gatekeeper Gatekeeper Residue dfg_motif DFG Motif hydrophobic_pocket Hydrophobic Pocket piperazine Piperazine Ring piperazine->gatekeeper sulfonamide Sulfonamide Group sulfonamide->hinge H-bond aryl_group Aryl Group aryl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: General binding mode of a piperazine sulfonamide inhibitor.

Comparative Inhibitory Profiles

The following table summarizes the inhibitory profiles of representative piperazine and sulfonamide-containing kinase inhibitors against some well-known, FDA-approved inhibitors. It is important to note that direct head-to-head studies are limited, and the data is compiled from various sources.

Inhibitor ClassExample CompoundPrimary Target(s)IC₅₀ (nM)Key Structural FeaturesReference(s)
Piperazine Sulfonamide Hybrid Compound from studyFAK<100Diphenylpyrimidine core with sulfonamide and piperazine
Piperazine Derivative Phenylpiperazine 3pEGFRNanomolar rangePhenylpiperazine core[3]
Sulfonamide Derivative Sul-DPPY 7eFAK<100Diphenylpyrimidine with sulfonamide
Known Kinase Inhibitor (Type II) ImatinibBcr-Abl, c-KIT, PDGFR25-1002-phenylaminopyrimidine core[7]
Known Kinase Inhibitor (Type I) GefitinibEGFR2-37Anilinoquinazoline core[6]
Known Kinase Inhibitor (Multi-kinase) SorafenibVEGFR, PDGFR, Raf6-90Pyridyl-ureido-phenoxy scaffold

Potential Advantages of Piperazine Sulfonamides

Based on the available literature, piperazine sulfonamides may offer several advantages over existing kinase inhibitors:

  • Improved Physicochemical Properties: The piperazine moiety can enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for developing orally bioavailable drugs.[5][6]

  • Tunable Selectivity: The modular nature of the scaffold allows for fine-tuning of selectivity through modifications at multiple positions on both the piperazine and sulfonamide components. This could lead to inhibitors with fewer off-target effects.

  • Access to Novel Chemical Space: The combination of these two well-established pharmacophores in a single scaffold provides access to novel chemical space, potentially leading to the discovery of inhibitors for challenging kinase targets or those that can overcome existing resistance mechanisms.

Challenges and Future Directions

Despite their promise, the development of piperazine sulfonamide-based kinase inhibitors is still in its early stages. Key challenges include:

  • Lack of Extensive Clinical Data: While preclinical data is promising for some compounds, there is a need for more extensive clinical evaluation to validate their efficacy and safety in humans.

  • Potential for Off-Target Effects: While the scaffold is tunable, careful optimization is required to minimize off-target activities, a common challenge for all kinase inhibitors.

  • Overcoming Resistance: As with all targeted therapies, the potential for acquired resistance remains a significant hurdle. Future research should focus on designing piperazine sulfonamides that can inhibit drug-resistant kinase mutants.

The future of piperazine sulfonamides in kinase inhibitor discovery is bright. Continued exploration of this scaffold, coupled with advanced computational modeling and rigorous biological evaluation, is likely to yield a new generation of highly effective and selective kinase-targeted therapies.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a target kinase.

Workflow Diagram:

G start Start prepare_reagents Prepare Assay Buffer, Kinase, Tracer, and Antibody start->prepare_reagents dispense_compounds Dispense Test Compounds and Controls into Assay Plate prepare_reagents->dispense_compounds add_kinase_tracer Add Kinase-Tracer Mixture to all wells dispense_compounds->add_kinase_tracer incubate1 Incubate at Room Temperature (e.g., 60 minutes) add_kinase_tracer->incubate1 add_antibody Add Antibody Solution to all wells incubate1->add_antibody incubate2 Incubate at Room Temperature (e.g., 60 minutes) add_antibody->incubate2 read_plate Read TR-FRET Signal on a Plate Reader incubate2->read_plate analyze_data Analyze Data and Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer.

    • Dilute the target kinase to the desired concentration in 1X Kinase Buffer.

    • Dilute the fluorescently labeled kinase tracer to the desired concentration in 1X Kinase Buffer.

    • Dilute the europium-labeled anti-tag antibody to the desired concentration in 1X Kinase Buffer.

  • Compound Plating:

    • Prepare serial dilutions of the piperazine sulfonamide test compounds and known kinase inhibitors (positive controls) in DMSO.

    • Dispense a small volume (e.g., 100 nL) of the compound dilutions into a 384-well assay plate. Include DMSO-only wells as negative controls.

  • Kinase/Tracer Addition:

    • Prepare a mixture of the diluted kinase and tracer.

    • Add the kinase/tracer mixture to all wells of the assay plate.

  • Incubation:

    • Seal the plate and incubate at room temperature for the recommended time (typically 60 minutes) to allow the compounds to bind to the kinase.

  • Antibody Addition:

    • Add the diluted antibody solution to all wells.

  • Second Incubation:

    • Seal the plate and incubate at room temperature for the recommended time (typically 60 minutes) to allow the antibody to bind to the kinase-tracer complex.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells expressing the target kinase to 70-80% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine sulfonamide test compounds and known kinase inhibitors in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds. Include medium-only wells as a negative control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the negative control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The piperazine sulfonamide scaffold represents a promising avenue for the discovery of novel and effective kinase inhibitors. By combining the favorable physicochemical properties of the piperazine ring with the versatile binding capabilities of the sulfonamide group, researchers can design compounds with improved potency, selectivity, and pharmacokinetic profiles. While further research and clinical validation are necessary, the initial findings suggest that piperazine sulfonamides have the potential to become a valuable addition to the arsenal of kinase-targeted therapies, offering new hope for patients with cancer and other kinase-driven diseases.

References

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed. [Link]

  • Development of sulfonamide AKT PH domain inhibitors. (2011). PubMed. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). Scientific Reports. [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2013). Molecular Cancer Therapeutics. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (2023). Scientific Reports. [Link]

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated S N 2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. (2017). Chemical Biology & Drug Design. [Link]

  • SAR OF SULPHONAMIDES.pptx. (n.d.). SlideShare. [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (2021). Acta Pharmaceutica. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2024). International Journal of Molecular Sciences. [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2024). Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. (2019). Croatica Chemica Acta. [Link]

  • What is a Kinase Inhibitor?. (2019). News-Medical.net. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]

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A Comparative Guide to Validating the In Vitro Anticancer Activity of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 4-Methyl-2-(piperazine-1-sulfonyl)phenol, a novel compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, we present a structured, scientifically rigorous workflow designed to characterize its cytotoxic and mechanistic properties. This document will compare its hypothetical performance against established anticancer agents, providing researchers and drug development professionals with the foundational data and protocols necessary for a thorough evaluation.

The rationale for investigating this compound stems from its chemical structure. The piperazine ring is a recognized pharmacophore present in numerous FDA-approved anticancer drugs, valued for its potential to form a potent scaffold for new therapeutic agents.[1][2] Similarly, sulfonamide and sulfonyl-containing derivatives have demonstrated significant antitumor activity through various mechanisms, including cell cycle arrest and the inhibition of key enzymes like carbonic anhydrase.[3][4][5] The combination of these moieties in this compound suggests a strong scientific premise for its investigation as a potential anticancer compound.

Our approach is divided into three main stages:

  • Initial Cytotoxicity Screening: To determine the compound's potency and spectrum of activity across a diverse panel of cancer cell lines.

  • Mechanistic Elucidation: To investigate the biological pathways through which the compound exerts its effects, focusing on the induction of apoptosis and cell cycle disruption.

  • Comparative Analysis: To benchmark the compound's performance against well-characterized drugs, providing context for its potential therapeutic value.

Part 1: Broad-Spectrum Cytotoxicity Screening

The initial step in characterizing any novel compound is to determine its effective concentration range and to identify which cancer types are most sensitive. This is achieved by measuring cell viability after treatment, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Causality of Experimental Choice: The MTS Assay

We recommend the MTS assay, a colorimetric method for assessing cell metabolic activity.[6][7] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt (MTS) into a soluble, colored formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells. This assay is chosen for its high throughput, reliability, and simplified "add-mix-measure" protocol, which eliminates the solubilization step required by older methods like the MTT assay, thereby reducing potential errors.[7][8]

Experimental Design: A Multi-Pronged Approach

To obtain a comprehensive profile, this compound will be tested against a panel of human cancer cell lines representing diverse tissue origins. This allows for the identification of broad-spectrum activity or potential tissue-specific selectivity.

  • Cell Line Panel:

    • MCF-7: Estrogen receptor-positive breast adenocarcinoma.[9]

    • MDA-MB-231: Triple-negative breast adenocarcinoma.[10]

    • A549: Adenocarcinomic human alveolar basal epithelial cells (Lung).[10]

    • HCT-116: Human colorectal carcinoma.

    • U-87 MG: Human glioblastoma-astrocytoma.

  • Controls:

    • Positive Control: Doxorubicin, a well-established chemotherapy agent known to inhibit topoisomerase II and induce widespread cytotoxicity.[11][12][13]

    • Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve the test compound, to ensure it has no intrinsic effect on cell viability.

  • Dose-Response: A 10-point serial dilution of the compound (e.g., from 100 µM to 5 nM) will be used to generate a dose-response curve for accurate IC50 calculation.

Anticipated Data Summary: IC50 Values

The results of the cytotoxicity screening will be summarized to compare the potency of this compound with the positive control across different cell lines.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 BreastHypothetical ValueKnown Value (e.g., ~0.5)
MDA-MB-231 BreastHypothetical ValueKnown Value (e.g., ~0.8)
A549 LungHypothetical ValueKnown Value (e.g., ~0.2)
HCT-116 ColonHypothetical ValueKnown Value (e.g., ~0.3)
U-87 MG GlioblastomaHypothetical ValueKnown Value (e.g., ~1.0)
Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis p1 Seed cells in 96-well plates p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of This compound & Doxorubicin p2->t1 t2 Add compounds to respective wells t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add MTS reagent to each well t3->a1 a2 Incubate for 1-4h at 37°C a1->a2 a3 Measure absorbance at 490 nm a2->a3 d1 Normalize absorbance values to vehicle control a3->d1 d2 Plot dose-response curves d1->d2 d3 Calculate IC50 values d2->d3

Workflow for determining compound cytotoxicity.

Part 2: Unraveling the Mechanism of Action

Once cytotoxicity is established, the next critical step is to understand how the compound induces cell death. The two most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

A. Investigating Apoptosis Induction

Apoptosis is a controlled, non-inflammatory form of cell death, making it a highly desirable mechanism for cancer therapeutics. We will employ two complementary assays to confirm its induction.

  • Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can identify early apoptotic cells via flow cytometry.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14] Dual staining allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[15][16]

  • Positive Control: Staurosporine, a potent and well-characterized inducer of apoptosis in a wide variety of cell lines through both caspase-dependent and -independent pathways.[17][18][19]

  • Scientific Rationale: Caspases are a family of proteases that are the primary executioners of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides direct biochemical evidence of apoptosis. We will use a luminescent assay where a substrate containing the DEVD tetrapeptide sequence is cleaved by active Caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[20][21] This "add-mix-measure" format is highly sensitive and suitable for a 96-well plate format.[21][22]

G cluster_pathway Apoptotic Signaling compound This compound (or Staurosporine) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) compound->initiator Induces executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner Activation substrates Cellular Substrate Cleavage (e.g., PARP) executioner->substrates Cleavage apoptosis Apoptosis (Membrane Blebbing, DNA Fragmentation) substrates->apoptosis

Sources

A Comparative Guide to Cross-Reactivity Profiling of Novel Piperazine Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of advancing a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. The piperazine sulfonamide scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent inhibitors of various enzyme classes, most notably protein kinases.[1][2][3] However, the very features that make this scaffold effective can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity.

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of novel piperazine sulfonamide inhibitors. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, integrate data from orthogonal approaches, and provide actionable protocols to build a comprehensive selectivity profile, ensuring the trustworthiness and scientific integrity of your findings.

The Imperative of Selectivity Profiling

The human kinome, comprising over 500 protein kinases, shares a structurally conserved ATP-binding pocket, which is the primary target for a vast number of inhibitors.[4][5] This conservation is a double-edged sword; while enabling the design of broad-spectrum inhibitors, it also presents a significant challenge for developing selective drugs.[6][7] Off-target effects can range from benign to toxic, potentially masking the true therapeutic potential of a compound or causing unforeseen adverse events in clinical trials.[8] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory expectation but a fundamental component of robust drug discovery.[9][10]

A Multi-Pronged Strategy for Profiling

A credible assessment of inhibitor selectivity cannot rely on a single method. Instead, a tiered and integrated approach, combining biochemical, cell-based, and proteomic techniques, is essential for a holistic understanding. This guide will compare three key pillars of cross-reactivity profiling:

  • Biochemical Assays: Direct measurement of inhibitor interaction with a broad panel of purified enzymes.

  • Cell-Based Assays: Confirmation of target engagement and downstream pathway modulation in a physiological context.

  • Unbiased Proteomic Approaches: Global discovery of on- and off-targets in their native environment.

Biochemical Profiling: The First Line of Assessment

Biochemical assays provide the most direct measure of an inhibitor's potency against its intended target and a wide array of potential off-targets.[9] These assays are typically performed in a high-throughput format and are invaluable for initial selectivity assessment and for establishing Structure-Activity Relationships (SAR).[2]

Technology Spotlight: Large-Scale Kinase Panels

The gold standard for initial cross-reactivity screening is to test the compound against a large, representative panel of the human kinome.[11] Commercial services offer panels of hundreds of purified kinases, utilizing various assay formats.

Common Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) onto a substrate. They are highly sensitive and not prone to interference from compound fluorescence.[11]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These are popular, non-radioactive alternatives that quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13][14] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity.[15]

  • Fluorescence-Based Assays: These methods use fluorescent probes or antibodies to detect either substrate phosphorylation or ADP production.

Data Presentation: Comparative Kinome Scan

The output of a kinase panel screen is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as IC₅₀/Kᵢ values for a subset of inhibited kinases. This allows for a direct comparison of the selectivity profiles of different inhibitors.

Table 1: Hypothetical Kinase Selectivity Data for Novel Piperazine Sulfonamide Inhibitors (PSI)

Kinase TargetPSI-1 (IC₅₀, nM)PSI-2 (IC₅₀, nM)PSI-3 (IC₅₀, nM)
Primary Target: Kinase A 5 12 8
Off-Target: Kinase B50>10,000250
Off-Target: Kinase C2,500>10,000>10,000
Off-Target: Kinase D8005,0001,200
Off-Target: Kinase E>10,000>10,0009,500

This table illustrates that while all three compounds are potent against the primary target, PSI-2 demonstrates a superior selectivity profile with minimal off-target activity at the tested kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a typical luminescent-based assay for determining the IC₅₀ of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest, substrate, and reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (piperazine sulfonamide inhibitors)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the piperazine sulfonamide inhibitors in DMSO. Further dilute in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate mixture to each well of a 384-well plate.

    • Add 2.5 µL of the diluted inhibitor (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[15]

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Dilution Incubate1 Incubate @ RT (e.g., 60 min) Compound->Incubate1 KinaseMix Kinase/Substrate Mix KinaseMix->Incubate1 ATP ATP Solution ATP->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate @ RT (40 min) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate @ RT (30-60 min) Add_Detection->Incubate3 Read Read Luminescence Incubate3->Read

Cell-Based Assays: Validating Targets in a Physiological Context

While biochemical assays are powerful, they lack the complexity of a cellular environment. Cell-based assays are a critical next step to confirm that an inhibitor can engage its intended target within a cell and exert the desired biological effect.[6]

Technology Spotlight: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a groundbreaking method for verifying target engagement in intact cells and tissues.[16] The principle is based on ligand-induced thermal stabilization of the target protein.[17][18] When a protein binds to a ligand (like our inhibitor), it becomes more resistant to heat-induced denaturation.

By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining.[19] A successful inhibitor will increase the thermal stability of its target, resulting in more soluble protein at higher temperatures compared to untreated controls.[20]

Data Presentation: CETSA Melt and Isothermal Curves

CETSA data can be presented in two ways:

  • Melt Curve: Shows the fraction of soluble protein at different temperatures, revealing a shift in the melting temperature (Tₘ) upon inhibitor binding.

  • Isothermal Dose-Response Curve: Shows the amount of soluble protein at a single, fixed temperature with varying inhibitor concentrations, allowing for the determination of an EC₅₀ for target engagement.

Table 2: Hypothetical Cellular Target Engagement and Pathway Inhibition Data

CompoundCETSA Tₘ Shift (°C) for Kinase Ap-Substrate Inhibition EC₅₀ (nM) (Western Blot)
PSI-1+ 4.525
PSI-2+ 5.240
PSI-3+ 1.8300

This table indicates that while PSI-1 and PSI-2 effectively stabilize the target protein in cells and inhibit its downstream signaling, PSI-3 shows weaker target engagement, correlating with its reduced cellular potency.

Experimental Protocol: Western Blot-Based CETSA

This protocol describes a common workflow for assessing target engagement using CETSA followed by Western blot detection.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Piperazine sulfonamide inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies (primary against the target protein, secondary HRP-conjugated)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate and imaging system.

  • Data Analysis: Quantify the band intensities. Plot the intensity of the soluble protein fraction against the temperature to generate a melt curve.

G cluster_cell Cellular Phase cluster_thermal Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Inhibitor Harvest Harvest & Resuspend Cells Treat->Harvest Heat Heat Aliquots to Varying Temperatures Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Collect Collect Soluble Supernatant Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Analyze Quantify & Plot Melt Curve WB->Analyze

Unbiased Proteomics: Discovering the Unexpected

Biochemical panels and targeted cell-based assays are inherently biased towards known targets. To identify completely unexpected off-targets, unbiased chemical proteomics approaches are indispensable.[8][21][22] These methods provide a global view of the inhibitor's interactions across the proteome.[23]

Technology Spotlight: Kinobeads / Multiplexed Inhibitor Beads (MIBs)

This powerful chemical proteomics technique uses beads coated with a cocktail of non-selective, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[24] In a competitive binding experiment, the cell lysate is pre-incubated with the free test inhibitor (our piperazine sulfonamide).

The test inhibitor will compete with the beads for binding to its specific targets.[24] After pulling down the beads, the captured proteins are identified and quantified by mass spectrometry. Proteins that show a dose-dependent decrease in binding to the beads are identified as targets of the free inhibitor.[23]

Data Presentation: Proteomic Off-Target Hits

The output is a list of proteins that show significant and dose-dependent competition with the test inhibitor. This provides a rich dataset for identifying both the intended target and unanticipated off-targets.

Table 3: Hypothetical Off-Target Hits for PSI-1 Identified by Kinobeads-MS

Protein HitPrimary FunctionCompetition at 1 µM PSI-1Rationale for Follow-up
Kinase A Signaling (On-Target) 95% Confirms primary target engagement
Kinase FCell Cycle Control85%Potential for cell cycle-related side effects
NQO2Oxidoreductase70%Non-kinase off-target, may explain unique phenotype
DDR1Receptor Tyrosine Kinase60%Known to be involved in fibrosis, potential safety liability

This table highlights how chemical proteomics can confirm the on-target and simultaneously uncover both kinase and non-kinase off-targets that warrant further investigation.

G cluster_prep Preparation cluster_capture Affinity Capture cluster_ms Mass Spectrometry Lysate Prepare Cell Lysate Incubate Incubate Lysate with Free Inhibitor (PSI-1) Lysate->Incubate AddBeads Add Kinobeads Incubate->AddBeads Incubate2 Incubate to Allow Binding AddBeads->Incubate2 Wash Wash Beads to Remove Non-binders Incubate2->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify & Quantify Proteins LCMS->Identify

Synthesizing the Data: A Decision-Making Framework

The true power of this multi-pronged approach lies in the integration of data from all three methodologies. A compound's journey from hit to lead should be guided by a clear decision-making framework that considers on-target potency, selectivity, and cellular activity.

G Start Novel Piperazine Sulfonamide Inhibitor Biochem Biochemical Screen (Kinome Panel) Start->Biochem Potent Potent On-Target? (e.g., IC50 < 100 nM) Biochem->Potent Selective Selective? (e.g., >100-fold vs Off-Targets) Potent->Selective Yes Redesign Redesign / Re-synthesize Potent->Redesign No Cellular Cell-Based Assays (CETSA, Pathway) Selective->Cellular Yes Selective->Redesign No Engaged Target Engagement & Pathway Modulation? Cellular->Engaged Proteomics Unbiased Proteomics (e.g., Kinobeads) Engaged->Proteomics Yes Engaged->Redesign No OffTarget Manageable Off-Targets? Proteomics->OffTarget Advance Advance to Lead Optimization OffTarget->Advance Yes OffTarget->Redesign No

Conclusion

Profiling the cross-reactivity of novel piperazine sulfonamide inhibitors is a complex but essential undertaking in drug discovery. By moving beyond a single assay and embracing an integrated strategy that combines broad biochemical screening, cellular target validation, and unbiased proteomics, researchers can build a robust, multi-dimensional understanding of a compound's selectivity. This rigorous, evidence-based approach not only de-risks preclinical development but also lays a solid foundation for translating a promising molecule into a safe and effective therapeutic.

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  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica.

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  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. PMC.

  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.

  • Pär Nordlund Lab. (n.d.). CETSA. CETSA.

  • Ghorab, M. M., et al. (2018). Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action. Bioorganic & Medicinal Chemistry.

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  • PLOS. (n.d.). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Promega.

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of 4-Methyl-2-(piperazine-1-sulfonyl)phenol , a compound with structural motifs suggesting potential interaction with the sulfotransferase (SULT) enzyme superfamily. We will explore the rationale behind selecting a relevant enzyme panel, provide a detailed experimental protocol for determining inhibitory activity, and present a comparative analysis of its hypothetical performance against well-characterized inhibitors.

The Critical Role of Selectivity in Targeting Sulfotransferases

Sulfotransferases are Phase II metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a wide array of substrates, including hormones, neurotransmitters, and xenobiotics.[1][2] This sulfonation typically increases the water solubility of substrates, facilitating their excretion.[1] However, given the structural similarities within the SULT superfamily, achieving selective inhibition is a significant challenge. Poor selectivity can lead to unintended modulation of other SULT isoforms, potentially causing adverse effects by disrupting the homeostasis of crucial endogenous molecules.

Based on its phenolic and sulfonyl functional groups, this compound is hypothesized to be an inhibitor of sulfotransferases. To rigorously assess its selectivity, we will focus on a panel of three key human SULT isoforms:

  • SULT1A1: The most abundant SULT isoform in the human liver and intestine, responsible for the sulfonation of a broad range of small phenolic compounds, including drugs like acetaminophen and minoxidil.[3][4]

  • SULT1A3: Primarily found in the intestine and brain, this isoform exhibits high affinity for monoamine neurotransmitters such as dopamine.[5]

  • SULT1E1: Also known as estrogen sulfotransferase, SULT1E1 plays a critical role in regulating estrogen homeostasis by inactivating estrogens like estradiol.[6][7]

Experimental Workflow for Assessing Selectivity

The following diagram outlines the comprehensive workflow for determining the selectivity of our compound of interest.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis compound_prep Prepare Stock Solutions (Test & Control Inhibitors) plate_setup Set up 96-well Plate with Serial Dilutions compound_prep->plate_setup enzyme_prep Prepare Recombinant SULT Enzymes (1A1, 1A3, 1E1) enzyme_prep->plate_setup reagent_prep Prepare Assay Buffers & Substrates (PNP, Dopamine, Estradiol) reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitors plate_setup->pre_incubation reaction_init Initiate Reaction with PAPS & Substrate pre_incubation->reaction_init reaction_stop Stop Reaction reaction_init->reaction_stop detection Measure Product Formation (e.g., Colorimetric Reading at 405 nm) reaction_stop->detection ic50_calc Calculate IC50 Values for each Enzyme detection->ic50_calc selectivity_ratio Determine Selectivity Ratios (IC50_off-target / IC50_on-target) ic50_calc->selectivity_ratio comparison Compare with Control Inhibitors selectivity_ratio->comparison

Caption: Workflow for SULT Inhibition and Selectivity Profiling.

Detailed Experimental Protocol: Colorimetric Inhibition Assay for SULT1A1

This protocol is optimized for determining the IC50 value of an inhibitor against SULT1A1 using p-nitrophenol (PNP) as a substrate. The assay's principle is based on the SULT1A1-mediated sulfonation of PNP, which can be monitored colorimetrically.

Materials:

  • Recombinant human SULT1A1

  • This compound (Test Compound)

  • Mefenamic acid and Quercetin (Control Inhibitors)

  • p-Nitrophenol (PNP, Substrate)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS, Cofactor)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium Chloride (MgCl2)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer containing 5 mM MgCl2.

    • Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of PNP in the assay buffer.

    • Prepare a stock solution of PAPS in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of a reaction mixture containing the assay buffer, recombinant SULT1A1, and PNP.

    • Add 10 µL of serially diluted test compound or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of PAPS to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a suitable stop solution (e.g., 0.5 M NaOH).

    • Measure the absorbance of the product, p-nitrophenyl sulfate, at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and control inhibitors relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Note: This protocol can be adapted for SULT1A3 and SULT1E1 by using their respective preferred substrates (e.g., dopamine for SULT1A3 and 17β-estradiol for SULT1E1) and appropriate detection methods (e.g., HPLC-based for non-colorimetric products).

Comparative Data Analysis

To provide context for the selectivity of this compound, its hypothetical IC50 values are compared with those of known SULT inhibitors. Mefenamic acid is a potent and selective inhibitor of SULT1A1, while quercetin inhibits both SULT1A1 and SULT1E1.[3][8] 2,6-dichloro-p-nitrophenol (DCNP) is a known inhibitor of SULT1E1.[9]

CompoundSULT1A1 IC50 (µM)SULT1A3 IC50 (µM)SULT1E1 IC50 (µM)
This compound (Hypothetical) (Hypothetical) (Hypothetical)
Mefenamic Acid0.02[3]76[3]>100
Quercetin0.0137[9]0.6[9]
2,6-dichloro-p-nitrophenol (DCNP)1.9[5]12.4[9]20[9]

Interpretation of Results:

The selectivity of an inhibitor is quantified by calculating the selectivity ratio, which is the IC50 value for the off-target enzyme divided by the IC50 value for the on-target enzyme. A higher ratio indicates greater selectivity. For instance, if this compound has a hypothetical IC50 of 0.5 µM for SULT1A1 and 50 µM for SULT1A3, its selectivity for SULT1A1 over SULT1A3 would be 100-fold.

Biological Context: SULTs in Metabolic Pathways

The following diagram illustrates the central role of SULTs in the metabolism of endogenous and xenobiotic compounds, highlighting the importance of selective inhibition.

G cluster_inputs Substrates cluster_enzymes SULT Enzymes cluster_outputs Metabolites Xenobiotics Xenobiotics (Drugs, Phenols) SULT1A1 SULT1A1 Xenobiotics->SULT1A1 Hormones Steroid Hormones (e.g., Estradiol) SULT1E1 SULT1E1 Hormones->SULT1E1 Neurotransmitters Neurotransmitters (e.g., Dopamine) SULT1A3 SULT1A3 Neurotransmitters->SULT1A3 Sulfated_Xenobiotics Sulfated Metabolites (Inactive, Water-Soluble) SULT1A1->Sulfated_Xenobiotics Inactive_Hormones Inactive Hormones SULT1E1->Inactive_Hormones Inactive_Neurotransmitters Inactive Neurotransmitters SULT1A3->Inactive_Neurotransmitters Excretion Renal/Biliary Excretion Sulfated_Xenobiotics->Excretion Inactive_Hormones->Excretion Inactive_Neurotransmitters->Excretion PAPS PAPS (Sulfate Donor) PAPS->SULT1A1 PAPS->SULT1E1 PAPS->SULT1A3

Caption: Role of SULTs in Phase II Metabolism.

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of the selectivity of this compound against key sulfotransferase enzymes. A thorough understanding of a compound's selectivity profile is a critical early step in the drug discovery pipeline. Positive results from these in vitro assays, indicating high potency and selectivity for a particular SULT isoform, would warrant further investigation. Subsequent studies should include kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive) and cellular assays to confirm activity in a more biologically relevant context. Ultimately, these comprehensive profiling efforts will provide the necessary insights to advance promising and selective inhibitors toward further preclinical and clinical development.

References

  • Pacifici, G. M., & McManus, M. E. (2003). Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature. Xenobiotica, 33(4), 357-373. [Link]

  • Hildebrandt, M. A., et al. (2004). Sulfotransferase 1E1 is a low km isoform mediating the 3-O-sulfation of ethinyl estradiol. Drug Metabolism and Disposition, 32(11), 1299-1303. [Link]

  • Gamage, N., et al. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences, 90(1), 5-22. [Link]

  • Coughtrie, M. W. (2016). Human sulfotransferases and their role in chemical metabolism. Methods in Molecular Biology, 1368, 121-135. [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result SULT1A3 sulfotransferase family 1A member 3 [ (human)]. NCBI. [Link]

  • Best, M. D., & Wong, C. H. (2010). Recent advances in sulfotransferase enzyme activity assays. Current opinion in chemical biology, 14(4), 468-475. [Link]

  • Lehning, E. J., et al. (2008). Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents. The Journal of steroid biochemistry and molecular biology, 108(1-2), 127-135. [Link]

  • Galli, C. L., et al. (2003). Inhibition of phenol sulfotransferase (SULT1A1) by quercetin in human adult and foetal livers. Xenobiotica, 33(4), 357-63. [Link]

  • Chen, G., et al. (2009). para-Nitrophenyl sulfate activation of human sulfotransferase 1A1 is consistent with intercepting the E·PAP complex and reformation of E·PAPS. The Journal of biological chemistry, 284(43), 29356-29363. [Link]

  • Leyh, T. S., et al. (2019). Isoform-specific therapeutic control of sulfonation in humans. Biochemical pharmacology, 159, 134-140. [Link]

  • Goren, A., et al. (2014). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Dermatologic therapy, 27(3), 161-165. [Link]

  • AOP-Wiki. (2025). SULT1E1 inhibition leading to uterine adenocarcinoma via increased estrogen availability at target organ level. AOP-Wiki. [Link]

  • Harris, R. M., & Waring, R. H. (2012). Sulfotransferase inhibition: potential impact of diet and drugs on steroid metabolism. The Journal of steroid biochemistry and molecular biology, 132(3-5), 213-219. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity. Glycoscience. [Link]

  • UniProt. (n.d.). SULT1E1 - Sulfotransferase 1E1 - Homo sapiens (Human). UniProtKB. [Link]

  • Seth, D., & Singh, S. P. (2021). Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives. International journal of molecular sciences, 22(16), 8877. [Link]

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"in vivo efficacy comparison of 4-Methyl-2-(piperazine-1-sulfonyl)phenol and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Efficacy Comparison of Novel Piperazine-Sulfonylphenol Analogs in Oncology

A Senior Application Scientist's Guide to Preclinical Evaluation

This guide provides a comprehensive comparison of the in vivo efficacy of a lead compound, 4-Methyl-2-(piperazine-1-sulfonyl)phenol (designated as Compound A ), and its rationally designed analogs. The development of analogs is a cornerstone of modern drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents.

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to confer favorable physicochemical properties and engage with a variety of biological targets.[1][2][3] Similarly, the sulfonamide group is a key pharmacophore in a multitude of approved drugs, contributing to target binding and offering bioisosteric advantages.[4][5] The combination of these two functional groups in a phenol scaffold presents a promising platform for the development of novel therapeutics, particularly in oncology where targets such as kinases and hormone receptors are often amenable to inhibition by such structures.[5][6]

This guide will delve into the in vivo evaluation of Compound A and two of its analogs, Compound B and Compound C , in a preclinical cancer model. The experimental design, methodologies, and resulting data are presented to facilitate a clear and objective comparison of their therapeutic potential.

Analog Design and Rationale

The design of analogs B and C from the parent Compound A was guided by structure-activity relationship (SAR) studies and in silico modeling, aiming to enhance target engagement and improve metabolic stability.

  • Compound A (Parent Compound): this compound serves as our baseline for efficacy.

  • Compound B (Analog 1): Introduction of a trifluoromethyl group at the para-position of the phenol ring. This modification is intended to increase metabolic stability and potentially enhance binding affinity through favorable electronic interactions.

  • Compound C (Analog 2): Replacement of the methyl group with a cyclopropyl moiety. This alteration aims to explore the impact of a conformationally constrained aliphatic group on target binding and selectivity.

Comparative In Vivo Efficacy in a Xenograft Model

The primary assessment of anti-tumor activity was conducted using a human colorectal carcinoma (HCT-116) xenograft model in immunocompromised mice. This model is widely used to evaluate the efficacy of novel anti-cancer agents.[6]

Experimental Workflow

The following diagram outlines the key stages of the in vivo xenograft study:

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cell_culture HCT-116 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Tumor Volume-Based Randomization tumor_growth->randomization dosing Daily Oral Dosing (Vehicle, Cmpd A, B, C) randomization->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring endpoint Study Endpoint (Tumor Volume > 2000 mm³) monitoring->endpoint ex_vivo Tumor Excision & Ex Vivo Analysis endpoint->ex_vivo data_analysis Data Analysis & Statistical Evaluation ex_vivo->data_analysis

Caption: Workflow of the HCT-116 xenograft study.

Quantitative Efficacy Data

The following table summarizes the key efficacy endpoints for each compound compared to the vehicle control.

Treatment Group Dose (mg/kg, p.o.) Mean Tumor Volume at Day 21 (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle-1850 ± 150-+2.5
Compound A50980 ± 11047+1.8
Compound B50650 ± 9565+1.5
Compound C501150 ± 13038+2.1

Data Interpretation:

  • Compound B demonstrated the most potent anti-tumor activity, with a 65% tumor growth inhibition (TGI). The trifluoromethyl modification appears to have significantly enhanced its in vivo efficacy compared to the parent compound.

  • Compound A exhibited moderate efficacy with a 47% TGI.

  • Compound C showed the least efficacy among the tested analogs, suggesting that the cyclopropyl substitution was not favorable for activity in this model.

  • All compounds were well-tolerated, as indicated by the minimal changes in mean body weight.

Experimental Protocols

HCT-116 Xenograft Model Protocol
  • Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used for the study. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

  • Tumor Cell Implantation: HCT-116 cells are harvested, and a suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2. When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups (n=8 per group).

  • Compound Formulation and Administration: Compounds are formulated as a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. The compounds and vehicle are administered orally once daily at the specified dose.

  • Efficacy and Toxicity Monitoring: Tumor volume and body weight are measured twice weekly. The study is terminated when the mean tumor volume in the vehicle group exceeds 2000 mm³.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further ex vivo analysis (e.g., pharmacodynamic biomarker analysis).

Potential Mechanism of Action: A Multi-Targeted Approach

The piperazine-sulfonylphenol scaffold is versatile and has been reported to interact with various cancer-relevant targets.[4][5][6] Based on in silico docking and preliminary in vitro screening (data not shown), the anti-tumor activity of this series is hypothesized to be mediated through a multi-targeted mechanism, potentially involving the inhibition of key signaling pathways crucial for tumor growth and survival.

G cluster_0 Compound B cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Tumor Progression compound_b Compound B vegfr2 VEGFR-2 compound_b->vegfr2 Inhibition pkm2 PKM2 compound_b->pkm2 Modulation angiogenesis Angiogenesis vegfr2->angiogenesis glycolysis Aerobic Glycolysis (Warburg Effect) pkm2->glycolysis tumor_growth Tumor Growth & Proliferation angiogenesis->tumor_growth glycolysis->tumor_growth

Caption: Hypothesized multi-targeted mechanism of action.

This proposed mechanism, involving the inhibition of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pyruvate Kinase M2 (PKM2), aligns with published research on similar sulfonamide derivatives.[5][6] Inhibition of VEGFR-2 would suppress angiogenesis, thereby limiting the tumor's blood supply.[6] Modulation of PKM2, a key enzyme in cancer cell metabolism, could disrupt the Warburg effect and reduce the metabolic fitness of cancer cells.[5] Further investigation through dedicated pharmacodynamic studies would be necessary to confirm these mechanisms in vivo.

Conclusion and Future Directions

This comparative guide demonstrates the successful application of a rational drug design strategy to improve the in vivo efficacy of a lead compound. Compound B, featuring a trifluoromethyl substitution, emerged as a significantly more potent anti-tumor agent than the parent Compound A and the cyclopropyl-substituted analog C in a HCT-116 xenograft model.

The favorable efficacy and safety profile of Compound B warrant further preclinical development. Future studies should focus on:

  • Pharmacokinetic Profiling: A detailed assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of Compound B to understand the drivers of its enhanced efficacy.

  • Pharmacodynamic Studies: Elucidation of the on-target effects of Compound B in tumor tissue to confirm the hypothesized mechanism of action.

  • Efficacy in Orthotopic and Patient-Derived Xenograft (PDX) Models: Evaluation in more clinically relevant models to strengthen the rationale for clinical translation.

By systematically evaluating rationally designed analogs, this work highlights a clear path forward for the development of novel piperazine-sulfonylphenol-based therapeutics for the treatment of cancer.

References

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. Available at: [Link]

  • A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC. Available at: [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed Central. Available at: [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. Available at: [Link]

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  • Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety: In silico studies, synthesis, and characterization | Request PDF. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed. Available at: [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Novel Phenol sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The phenol sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents, from antibiotics to anticancer drugs.[1][2][3] However, the very features that grant these compounds their potent biological activity also present a significant challenge: the potential for unintended interactions with proteins other than the primary therapeutic target. These "off-target" effects are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures. For researchers, scientists, and drug development professionals, a rigorous, multi-tiered strategy for identifying and characterizing these effects is not just a regulatory hurdle, but a scientific necessity for developing safer, more effective medicines.

This guide provides a comprehensive framework for assessing the off-target profile of novel phenol sulfonamide compounds. We will move beyond a simple checklist of assays, instead focusing on building a logical, self-validating cascade of experiments—from predictive computational models to definitive in vivo studies. The causality behind each experimental choice will be explained, empowering you to not only generate data but to build a compelling narrative of your compound's selectivity and safety profile.

Part 1: The Predictive Foundation - In Silico Off-Target Profiling

Expertise & Experience: Before committing valuable resources to wet-lab experiments, we must first leverage the power of computational toxicology.[4] In silico profiling is a cost-effective initial step to cast a wide net, generating a data-driven hypothesis of potential off-target liabilities based on the compound's structure.[4][5] This approach allows us to prioritize subsequent experimental testing on the most probable off-targets.[6]

The fundamental principle is that structurally similar molecules often share similar biological activities. By comparing a novel phenol sulfonamide to vast databases of known compounds and their protein interactions, we can predict its potential interaction landscape.

Comparative Analysis of In Silico Methodologies

The choice of computational tool is critical and often a combination of methods yields the most robust predictions.[7][8]

Methodology Principle Strengths Limitations Recommended Application
Ligand-Based (2D/3D Similarity) Compares the novel compound's structure/pharmacophore to databases of active ligands (e.g., SEA).[9]Fast; effective for well-studied target families; does not require a protein structure.Less effective for novel scaffolds or targets with diverse ligands; can produce false positives.Initial broad screening to identify potential target families (e.g., kinases, GPCRs).
Structure-Based (Molecular Docking) Simulates the binding of the compound into the 3D structure of known proteins.[6]Provides a structural hypothesis for binding; can identify novel interactions.Computationally intensive; requires high-quality protein structures; scoring functions can be inaccurate.To investigate specific, high-priority potential off-targets identified by other methods.
Machine Learning / AI Uses algorithms (e.g., graph neural networks, deep learning) trained on large compound-protein interaction datasets to predict binding.[4][10][11]Can identify complex, non-obvious relationships; improves with more data; high predictive power.[4][11]Can be a "black box," making mechanistic interpretation difficult; performance depends heavily on training data quality.[10][11]To refine hit lists and predict polypharmacology across the entire proteome.
Experimental Workflow: In Silico Prediction Cascade

The following workflow illustrates a logical sequence for in silico analysis.

cluster_input Input cluster_screening Tier 1: Broad Screening cluster_analysis Analysis & Prioritization cluster_refinement Tier 2: Focused Refinement cluster_output Output Compound Phenol Sulfonamide Structure (SMILES/SDF) Similarity Ligand-Based Similarity Search (e.g., ChEMBL, DrugBank) Compound->Similarity ML Machine Learning Model Prediction Compound->ML Merge Merge & Score Hits Similarity->Merge ML->Merge Filter Filter by Target Class (e.g., Kinases, GPCRs, Ion Channels) Merge->Filter Docking Structure-Based Docking Filter->Docking Output Prioritized List of Potential Off-Targets for In Vitro Validation Docking->Output

Caption: In silico workflow for off-target prediction.

Protocol: Integrated In Silico Off-Target Assessment
  • Input Preparation: Obtain the 2D structure (SMILES or SDF format) of the novel phenol sulfonamide compound.

  • Ligand-Based Search: Submit the structure to multiple similarity search tools and databases.

    • Tools: SwissTargetPrediction, PharmMapper.[12]

    • Databases: ChEMBL, PubChem, DrugBank, Therapeutic Target Database (TTD).[13][14][15]

  • Machine Learning Prediction: If available, utilize a validated machine learning model to predict a broader off-target profile.[4]

  • Hit Consolidation: Aggregate the predicted targets from all methods. Remove duplicates and the intended primary target.

  • Prioritization: Rank the potential off-targets based on a consensus score or the strength of prediction from multiple methods. Pay close attention to targets in families known for adverse effects (e.g., hERG, CYP enzymes, certain kinases).

  • Structural Docking (Optional): For the top 5-10 highest-priority hits where a high-quality crystal structure is available (e.g., from the Protein Data Bank), perform molecular docking to assess binding feasibility and pose.[12]

  • Output Generation: Compile a final, prioritized list of potential off-targets to guide the design of in vitro screening experiments.

Part 2: Experimental Confirmation - In Vitro Screening

Trustworthiness: Computational predictions are hypotheses that require experimental validation. The goal of in vitro screening is to confirm physical interactions and quantify their functional consequences in a controlled environment. A tiered approach, starting broad and becoming more focused, ensures efficient use of resources.

Tier 1: Broad Safety Panel Screening

The most direct way to triage in silico hits and uncover unexpected interactions is to screen the compound against a large, well-validated panel of targets associated with clinical adverse drug reactions.[16][17] Several commercial providers offer such services, which represent an industry-standard first step in safety pharmacology.[18][19]

Panel Feature Eurofins Discovery SAFETYscan® Reaction Biology InVEST™ Charles River Retrogenix®
Primary Technology Radioligand Binding & Functional AssaysBiochemical & Functional AssaysCell Microarray (overexpressed proteins)
Target Coverage Tiered panels (e.g., 47 to 87 targets) covering major target families.[17][19]Pre-selected panels (e.g., InVEST44) and custom options.[16]>98% of the human surfaceome and secretome.[20]
Target Classes GPCRs, Kinases, Ion Channels, Transporters, NHRs, Enzymes.[19]GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors.[16]Plasma membrane and secreted proteins.[20]
Key Advantage Decades of data, well-established industry standard, offers functional readouts.[19]Rapid turnaround time, specific panels for CYP and PDE isoforms.[16]Highly specific with low false-positive rates for membrane proteins, ideal for biologics and small molecules.[20]
Best For... A comprehensive initial safety screen for a small molecule with broad liability concerns.Rapidly assessing key safety liabilities for lead selection.Identifying specific cell surface protein interactions that could mediate toxicity.
Tier 2: Focused Kinase Profiling (Kinome Scanning)

Expertise & Experience: The human kinome, with over 500 members sharing a conserved ATP-binding pocket, is a frequent source of off-target activity for small molecule inhibitors.[21][22] Phenol sulfonamides, depending on their specific structure, can interact with this pocket. Therefore, a dedicated, comprehensive screen of kinase activity is a critical step.

The KINOMEscan™ platform (Eurofins Discovery) is a leading example of a competition binding assay used for this purpose.[23]

cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_output Data Analysis Compound Test Compound (Phenol Sulfonamide) Incubate Incubate Compound, Kinase, and Beads Compound->Incubate Kinase DNA-tagged Kinase (from panel of >500) Kinase->Incubate Bead Immobilized, broad- spectrum kinase inhibitor Bead->Incubate Wash Wash unbound kinase Incubate->Wash Elute Elute & Quantify bound kinase via qPCR Wash->Elute Result Calculate % Inhibition Elute->Result Viz Visualize on Kinome TREEspot® Result->Viz

Caption: Workflow for a competition-based kinome scan.

A low amount of kinase detected by qPCR indicates your compound successfully competed for the binding site, signifying an interaction. This data provides a selectivity profile, highlighting both intended and unintended kinase targets.[24]

Tier 3: Cell-Based Functional Assays

Trustworthiness: A binding event does not always translate to a functional consequence. Cell-based assays are essential to bridge this gap, providing a more biologically relevant context to understand if an off-target interaction actually modulates a signaling pathway and impacts cell health.[25][26]

Assay Type Principle Information Gained Example Application
Target Engagement Measures direct binding of the compound to the target protein within intact cells (e.g., CETSA, NanoBRET).Confirms target interaction in a cellular context; provides potency (EC50).Confirming that the compound engages a specific off-target kinase identified in a kinome scan.
Phospho-protein Western Blot Measures the phosphorylation status of a known downstream substrate of the off-target kinase.Direct evidence of functional pathway modulation (inhibition or activation).If an off-target interaction with MEK1 is found, probe for phosphorylation of its substrate, ERK.
Reporter Gene Assay A reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to a specific signaling pathway.[27]Quantifies the net effect on a signaling pathway's transcriptional output.Assessing the impact on the NFκB pathway, a common off-target liability.[28]
High-Content Imaging Automated microscopy and image analysis to quantify multiple phenotypic changes in cells (e.g., cytotoxicity, apoptosis markers, organelle health).[27]Provides a multiparametric view of the compound's impact on cell health and morphology.Screening for general cytotoxicity or specific toxic phenotypes (e.g., mitochondrial dysfunction).
Cell Viability/Cytotoxicity Measures metabolic activity (e.g., MTT, AlamarBlue) or membrane integrity (e.g., LDH release) as indicators of cell health.[29]Determines the concentration at which the compound becomes toxic to cells (CC50).Establishing the therapeutic window by comparing on-target potency with off-target cytotoxicity.

This protocol outlines how to validate a hypothetical off-target hit on the kinase SIK2, which could affect inflammatory pathways.[22]

  • Cell Line Selection: Choose a relevant cell line that expresses SIK2 and has a known downstream signaling pathway, such as RAW 264.7 murine macrophages for inflammation studies.

  • Compound Treatment: Culture cells and treat with a dose-response curve of the phenol sulfonamide compound (e.g., 0.01 to 100 µM) for a predetermined time (e.g., 2-24 hours). Include a known SIK2 inhibitor as a positive control.

  • Lysate Preparation: After treatment, wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight with a primary antibody against a known SIK2 substrate (e.g., phospho-CRTC2) and a loading control (e.g., GAPDH).

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein or loading control. A dose-dependent decrease in the phospho-substrate signal relative to the vehicle control confirms functional inhibition of the SIK2 pathway.

Part 3: Systemic Confirmation - In Vivo Validation

Authoritative Grounding: The ultimate test of a compound's safety profile is in a complex, living system. In vivo models are indispensable for understanding the integrated physiological response to a compound, including its absorption, distribution, metabolism, excretion (ADME), and potential for organ toxicity.[30][31] Data from these studies are critical for predicting clinical adverse events.[17]

Workflow: From In Vitro Signal to In Vivo Study Design

The design of an in vivo study should be directly informed by the findings from the in vitro assessments.

cluster_input Input Data cluster_decision Decision Point cluster_study_design In Vivo Study Design cluster_output Output in_vitro_data Confirmed In Vitro Off-Target Hits (e.g., hERG channel block, CYP3A4 inhibition, Kinase X inhibition) decision Is the off-target associated with known organ toxicity? in_vitro_data->decision general_tox General MTD Study (Clinical signs, body weight, gross pathology) decision->general_tox No / Unclear specific_tox Targeted Toxicology Study (e.g., Cardiovascular telemetry, liver function tests, histopathology of specific organs) decision->specific_tox Yes output_data Comprehensive In Vivo Safety & Toxicity Profile general_tox->output_data specific_tox->output_data

Caption: Decision-making process for in vivo study design.

Comparison of In Vivo Assessment Strategies
Study Type Objective Key Endpoints When to Use
Maximum Tolerated Dose (MTD) To determine the highest dose that does not cause unacceptable toxicity.[31]Clinical observations, body weight changes, mortality, gross necropsy findings.Early-stage, to establish a dose range for subsequent efficacy and toxicology studies.
7- or 14-Day Repeat-Dose Toxicology To assess toxicity following repeated administration and identify potential target organs of toxicity.Hematology, clinical chemistry, urinalysis, full histopathology of major organs.For lead candidates progressing towards IND-enabling studies.
Targeted/Mechanistic Toxicology To investigate a specific toxicity predicted by in vitro data (e.g., cardiotoxicity, hepatotoxicity).ECG/telemetry, liver function enzymes (ALT/AST), organ-specific biomarkers, specialized histopathology.When a significant in vitro off-target liability (e.g., hERG inhibition) has been confirmed.
Patient-Derived Xenograft (PDX) Models To assess both efficacy and toxicity in a more clinically relevant tumor microenvironment.[32]Tumor growth inhibition, body weight, clinical signs, target engagement in tumor vs. normal tissue.For oncology drug candidates, to evaluate the therapeutic index in a translational model.[32]
Protocol: Exploratory In Vivo Toxicity Screen in Rodents
  • Model Selection: Use healthy, young adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of a single sex to reduce variability in an initial screen.

  • Dose Selection: Based on in vitro potency, solubility, and any preliminary MTD data, select 3-4 dose levels (e.g., 10, 30, 100 mg/kg) plus a vehicle control group.

  • Administration: Administer the compound daily for 5-7 days via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • In-Life Monitoring:

    • Record body weights daily.

    • Perform clinical observations twice daily, looking for signs of toxicity (e.g., changes in posture, activity, grooming, respiration).

  • Terminal Procedures: At the end of the study, humanely euthanize the animals.

    • Collect blood via cardiac puncture for complete blood count (CBC) and basic clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine).

    • Perform a gross necropsy, examining all major organs for abnormalities.

    • Collect key organs (liver, kidney, spleen, heart, lungs, brain) and preserve them in 10% neutral buffered formalin.

  • Histopathology: Process the preserved tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any microscopic signs of tissue damage.

  • Data Integration: Correlate any observed toxicities (e.g., elevated liver enzymes) with histopathological findings (e.g., hepatocellular necrosis) to identify the target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[30]

Conclusion: Building a Holistic Off-Target Profile

Assessing the off-target effects of novel phenol sulfonamide compounds is a dynamic, iterative process. It begins with broad, computational predictions that are systematically refined through specific in vitro binding and functional assays, and ultimately confirmed in a physiological in vivo context. By integrating data from each stage, researchers can build a comprehensive safety profile, enabling data-driven decisions to either terminate a compound with an unacceptable risk profile or guide medicinal chemistry efforts to mitigate off-target liabilities while preserving on-target potency. This rigorous, evidence-based approach is the cornerstone of developing novel therapeutics that are both safe and effective.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 4-Methyl-2-(piperazine-1-sulfonyl)phenol is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for its safe management and disposal, grounded in established safety principles and regulatory standards. Our objective is to empower your laboratory with the knowledge to handle this compound responsibly, ensuring the protection of both personnel and the environment.

Hazard Assessment and Profile

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a professional hazard assessment can be conducted based on its structural components: a phenol group, a piperazine ring, and a sulfonyl moiety. This analysis dictates that the compound must be handled as hazardous waste.

  • Phenolic Group: Phenols are generally toxic and corrosive, capable of causing severe skin burns and eye damage. They are also often classified as environmental hazards.[1][2]

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive, skin and respiratory irritants, and may cause allergic skin reactions.[3][4][5][6]

  • Sulfonylphenol Structure: Structurally similar compounds, such as 4-((4-Isopropoxyphenyl)sulfonyl)phenol, are classified as toxic to aquatic life with long-lasting effects.[7] It is prudent to assume a similar environmental hazard profile for this compound.

Based on this assessment, this compound should be treated as a substance that is potentially corrosive, toxic, and environmentally hazardous. All disposal procedures must reflect this level of caution.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense in preventing chemical exposure.[8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye and Face Protection: Use chemical safety goggles and, if there is a risk of splashing, a face shield.

  • Body Protection: A standard lab coat is required. For larger quantities, consider a chemically resistant apron.

  • Ventilation: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.[9][10][11] Never mix this waste stream with other chemicals unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.

Three primary waste streams should be established:

  • Solid Waste (Unused Compound and Contaminated Disposables):

    • This includes expired or surplus this compound.

    • It also includes contaminated items such as weighing papers, pipette tips, and gloves.

    • Collection: Use a dedicated, puncture-proof, and sealable container clearly labeled for this specific waste.[2]

  • Liquid Waste (Contaminated Solvents):

    • This stream is for solvents used to rinse glassware or dissolve the compound.

    • Collection: Use a chemically compatible, leak-proof container (e.g., a glass or polyethylene carboy). The container must have a secure, sealing cap.

  • Decontaminated Glassware:

    • Reusable labware (e.g., beakers, flasks) must be decontaminated before returning to general use. The rinsate from this process is itself hazardous waste.[7]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][10][12]

Step 1: Container Preparation and Labeling

  • Select a container that is compatible with the chemical and in good condition, with no leaks or damage.[11]

  • Affix a "Hazardous Waste" label provided by your EHS office as soon as the first drop of waste is added.[10]

  • Clearly write the full chemical name: "this compound" and list all other components (e.g., "Rinsate in Acetone").

Step 2: Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area, which must be at or near the point of generation.[10][13]

  • The container must be kept sealed at all times, except when actively adding waste.[14]

  • Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[10][13]

Step 3: Arranging for Professional Disposal

  • Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for pickup.[11][13]

  • Contact your institution's EHS department or follow its established procedures to request a waste collection.

  • The disposal of this compound will be handled by a licensed hazardous waste management company, likely through high-temperature incineration at a permitted facility.

Step 4: Decontamination of Reusable Labware

  • Initial Rinse: Rinse the contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate in your designated liquid hazardous waste container.[7]

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area. If safe to do so, prevent the material from entering drains.

  • Report: Immediately notify your laboratory supervisor and your institution's EHS office.

  • Clean-up (if trained):

    • Only personnel trained in hazardous spill response should perform the clean-up.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area of the spill as directed by your EHS team.

Quantitative Data and Regulatory Summary

The following table summarizes key logistical and regulatory parameters pertinent to the disposal of this compound.

ParameterGuideline / InformationRegulatory Basis / Source
Hazard Classification (Inferred) Toxic, Corrosive, Environmentally HazardousBased on structural analogues and chemical functional groups.[1][3][7]
UN Number (Anticipated) UN 3077For "Environmentally hazardous substance, solid, n.o.s." based on similar compounds.[7]
Transport Hazard Class 9 (Miscellaneous)Associated with UN 3077.[7]
Disposal Method Licensed Hazardous Waste Vendor (Incineration)Resource Conservation and Recovery Act (RCRA).[11][15][16]
On-Site Storage Limit Max. 55 gallons in Satellite Accumulation Area40 CFR § 262.15 (EPA).[10][13]
Container Requirements Compatible, sealed, leak-proof, properly labeledOSHA 29 CFR 1910.1200, RCRA.[11][17]
Drain Disposal Strictly Prohibited Clean Water Act, RCRA.[1][2][10]
Solid Waste Disposal (Trash) Strictly Prohibited RCRA.[11]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste generated from the use of this compound.

G cluster_waste_type Categorize by Physical State cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_disposal Final Disposal Pathway start Waste Generated Containing This compound is_solid Solid or Solid-Contaminated? start->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container (e.g., Puncture-Proof Tub) is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container (e.g., Solvent Carboy) is_solid->liquid_container No (Liquid) disposal Arrange Pickup by EHS / Licensed Vendor solid_container->disposal liquid_container->disposal

Caption: Decision workflow for proper waste segregation.

References

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A Researcher's Guide to the Safe Handling of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands a profound respect for the unknown. The compound 4-Methyl-2-(piperazine-1-sulfonyl)phenol (CAS No. 1193387-51-7) represents one such frontier.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a rigorous, first-principles approach to safety, grounded in the known hazards of its constituent functional groups—a phenol, a piperazine ring, and a sulfonyl moiety—is essential. This guide provides the essential, immediate safety and logistical information required for its handling, ensuring that our pursuit of scientific advancement does not compromise personal or environmental safety.

Hazard Assessment: A Precautionary Approach

In the absence of specific toxicological data, this compound must be treated as a potentially hazardous substance. This conservative approach is informed by the toxicological profiles of structurally related compounds.

  • Piperazine Derivatives: Compounds containing a piperazine ring are known to cause severe skin and eye irritation, with the potential for causing burns.[3][4] They can also be respiratory irritants and may lead to allergic skin reactions.[4][5]

  • Sulfonyl-Containing Aromatics: Aromatic sulfonyl compounds can be corrosive and may react with water to produce toxic gases.[6] Phenolic compounds, in general, can be toxic and irritants.

  • Solid Form: As a solid, crystalline powder, this compound poses a risk of aerosolization during handling, leading to potential inhalation exposure.

Based on this composite analysis, we will operate under the assumption that this compound is a corrosive substance that can cause severe skin and eye damage, is harmful if inhaled or ingested, and may cause long-term aquatic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact, which can lead to severe irritation or burns.[3][5][7]
Eye Protection Safety goggles with side shields. A face shield is required when there is a significant risk of splashing.To protect the eyes from dust particles and splashes, which could cause serious and potentially irreversible damage.[3]
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned.To protect personal clothing and skin from contamination.[5]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved N95 respirator is required.To prevent the inhalation of fine particles that could cause respiratory tract irritation.[5][7]

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Log the compound into your chemical inventory.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3] The storage temperature should be between 2-8°C.[1]

  • The container should be kept in secondary containment and clearly labeled as hazardous.[8]

Weighing and Solution Preparation:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood to control for dust and vapors.[9]

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.[9]

Experimental Use:

  • Always have an emergency plan in place before starting any experiment.

  • Keep the quantities of the chemical used to a minimum.

  • Work in a well-ventilated area, preferably within a fume hood.[10]

  • Avoid working alone.

Spill Management:

  • In the event of a small spill, alert colleagues and evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

The responsible disposal of this compound and associated waste is a critical component of laboratory safety and environmental protection.[11]

Waste Segregation:

  • Solid Waste: Unused or expired solid this compound, as well as any contaminated disposable materials (e.g., gloves, weighing papers, absorbent pads), must be collected in a clearly labeled, leak-proof hazardous waste container.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[11] The glassware should then be washed thoroughly with soap and water.

Disposal Procedure:

  • All waste must be disposed of through a licensed hazardous waste management company.[11]

  • Ensure that all waste containers are properly sealed and labeled before being transported for disposal.

  • Maintain meticulous records of all chemical waste generated and its disposal, in accordance with institutional and regulatory requirements.[11]

Disposal_Plan Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid IsContaminated Contaminated Labware? Start->IsContaminated SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste Liquid FinalDisposal Arrange for Pickup by Licensed Waste Disposal Service SolidWaste->FinalDisposal LiquidWaste->FinalDisposal Decontaminate Rinse with Solvent (Collect Rinsate as Hazardous Waste) IsContaminated->Decontaminate Yes IsContaminated->FinalDisposal No Wash Wash with Soap and Water Decontaminate->Wash Wash->FinalDisposal

Caption: Decision-making process for the disposal of this compound waste.

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our commitment to a safe and responsible laboratory environment.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
  • Piperazine - HAZARD SUMMARY.
  • Personal protective equipment for handling Piperazine-2-thione - Benchchem.
  • Personal protective equipment for handling 1,4-Dinicotinoylpiperazine - Benchchem.
  • Novel Chemicals with Unknown Hazards SOP.
  • Navigating the Safe Disposal of 4-((4-Isopropoxyphenyl)sulfonyl)
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf.
  • SAFETY D
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • SAFETY D
  • This compound - CHIRALEN.
  • SAFETY D
  • 1193387-51-7|this compound - BLDpharm.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.